JWH-015
Beschreibung
Eigenschaften
IUPAC Name |
(2-methyl-1-propylindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c1-3-15-24-16(2)22(20-12-6-7-14-21(20)24)23(25)19-13-8-10-17-9-4-5-11-18(17)19/h4-14H,3,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSBBBWQTLXQEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165902 | |
| Record name | JWH 015 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155471-08-2 | |
| Record name | JWH 015 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155471-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH 015 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155471082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH 015 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Methyl-1-propyl-1H-indol-3-yl)-1-naphthalenylmethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JHW-015 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4FL204T10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JWH-015: A Technical Guide to its Mechanism of Action in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-015 is a synthetic naphthoylindole that acts as a selective agonist for the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed on cells of the immune system, making it a compelling target for therapeutic intervention in a variety of inflammatory and autoimmune disorders. Unlike the CB1 receptor, which is predominantly found in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor offers a pathway for modulating immune function with potentially fewer central nervous system side effects. This technical guide provides an in-depth overview of the mechanism of action of this compound in immune cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: CB2 Receptor Agonism
This compound exerts its effects on immune cells primarily through its interaction with the CB2 receptor, a G protein-coupled receptor (GPCR). It displays a significantly higher binding affinity for the CB2 receptor over the CB1 receptor.[1][2]
Quantitative Data: Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Cell Line | Reference |
| This compound | Human CB2 | 13.8 nM | CHO cells | [3] |
| This compound | Human CB1 | 383 nM | CHO cells | [3] |
Effects on Immune Cell Subsets
This compound modulates the function of a wide range of immune cells, including T cells, B cells, monocytes, macrophages, and dendritic cells. The primary consequences of CB2 receptor activation by this compound are the induction of apoptosis, inhibition of proliferation, and modulation of cytokine production.
T Lymphocytes
In T lymphocytes, this compound has been shown to inhibit proliferation in response to mitogenic stimulation in a dose-dependent manner.[1][4] This anti-proliferative effect is largely attributed to the induction of apoptosis.[1][5] Furthermore, this compound suppresses the production of key pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[4][6]
B Lymphocytes
Similar to its effects on T cells, this compound reduces the proliferative response of B cells to mitogens, an effect also linked to the induction of apoptosis.[1][5]
Monocytes and Macrophages
This compound has been demonstrated to inhibit the migration of human monocytes towards chemokines, a crucial process in the inflammatory response.[7][8] This effect is associated with the downregulation of chemokine receptors on the monocyte surface. In macrophages, this compound can modulate cytokine release, contributing to an anti-inflammatory phenotype.
Dendritic Cells
In dendritic cells (DCs), which are critical antigen-presenting cells, this compound has been shown to suppress the production of pro-inflammatory cytokines. This modulation can potentially dampen the initiation of adaptive immune responses.
Quantitative Data: Functional Effects
| Immune Cell Type | Effect | Method | Concentration/IC50/EC50 | Result | Reference |
| Mouse Splenocytes (T and B cells) | Inhibition of Proliferation | [3H]-Thymidine Incorporation | 5, 10, 20 µM | Dose-dependent decrease in proliferation | [1] |
| Mouse Thymocytes | Induction of Apoptosis | TUNEL Assay | 20 µM | 66.82% apoptosis | [1] |
| Human Monocytes | Inhibition of Migration | Chemotaxis Assay | 10 µM | Significant reduction in migration towards CCL2 | [7] |
| Human Rheumatoid Arthritis Synovial Fibroblasts | Inhibition of IL-6 Production | ELISA | 10-20 µM | Marked inhibition of IL-1β-induced IL-6 production | [9] |
| Human Rheumatoid Arthritis Synovial Fibroblasts | Inhibition of IL-8 Production | ELISA | 10-20 µM | Marked inhibition of IL-1β-induced IL-8 production | [9] |
Signaling Pathways
The binding of this compound to the CB2 receptor initiates a cascade of intracellular signaling events. While classically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, the downstream effects of this compound are multifaceted and involve other key signaling pathways.
MAPK/ERK and PI3K/Akt Pathways
Studies have implicated the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways in mediating the effects of this compound. In human monocytes, the inhibitory effect of this compound on migration involves the PI3K/Akt and ERK1/2 pathways.[7][8] In some cancer cell models, this compound has been shown to modulate MAPK/ERK signaling.[10][11]
Apoptosis Pathways
This compound induces apoptosis in lymphocytes through the activation of both the extrinsic and intrinsic pathways. This involves the activation of caspase-8 and caspase-9, leading to the executioner caspase-3 activation and subsequent cell death.[1][12]
Signaling Pathway Diagrams
Caption: this compound signaling cascade leading to apoptosis and inhibition of proliferation in lymphocytes.
Caption: this compound signaling pathway inhibiting monocyte migration.
Experimental Protocols
Radioligand Binding Assay for CB2 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human CB2 receptor.
Materials:
-
HEK-293 or CHO cells stably expressing the human CB2 receptor.
-
Membrane preparation from the above cells.
-
Radioligand: [³H]CP-55,940.
-
This compound.
-
Non-radiolabeled competitor (for non-specific binding): WIN 55,212-2.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
96-well filter plates (GF/B or GF/C).
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [³H]CP-55,940 (at a concentration close to its Kd), and membrane preparation (e.g., 10 µg protein/well).
-
Non-specific Binding: Assay buffer, [³H]CP-55,940, a high concentration of WIN 55,212-2 (e.g., 10 µM), and membrane preparation.
-
Competition Binding: Serial dilutions of this compound, [³H]CP-55,940, and membrane preparation.
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding) and determine the IC50 value of this compound by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[13][14][15]
Caption: Experimental workflow for the radioligand binding assay.
T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
Objective: To measure the effect of this compound on T-cell proliferation.
Materials:
-
Isolated primary T cells or splenocytes.
-
Complete RPMI-1640 medium.
-
T-cell mitogen (e.g., Concanavalin A (Con A) or anti-CD3/CD28 antibodies).
-
This compound.
-
[³H]-Thymidine.
-
96-well cell culture plates.
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Plate T cells (e.g., 5 x 10⁵ cells/well) in a 96-well plate.
-
Add various concentrations of this compound to the wells. Include a vehicle control.
-
Stimulate the cells with a T-cell mitogen (e.g., 2 µg/mL Con A). Include an unstimulated control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
During the last 8-18 hours of incubation, pulse the cells by adding 1 µCi of [³H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Express the results as counts per minute (CPM) or as a stimulation index.[1][16][17][18][19]
Caption: Workflow for the T-cell proliferation assay using [³H]-thymidine incorporation.
Cytokine Production Assay (ELISA)
Objective: To quantify the effect of this compound on the production of specific cytokines by immune cells.
Materials:
-
Isolated immune cells (e.g., T cells, monocytes).
-
Complete cell culture medium.
-
Stimulant (e.g., LPS for monocytes, anti-CD3/CD28 for T cells).
-
This compound.
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IL-2).
-
96-well ELISA plates.
-
Plate reader.
Procedure:
-
Culture immune cells in a 24- or 48-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with the appropriate stimulant.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-substrate solution for color development.
-
-
Read the absorbance on a plate reader.
-
Calculate the cytokine concentrations based on the standard curve.[20][21][22][23][24]
Western Blot Analysis of MAPK/ERK and PI3K/Akt Signaling
Objective: To determine the effect of this compound on the phosphorylation of ERK and Akt.
Materials:
-
Isolated immune cells.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat immune cells with this compound for various time points.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the total protein antibody (e.g., anti-total-ERK) as a loading control.
-
Quantify the band intensities using densitometry software.[25][26][27][28]
Conclusion
This compound is a valuable research tool for investigating the role of the CB2 receptor in the immune system. Its selective agonism at the CB2 receptor leads to a range of immunomodulatory effects, including the induction of apoptosis and inhibition of proliferation in lymphocytes, as well as the modulation of cytokine production and cell migration in various immune cell types. The underlying mechanisms involve the canonical Gi/o-cAMP pathway, as well as the MAPK/ERK and PI3K/Akt signaling cascades. The detailed protocols provided in this guide offer a framework for the further characterization of this compound and other CB2 receptor agonists in the context of immune regulation and drug development.
References
- 1. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Effects of Cannabinoids on T-cell Function and Resistance to Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 420magazine.com [420magazine.com]
- 6. A CB2-Selective Cannabinoid Suppresses T-cell Activities and Increases Tregs and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CB2 cannabinoid receptor agonist this compound modulates human monocyte migration through defined intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] CB2 cannabinoid receptor agonist this compound modulates human monocyte migration through defined intracellular signaling pathways. | Semantic Scholar [semanticscholar.org]
- 9. Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of breast cancer cell viability by a cannabinoid receptor 2 agonist, this compound, is calcium dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CB2 cannabinoid receptor agonist, this compound, triggers apoptosis in immune cells: potential role for CB2-selective ligands as immunosuppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Proliferation assay - 3H thymidine incorporation [sanquin.org]
- 19. criver.com [criver.com]
- 20. Cytokine Elisa [bdbiosciences.com]
- 21. ELISA Protocol [protocols.io]
- 22. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 23. Cytokine elisa kit | Sigma-Aldrich [sigmaaldrich.com]
- 24. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
JWH-015: A Comprehensive Pharmacological and Toxicological Profile
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
JWH-015 is a synthetic cannabinoid of the naphthoylindole family, recognized for its selective agonism at the cannabinoid receptor type 2 (CB2).[1][2][3] Developed by Dr. John W. Huffman, this compound has been instrumental as a scientific tool for investigating the role of the CB2 receptor in various physiological and pathological processes, particularly in the immune system.[1][3][4] While it exhibits a preference for the CB2 receptor, its activity at the cannabinoid receptor type 1 (CB1) is not insignificant and warrants careful consideration in experimental design and data interpretation.[5][6] This document provides a detailed technical overview of the pharmacology, toxicology, and relevant experimental methodologies associated with this compound.
Pharmacological Profile
Receptor Binding and Selectivity
This compound is characterized as a CB2-selective agonist. However, the degree of selectivity can vary depending on the assay. It binds to human CB2 receptors with a significantly higher affinity than to human CB1 receptors. Despite this preference, it can potently and efficaciously activate CB1 receptors, especially at concentrations used in many experimental settings.[5][6][7]
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Species | Ki Value | Assay Type | Reference(s) |
| CB1 | Human | 383 nM | Radioligand Binding (CHO cells) | [1][3][4] |
| Human | 2.3 x 10-5 M | Isotopic Receptor Binding | [8] | |
| Human | 6.80 x 10-11 M | Non-isotopic Receptor Binding (SPR) | [8][9][10] | |
| CB2 | Human | 13.8 nM | Radioligand Binding (CHO cells) | [1][3][4] |
Note: The significant variation in reported Ki values for the CB1 receptor may be attributed to different experimental methodologies (e.g., isotopic vs. non-isotopic assays, different cell lines, and assay conditions).
Functional Activity
This compound acts as an agonist at both CB1 and CB2 receptors, initiating downstream signaling cascades. Its functional potency has been evaluated in various cellular systems. A notable study using murine autaptic hippocampal neurons, which express CB1 but not CB2 receptors, demonstrated that this compound inhibits excitatory postsynaptic currents with a half-maximal effective concentration (EC50) of 216 nM, confirming its significant functional activity at CB1 receptors.[5][6][7]
Table 2: Functional Activity (EC50) of this compound
| Target/Assay | System | EC50 Value | Reference(s) |
| Inhibition of Excitatory Postsynaptic Currents | Murine Autaptic Hippocampal Neurons (CB1) | 216 nM | [5][6][7] |
| Inhibition of IRF7 Phosphorylation | Human PBMCs | 1.02 µM | [11] |
Signaling Pathways
Activation of the G-protein coupled CB2 receptor by this compound triggers multiple intracellular signaling pathways. These pathways are cell-type dependent and contribute to its diverse biological effects, such as the modulation of immune cell migration and induction of apoptosis.
-
Immune Cell Modulation: In human monocytes, this compound-mediated CB2 activation leads to reduced migration in response to chemokines. This effect involves the activation of the Phosphatidylinositol 3-Kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK1/2) pathways, but not the p38 MAPK pathway.[12][13][14]
-
Pro-Apoptotic Signaling: In prostate cancer cells, this compound induces apoptosis by stimulating the de novo synthesis of the pro-apoptotic sphingolipid ceramide, activating c-Jun N-terminal kinase (JNK), and inhibiting the pro-survival Akt pathway.[15]
-
Anti-Inflammatory Signaling: In synovial fibroblasts associated with rheumatoid arthritis, this compound exerts anti-inflammatory effects by inhibiting the activation of TAK1 and the downstream kinases JNK and ERK.[16]
Toxicological Profile
The toxicological profile of this compound is primarily characterized by its pro-apoptotic effects in various cell types. While specific in-depth toxicology studies on this compound are limited, the broader class of synthetic cannabinoids is associated with significant health risks.[17][18]
In Vitro Toxicology
This compound has demonstrated cytotoxic and pro-apoptotic activity in a range of in vitro models, primarily those involving immune and cancer cells. These effects are often mediated through the CB2 receptor and involve the induction of apoptotic pathways.
Table 3: In Vitro Cytotoxic Effects of this compound
| Cell Type | Effect | Concentration(s) | Key Mechanisms | Reference(s) |
| Thymocytes | Induction of Apoptosis | 5, 10, 20 µM | Caspase-3/7 activation, loss of mitochondrial membrane potential | [4] |
| Prostate Cancer Cells (PC-3) | Induction of Apoptosis | 10 µM | Ceramide synthesis, JNK activation, Akt inhibition | [15] |
| Bladder Cancer Cells (RT112) | Induction of Apoptosis | 20 µM | Caspase-3 activation | [19] |
| T and B cells | Inhibition of Proliferation | 5-20 µM | Induction of apoptosis | [4] |
In Vivo Toxicology
Limited in vivo toxicology data is available specifically for this compound. One study reported that in vivo administration to mice resulted in thymic atrophy and apoptosis of thymocytes, consistent with its in vitro effects on immune cells.[4] Conversely, in a xenograft mouse model of prostate cancer, treatment with this compound led to a significant reduction in tumor growth, highlighting its potential therapeutic application.[15] It is crucial to note that synthetic cannabinoids as a class can cause severe adverse effects, including cardiovascular, neurological, and psychiatric toxicities.[20]
Metabolism
The metabolism of this compound has been studied in vitro and proceeds through several key pathways common to other aminoalkylindole cannabinoids. A total of 22 metabolites have been identified in microsomal studies.[21]
-
Primary Metabolic Routes: The main metabolic transformations are monohydroxylation on various parts of the molecule and N-dealkylation of the propyl chain.[1][3]
-
Secondary Metabolic Route: Epoxidation of the naphthalene ring system also occurs.[1][3] The formation of epoxide metabolites is a potential toxicological concern, as epoxides of polycyclic aromatic hydrocarbons can be carcinogenic. However, there is currently no direct in vivo evidence to suggest that this compound or its metabolites are carcinogenic.[1][3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CB2-preferring agonist JWH015 also potently and efficaciously activates CB1 in autaptic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CB2-preferring agonist JWH015 also potently and efficaciously activates CB1 in autaptic hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of CpG-ODN-mediated IFNα and TNFα response in human plasmacytoid dendritic cells (pDC) by cannabinoid receptor 2 (CB2)-specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CB2 cannabinoid receptor agonist this compound modulates human monocyte migration through defined intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] CB2 cannabinoid receptor agonist this compound modulates human monocyte migration through defined intracellular signaling pathways. | Semantic Scholar [semanticscholar.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. realmofcaring.org [realmofcaring.org]
- 16. Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toxicity of Synthetic Cannabinoids in K2/Spice: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Toxicity of Synthetic Cannabinoids in K2/Spice: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. The synthetic cannabinoids menace: a review of health risks and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of in vitro metabolites of this compound, an aminoalkylindole agonist for the peripheral cannabinoid receptor (CB2) by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Cannabinoid JWH-015: A Technical Guide to its Discovery, History, and Core Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
JWH-015 is a synthetic cannabinoid of the naphthoylindole family, first synthesized by Dr. John W. Huffman. It has been widely utilized in scientific research as a selective agonist for the cannabinoid receptor 2 (CB2). This technical guide provides an in-depth overview of the discovery and history of this compound, alongside a detailed examination of the experimental protocols used for its characterization. Quantitative data on its receptor binding affinity and functional activity are presented in structured tables for comparative analysis. Furthermore, key signaling pathways modulated by this compound are visually represented through detailed diagrams, offering a comprehensive resource for researchers in the fields of pharmacology and drug development.
Discovery and History
This compound emerges from the extensive work of organic chemist Dr. John W. Huffman at Clemson University. Beginning in 1984, Huffman and his research team embarked on a project, funded by the National Institute on Drug Abuse, to synthesize novel cannabinoid compounds.[1] Over two decades, this research yielded over 400 synthetic cannabinoids, which became invaluable pharmacological tools for studying the endocannabinoid system and cannabinoid receptor genetics.[1] The "JWH" prefix in the nomenclature of these compounds directly acknowledges their origin from Huffman's laboratory.
Initially, the goal of Huffman's research was to create tools to probe the then-newly discovered cannabinoid receptors, CB1 and CB2.[2] this compound was developed as a subtype-selective cannabinoid agonist with a notable preference for the CB2 receptor.[3] This selectivity has made it a valuable compound for investigating the physiological and pathophysiological roles of the CB2 receptor, which is primarily expressed in the immune system, distinguishing it from the predominantly neurological distribution of the CB1 receptor.[4] The synthesis and characterization of this compound and other analogues were published in peer-reviewed journals, which, while advancing scientific understanding, also inadvertently provided a blueprint for clandestine synthesis, leading to the emergence of these compounds in "legal high" products.[1]
Quantitative Pharmacological Data
The pharmacological profile of this compound is primarily defined by its binding affinity and functional activity at the cannabinoid receptors. The following tables summarize key quantitative data from various studies.
| Parameter | Receptor | Value (nM) | Notes |
| Binding Affinity (Ki) | CB1 | 383 | Binds with lower affinity to CB1. |
| CB2 | 13.8 | Demonstrates approximately 28-fold selectivity for CB2 over CB1.[3][5] | |
| Functional Activity (EC50) | CB1 | 216 | Potent activation of CB1 in neuronal cells.[6] |
Table 1: Receptor Binding Affinities and Functional Activity of this compound.
Core Experimental Protocols
The characterization of this compound has relied on a variety of standard and specialized experimental techniques. This section details the methodologies for key assays used to determine its pharmacological and cellular effects.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a ligand to its receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at cannabinoid receptors CB1 and CB2.
Materials:
-
Receptor Source: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled cannabinoid agonist with high affinity, such as [³H]CP-55,940.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.[4]
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[4]
-
Equipment: 96-well filter plates (GF/C), vacuum manifold, scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer. Dilute the radioligand to a final concentration approximately equal to its dissociation constant (Kd).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Radioligand and receptor membranes.
-
Non-specific Binding: Radioligand, receptor membranes, and the non-specific binding control.
-
Competition Binding: Radioligand, receptor membranes, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.[6]
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Workflow for Radioligand Binding Assay.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of a compound on cell viability.
Objective: To determine the cytotoxic or anti-proliferative effects of this compound on a given cell line.
Materials:
-
Cell Line: Relevant cell line (e.g., PC-3 prostate cancer cells, 4T1 breast cancer cells).[1][7]
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.
-
Solubilization Solution: e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.
-
Equipment: 96-well plates, multi-well spectrophotometer.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect on cell viability.
Workflow for MTT Cell Viability Assay.
Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Objective: To determine if this compound induces apoptosis in cells.
Materials:
-
Cell Line: e.g., Thymocytes, splenocytes.[8]
-
Fixation and Permeabilization Reagents: Paraformaldehyde, ethanol.
-
TUNEL Assay Kit: Containing TdT enzyme and labeled dUTPs (e.g., Br-dUTP).
-
Staining Reagents: Fluorescently labeled anti-BrdU antibody, Propidium Iodide (PI) or DAPI.
-
Equipment: Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Treatment: Culture cells with this compound or vehicle control.
-
Fixation: Harvest and fix cells in paraformaldehyde.
-
Permeabilization: Permeabilize cells with ethanol.
-
Labeling: Incubate cells with the TdT enzyme and labeled dUTPs to label the 3'-OH ends of fragmented DNA.
-
Staining: Stain with a fluorescently labeled antibody against the incorporated dUTPs and a nuclear counterstain (PI or DAPI).
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of TUNEL-positive (apoptotic) cells.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to analyze changes in protein expression or post-translational modifications (e.g., phosphorylation).
Objective: To investigate the effect of this compound on the expression and activation of proteins in specific signaling pathways.
Materials:
-
Cell Lysates: From cells treated with this compound and controls.
-
SDS-PAGE Gels and Electrophoresis Equipment.
-
Transfer Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: e.g., 5% non-fat milk or BSA in TBST.
-
Primary Antibodies: Specific for the proteins of interest (e.g., caspases, Akt, ERK).
-
Secondary Antibodies: HRP-conjugated antibodies.
-
Chemiluminescent Substrate.
-
Imaging System.
Procedure:
-
Protein Extraction and Quantification: Lyse cells and determine protein concentration.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Electrotransfer: Transfer proteins from the gel to a membrane.
-
Blocking: Block non-specific binding sites on the membrane.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities to determine relative protein expression levels.
Signaling Pathways Modulated by this compound
This compound, primarily through its action on the CB2 receptor, modulates several intracellular signaling pathways. These pathways are critical to its observed effects on immune function, cell survival, and migration.
Apoptosis Induction in Immune Cells
This compound has been shown to induce apoptosis in immune cells such as thymocytes and splenocytes.[8] This process involves the activation of both the extrinsic and intrinsic apoptotic pathways.
This compound Induced Apoptotic Signaling Pathway.
Modulation of Monocyte Migration
This compound can modulate the migration of human monocytes through its influence on chemokine receptor expression and downstream signaling cascades.[8][9] This involves the PI3K/Akt and ERK1/2 pathways.
This compound Signaling in Monocyte Migration.
Anti-proliferative Effects in Cancer Cells
In prostate cancer cells, this compound has been demonstrated to inhibit cell growth by inducing apoptosis.[7] This effect is mediated by the CB2 receptor and involves the de novo synthesis of ceramide and modulation of the JNK and Akt signaling pathways.[7][10]
Anti-proliferative Signaling of this compound.
Conclusion
This compound has proven to be a cornerstone synthetic cannabinoid for the selective investigation of the CB2 receptor. Its discovery by John W. Huffman paved the way for a deeper understanding of the endocannabinoid system's role in immunity, inflammation, and oncology. The detailed experimental protocols and signaling pathways outlined in this guide provide a comprehensive framework for researchers utilizing this compound in their studies. As research into the therapeutic potential of CB2 agonists continues, a thorough understanding of the properties and experimental history of foundational molecules like this compound remains essential for the continued advancement of the field.
References
- 1. Modulation of breast cancer cell viability by a cannabinoid receptor 2 agonist, this compound, is calcium dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. realmofcaring.org [realmofcaring.org]
- 8. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
JWH-015: A Technical Guide to a Selective CB2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JWH-015 is a synthetic cannabinoid of the naphthoylindole family that exhibits selective agonist activity at the cannabinoid receptor type 2 (CB2).[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, pharmacological profile, and key experimental findings. Detailed methodologies for relevant assays are presented, alongside a quantitative summary of its binding affinities and functional potencies. Furthermore, this document illustrates the principal signaling pathways activated by this compound and typical experimental workflows for its characterization, aiming to serve as a valuable resource for researchers in the fields of pharmacology, immunology, and drug development.
Chemical and Physical Properties
This compound, with the IUPAC name (2-Methyl-1-propyl-1H-indol-3-yl)-1-naphthalenylmethanone, is a well-characterized synthetic cannabinoid.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 155471-08-2 | [1][3][4] |
| Molecular Formula | C23H21NO | [1][3][4] |
| Molecular Weight | 327.43 g/mol | [3][4] |
| Appearance | Neat solid | [5] |
| Purity | ≥98% | [5] |
Pharmacological Profile
This compound is recognized for its preferential binding to the CB2 receptor over the CB1 receptor, making it a valuable tool for investigating the physiological and pathophysiological roles of the CB2 receptor.
Receptor Binding Affinities
The binding affinities of this compound for human cannabinoid receptors have been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the ligand's affinity for the receptor; a lower Ki value indicates a higher affinity.
| Receptor | Ki (nM) | Cell Line | Notes | Reference |
| Human CB2 | 13.8 | CHO cells | Expressing cloned human CB2 receptors | [1][3][4][6] |
| Human CB1 | 383 | CHO cells | Expressing cloned human CB1 receptors | [1][3][4][6] |
This data demonstrates that this compound has an approximately 28-fold higher affinity for the CB2 receptor compared to the CB1 receptor.[1] However, it is important to note that at higher concentrations, this compound can also activate CB1 receptors.[7][8]
Functional Activity
This compound acts as an agonist at the CB2 receptor, meaning it binds to and activates the receptor, initiating downstream intracellular signaling cascades. Its functional potency is often quantified by the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response.
| Assay | EC50 (nM) | Cell System | Effect | Reference |
| Inhibition of Excitatory Postsynaptic Currents | 216 | Murine autaptic hippocampal neurons | CB1-mediated effect | [8] |
| Inhibition of CpG-induced pIRF7 | 1020 | Human PBMC | Immunomodulatory effect | [9] |
| Inhibition of CpG-induced pTBK1 | 4490 | Human PBMC | Immunomodulatory effect | [9] |
It is noteworthy that in some cellular systems, this compound has been observed to behave as a full agonist in cAMP assays, while displaying lower efficacy in [35S]GTPγS binding assays.[10]
Signaling Pathways
Activation of the CB2 receptor by this compound triggers a cascade of intracellular events, primarily through its coupling to inhibitory G proteins (Gi/o). These signaling pathways are integral to the diverse pharmacological effects of this compound.
Canonical Gαi-Mediated Pathway
The primary signaling mechanism involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[11] This, in turn, affects the activity of protein kinase A (PKA) and downstream gene transcription.
MAPK/ERK and PI3K/Akt Pathways
Studies have shown that this compound can also modulate other important signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK) 1/2, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[7][12][13] These pathways are crucial in regulating cell proliferation, survival, and inflammation.
Key Experimental Findings and Applications
This compound has been utilized in a variety of in vitro and in vivo studies to explore the therapeutic potential of CB2 receptor activation.
Immunomodulatory and Anti-inflammatory Effects
This compound has demonstrated significant immunomodulatory properties. It has been shown to inhibit the migration of human monocytes in response to chemokines, a key process in inflammation.[7][12] This effect is associated with the downregulation of chemokine receptors CCR1 and CCR2.[7][12] Furthermore, this compound can suppress the production of pro-inflammatory cytokines such as IL-6 and IL-8 in rheumatoid arthritis synovial fibroblasts.[14] Some studies suggest that the anti-inflammatory actions of this compound may also involve an off-target interaction with the glucocorticoid receptor.[14][15]
Antinociceptive Effects
In models of chronic inflammatory and neuropathic pain, this compound has been shown to produce antinociceptive effects, reducing mechanical allodynia and thermal hyperalgesia.[16][17][18] These analgesic properties are thought to be mediated, at least in part, by the activation of the nitric oxide-cGMP-PKG-KATP channel pathway, potentially involving the release of endogenous opioids.[16][18]
Anti-cancer Properties
This compound has been investigated for its potential anti-cancer effects. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells, and reduce tumor growth and metastasis in vivo.[19][20][21] The proposed mechanisms include the de novo synthesis of ceramide and modulation of the JNK and Akt signaling pathways.[20][21]
Metabolic Effects
In diet-induced obese mice, chronic administration of this compound has been observed to reduce body weight and fat mass, and improve metabolic parameters such as plasma levels of free fatty acids, triglycerides, and insulin.[22][23]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound.
Cannabinoid Receptor Binding Assay (Competitive Radioligand)
This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for CB1 and CB2 receptors.
Materials:
-
Membrane Preparations: Membranes from cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK-293 cells).[24][25]
-
Radioligand: A high-affinity cannabinoid receptor radioligand, such as [³H]CP-55,940.[24]
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).[24]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[24]
-
Test Compound: this compound serially diluted to a range of concentrations.
-
96-well plates, filtration system (cell harvester and glass fiber filters), and a scintillation counter.[24]
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[24][25]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[24]
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.[24]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]
-
cAMP Functional Assay
This protocol describes a method to measure the functional activity of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cells: CHO or HEK-293 cells stably expressing the human CB2 receptor.[10][26]
-
Forskolin: An adenylyl cyclase activator.[11]
-
Test Compound: this compound serially diluted.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, LANCE, or ELISA-based).[10][11]
-
384-well white plates, and a compatible plate reader.[11]
Procedure:
-
Cell Seeding: Seed the cells in a 384-well plate and incubate for 24 hours.[11]
-
Compound Addition: Remove the culture medium and add the diluted this compound to the wells. Incubate for 15-30 minutes.[26]
-
Stimulation: Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate cAMP production. Incubate for 30 minutes.[11]
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.[11]
-
Data Analysis:
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Fit the data using a non-linear regression model to determine the EC50 and Emax (maximal efficacy) values.[11]
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of CB2 receptor function. Its selectivity for CB2 over CB1, coupled with its demonstrated efficacy in a range of in vitro and in vivo models, underscores its potential for therapeutic development in inflammatory diseases, chronic pain, and oncology. However, researchers should remain mindful of its potential for off-target effects and CB1 receptor activation at higher concentrations. This guide provides a foundational understanding of this compound, its pharmacological characteristics, and the experimental approaches for its study, thereby facilitating further research into the therapeutic promise of selective CB2 receptor agonism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Substance Details this compound [unodc.org]
- 3. medkoo.com [medkoo.com]
- 4. JWH 015 | CAS 155471-08-2 | JWH015 | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The CB2-preferring agonist JWH015 also potently and efficaciously activates CB1 in autaptic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of CpG-ODN-mediated IFNα and TNFα response in human plasmacytoid dendritic cells (pDC) by cannabinoid receptor 2 (CB2)-specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. CB2 cannabinoid receptor agonist this compound modulates human monocyte migration through defined intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] CB2 cannabinoid receptor agonist this compound modulates human monocyte migration through defined intracellular signaling pathways. | Semantic Scholar [semanticscholar.org]
- 14. Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Antinociceptive Effects of this compound in Chronic Inflammatory Pain Are Produced by Nitric Oxide-cGMP-PKG-KATP Pathway Activation Mediated by Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cannabinoid Therapeutics in Chronic Neuropathic Pain: From Animal Research to Human Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The antinociceptive effects of this compound in chronic inflammatory pain are produced by nitric oxide-cGMP-PKG-KATP pathway activation mediated by opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Modulation of breast cancer cell viability by a cannabinoid receptor 2 agonist, this compound, is calcium dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. realmofcaring.org [realmofcaring.org]
- 21. Inhibition of human tumour prostate PC-3 cell growth by cannabinoids R(+)-Methanandamide and this compound: involvement of CB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-Obesity Effect of the CB2 Receptor Agonist this compound in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
The Structure-Activity Relationship of JWH-015: A Deep Dive into its Affinity for Cannabinoid Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
JWH-015, a synthetic cannabinoid of the naphthoylindole family, has garnered significant interest within the scientific community for its notable selectivity towards the cannabinoid type 2 receptor (CB2) over the cannabinoid type 1 receptor (CB1). This preference for the CB2 receptor, which is primarily expressed in the immune system and peripheral tissues, has made this compound and its analogs valuable tools for investigating the therapeutic potential of CB2 receptor modulation in various pathological conditions, including inflammation, pain, and neurodegenerative diseases, while minimizing the psychoactive effects associated with CB1 receptor activation. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and the logical workflow of its SAR exploration.
Core Structure and Pharmacophore
The foundational structure of this compound, (2-Methyl-1-propyl-1H-indol-3-yl)-1-naphthalenylmethanone, serves as the scaffold for a multitude of analogs. The SAR of this class of compounds is primarily dictated by modifications to three key regions: the N-alkyl chain on the indole ring, the substituent at the 2-position of the indole ring, and various substitutions on the naphthoyl moiety.
Data Presentation: Quantitative Structure-Activity Relationship of this compound Analogs
The following tables summarize the binding affinities (Ki) of this compound and a series of its analogs for the human CB1 and CB2 receptors. The data presented here is crucial for understanding how subtle structural changes influence receptor recognition and selectivity.
Table 1: Effect of N-Alkyl Chain Length on Cannabinoid Receptor Affinity
| Compound | N-Alkyl Group (R1) | 2-Position (R2) | CB1 Ki (nM) | CB2 Ki (nM) | CB2/CB1 Selectivity Ratio |
| This compound | Propyl | CH₃ | 164 ± 22 | 13.8 ± 4.6 | 11.9 |
| Analog 1 | Methyl | CH₃ | 466 ± 108 | 42.5 ± 8.2 | 11.0 |
| Analog 2 | Butyl | CH₃ | 61.3 ± 8.9 | 7.9 ± 1.5 | 7.8 |
| JWH-018 | Pentyl | H | 9.00 ± 5.0 | 2.94 ± 2.6 | 3.1 |
| Analog 3 | Pentyl | CH₃ | 34.2 ± 4.5 | 5.6 ± 1.1 | 6.1 |
| Analog 4 | Hexyl | CH₃ | 43.1 ± 7.3 | 6.4 ± 1.2 | 6.7 |
Data compiled from Huffman et al. (2005).
Table 2: Effect of Naphthoyl Ring Substitution on Cannabinoid Receptor Affinity
| Compound | N-Alkyl Group (R1) | 2-Position (R2) | Naphthoyl Substituent | CB1 Ki (nM) | CB2 Ki (nM) | CB2/CB1 Selectivity Ratio |
| This compound | Propyl | CH₃ | None | 164 ± 22 | 13.8 ± 4.6 | 11.9 |
| JWH-120 | Propyl | H | 4-Methyl | 42.0 ± 8.0 | 1.2 ± 0.2 | 35.0 |
| JWH-151 | Propyl | CH₃ | 6-Methoxy | 189 ± 21 | 1.8 ± 0.3 | 105.0 |
| JWH-267 | Pentyl | H | 2-Methoxy | 16.0 ± 2.0 | 0.8 ± 0.1 | 20.0 |
| JWH-422 | Propyl | CH₃ | 4-Iodo | 330 ± 45 | 11.5 ± 2.1 | 28.7 |
| JWH-417 | Pentyl | H | 8-Iodo | >1000 | 25.0 ± 5.0 | >40 |
Data compiled from Huffman et al. (2005) and Wiley et al. (2012).
Table 3: Functional Activity of Selected JWH Analogs
| Compound | CB1 EC50 (nM) | CB1 Emax (%) | CB2 EC50 (nM) | CB2 Emax (%) |
| This compound | 216 | ~100 | - | - |
| JWH-120 | - | - | 150 | 80 (partial agonist) |
| JWH-151 | - | - | 120 | 100 (full agonist) |
| JWH-267 | - | - | 180 | 65 (partial agonist) |
Data compiled from various sources, including functional assays reported by Huffman et al. (2005) and Atwood et al. (2010).
Experimental Protocols
A comprehensive understanding of the SAR of this compound is underpinned by rigorous experimental methodologies. The following sections detail the key protocols employed in the synthesis and pharmacological evaluation of these compounds.
Synthesis of 1-Alkyl-2-methyl-3-(1-naphthoyl)indoles (General Procedure)
The synthesis of this compound and its analogs is typically achieved through a Friedel-Crafts acylation reaction.
-
Preparation of the Indole Grignard Reagent: To a solution of 2-methylindole in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), an equimolar amount of a Grignard reagent, such as methylmagnesium bromide, is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 1-2 hours to ensure complete formation of the indole Grignard reagent.
-
Acylation: The desired 1-naphthoyl chloride, dissolved in an anhydrous solvent, is added dropwise to the freshly prepared indole Grignard reagent at 0°C. The reaction mixture is then refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Alkylation of the Indole Nitrogen: The resulting 3-(1-naphthoyl)-2-methylindole is then N-alkylated. The compound is dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO), and a base, typically powdered potassium hydroxide (KOH), is added. The appropriate alkyl halide (e.g., 1-bromopropane for the synthesis of this compound) is then added, and the mixture is heated at 80°C for several hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1-alkyl-2-methyl-3-(1-naphthoyl)indole.
Cannabinoid Receptor Binding Assay
The affinity of this compound and its analogs for CB1 and CB2 receptors is determined using a competitive radioligand binding assay.
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human CB1 or CB2 receptor. Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.
-
Binding Assay: The assay is performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940), and varying concentrations of the unlabeled test compound (this compound or its analog).
-
Incubation: The plates are incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using a nonlinear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of the compounds by quantifying their ability to stimulate G-protein activation upon binding to the cannabinoid receptors.
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing CB1 or CB2 receptors are used.
-
Assay Buffer: The assay buffer typically contains HEPES, MgCl₂, NaCl, and GDP.
-
Reaction Setup: In a 96-well plate, the cell membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubation: The reaction is allowed to proceed at 30°C for 60 minutes.
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: The data are plotted as the percentage of stimulation over basal [³⁵S]GTPγS binding versus the concentration of the test compound. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect produced by the compound).
Mandatory Visualizations
The following diagrams provide a visual representation of the key concepts discussed in this guide.
Conclusion
The structure-activity relationship of this compound and its analogs reveals a nuanced interplay between chemical structure and cannabinoid receptor affinity and function. The N-alkyl chain length, the presence of a 2-methyl group on the indole ring, and the position and nature of substituents on the naphthoyl ring are all critical determinants of CB2 receptor selectivity and potency. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working to design novel CB2-selective ligands with improved therapeutic profiles. The continued exploration of the SAR of this chemical class holds significant promise for the development of targeted therapies for a range of immune-mediated and inflammatory disorders.
JWH-015: A Technical Guide to its Binding Affinity and Receptor Signaling at CB1 and CB2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of JWH-015 for the cannabinoid receptors CB1 and CB2. It details the experimental methodologies used to determine these affinities and explores the downstream signaling pathways associated with receptor activation.
Introduction
This compound is a synthetic cannabinoid of the aminoalkylindole class, notable for its preferential binding to the cannabinoid receptor 2 (CB2) over the cannabinoid receptor 1 (CB1).[1][2] This selectivity makes this compound a valuable research tool for investigating the physiological and pathophysiological roles of the CB2 receptor, which is primarily expressed in immune cells and tissues.[1][3] Understanding the precise binding characteristics and subsequent signaling cascades of this compound is crucial for the development of targeted therapeutics with minimal psychoactive side effects, which are typically associated with CB1 receptor activation.[2]
Binding Affinity of this compound for CB1 and CB2 Receptors
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically quantified by the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. This compound has been consistently shown to exhibit a significantly higher affinity for the CB2 receptor compared to the CB1 receptor.
Quantitative Data Summary
The following table summarizes the binding affinity (Ki) values for this compound at human cloned CB1 and CB2 receptors as reported in various studies.
| Receptor | This compound Ki (nM) | Reference |
| CB1 | 383 | [1][4][5] |
| 336 | [6] | |
| 23,000 | [7] | |
| CB2 | 13.8 | [1][4][5] |
Note: Variations in Ki values can be attributed to differences in experimental conditions, such as the cell line used for receptor expression and the specific radioligand employed in the assay.
One study also reported an EC50 of 216 nM for this compound in inhibiting excitatory postsynaptic currents in murine autaptic hippocampal neurons, an effect mediated by CB1 receptors.[6] While this compound is considered CB2-selective, it can still activate CB1 receptors, particularly at higher concentrations.[6]
Experimental Protocols: Radioligand Binding Assay
The binding affinities of this compound are typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Materials
-
Cell Membranes: Membranes prepared from cell lines (e.g., Chinese Hamster Ovary (CHO) cells) stably expressing human recombinant CB1 or CB2 receptors.[4]
-
Radioligand: A tritiated cannabinoid agonist with high affinity for both receptors, such as [³H]CP 55,940.
-
Unlabeled Ligand: this compound.
-
Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA) and other salts to maintain physiological pH and reduce non-specific binding.
-
Glass Fiber Filters: For separating bound from free radioligand.
-
Scintillation Counter: For quantifying the radioactivity.
Methodology
-
Membrane Preparation:
-
Cells expressing the target receptor are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay.[8]
-
-
Competitive Binding Assay:
-
A fixed concentration of the radioligand (typically at its Kd value) is incubated with the cell membranes.
-
Increasing concentrations of this compound are added to compete for binding with the radioligand.
-
Control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled agonist) are included.[9]
-
The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60-90 minutes) to reach equilibrium.[9]
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters.[9] The filters trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
Both CB1 and CB2 receptors are G-protein coupled receptors (GPCRs).[10][11] Upon agonist binding, they primarily couple to the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[12][13][14] This is a key mechanism through which they exert their cellular effects.
CB1 Receptor Signaling
Activation of the CB1 receptor by an agonist like this compound (at higher concentrations) initiates a signaling cascade that includes:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP production.[10][15]
-
Modulation of Ion Channels: The Gβγ subunits can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.[10][14]
-
Activation of MAPK Pathway: CB1 receptor activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38 MAPK, which are involved in regulating gene expression and cell proliferation.[10]
CB2 Receptor Signaling
The signaling pathways initiated by CB2 receptor activation are similar to those of CB1, but with some distinctions. The primary pathways include:
-
Inhibition of Adenylyl Cyclase: Similar to CB1, the Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cAMP levels.[11][12]
-
Activation of MAPK Pathways: CB2 receptor activation strongly stimulates MAPK pathways, including ERK1/2, JNK, and p38 MAPK, which play a crucial role in immune cell function, inflammation, and cell survival.[12][16]
-
PI3K/Akt Pathway: The Gβγ subunits can also activate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is important for cell survival and proliferation.[12][16]
References
- 1. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The CB2-preferring agonist JWH015 also potently and efficaciously activates CB1 in autaptic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. benchchem.com [benchchem.com]
- 10. jme.bioscientifica.com [jme.bioscientifica.com]
- 11. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 12. birchandfog.biz [birchandfog.biz]
- 13. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 16. The CB2 Receptor in Immune Regulation and Disease: Genetic Architecture, Epigenetic Control, and Emerging Therapeutic Strategies [mdpi.com]
In Vitro Metabolism of JWH-015: A Technical Guide
This guide provides a comprehensive overview of the in vitro metabolism of JWH-015, a synthetic cannabinoid that selectively agonizes the peripheral cannabinoid receptor (CB2). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of synthetic cannabinoid metabolism and toxicology. This document details the metabolic pathways of this compound, summarizes quantitative data on its metabolites, and provides established experimental protocols for its in vitro investigation.
Metabolic Profile of this compound
The in vitro metabolism of this compound is extensive, leading to a variety of phase I metabolites. A study utilizing human liver microsomes identified a total of 22 metabolites.[1] The primary metabolic transformations include monohydroxylation on the naphthyl and indole rings, as well as on the N-pentyl chain. Further oxidation of monohydroxylated metabolites leads to the formation of dihydroxylated, trihydroxylated, and dehydrogenated derivatives. Carboxylated metabolites resulting from the oxidation of the terminal methyl group of the pentyl chain are also observed.
The metabolic reactions can be summarized as follows:
-
Hydroxylation: The addition of hydroxyl groups is a major metabolic route, occurring at various positions on the this compound molecule.
-
Dehydrogenation: The formation of ketone and aldehyde metabolites occurs through the dehydrogenation of hydroxylated intermediates.
-
Carboxylation: Oxidation of the pentyl chain leads to the formation of carboxylic acid derivatives.
Quantitative Data on this compound Metabolites
The following table summarizes the identified in vitro metabolites of this compound, categorized by the type of metabolic reaction and the location of the modification. While precise quantitative abundance data is often limited in initial metabolic screening studies, the table reflects the observed diversity of metabolic products.
| Metabolite ID | Metabolic Reaction(s) | Location of Modification(s) |
| M1 | Monohydroxylation | Naphthyl Ring |
| M2 | Monohydroxylation | Indole Ring |
| M3 | Monohydroxylation | N-Pentyl Chain (ω) |
| M4 | Monohydroxylation | N-Pentyl Chain (ω-1) |
| M5 | Dihydroxylation | Naphthyl Ring and N-Pentyl Chain |
| M6 | Dihydroxylation | Indole Ring and N-Pentyl Chain |
| M7 | Dihydroxylation | Two positions on the N-Pentyl Chain |
| M8 | Trihydroxylation | Various combinations |
| M9 | Dehydrogenation (following Hydroxylation) | N-Pentyl Chain |
| M10 | Carboxylation | N-Pentyl Chain |
| M11 | N-dealkylation | N-Pentyl Chain |
| ... (up to 22) | Various combinations of the above | Various locations |
Experimental Protocols for In Vitro Metabolism Studies
The following protocols are based on established methodologies for studying the in vitro metabolism of synthetic cannabinoids using human liver microsomes (HLM) and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).[2][3][4][5][6]
Incubation with Human Liver Microsomes
Objective: To generate metabolites of this compound using a well-established in vitro system that mimics hepatic metabolism.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl₂)
-
Incubator/Water Bath (37°C)
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
In a microcentrifuge tube, combine the potassium phosphate buffer, MgCl₂, and the HLM suspension.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution to the pre-incubated mixture. The final concentration of the substrate can be optimized but is typically in the low micromolar range.
-
Start the reaction by adding the NADPH-regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile (typically 2 volumes). This step also serves to precipitate the microsomal proteins.
-
Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis. The supernatant can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS analysis if concentration is needed.
Metabolite Identification by HPLC-MS/MS
Objective: To separate, detect, and structurally characterize the metabolites of this compound generated during the in vitro incubation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Typical):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased over the run to elute compounds with increasing hydrophobicity.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for initial screening, followed by product ion scans (tandem MS) for structural elucidation of potential metabolites.
-
Collision Energy: Optimized for fragmentation of the parent drug and its metabolites.
Data Analysis:
Metabolites are identified by comparing the mass spectra of the peaks in the chromatogram of the incubation sample with that of the parent drug. The mass shift from the parent drug indicates the type of metabolic modification (e.g., +16 Da for hydroxylation, +14 Da for hydroxylation followed by dehydrogenation). The fragmentation pattern in the product ion scan provides information about the location of the modification on the molecule.
Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic pathways of this compound and the experimental workflow for its in vitro study.
Metabolic Pathway of this compound
Caption: Phase I metabolic pathways of this compound.
Experimental Workflow for In Vitro Metabolism Analysis
Caption: Workflow for in vitro metabolism of this compound.
References
- 1. Identification of in vitro metabolites of this compound, an aminoalkylindole agonist for the peripheral cannabinoid receptor (CB2) by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 6. Phase I metabolism of synthetic cannabinoid receptor agonist PX-1 (5F-APP-PICA) via incubation with human liver microsomes and UHPLC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of JWH-015: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-015 is a synthetic cannabinoid that acts as a selective agonist for the Cannabinoid Receptor 2 (CB2).[1] The CB2 receptor is primarily expressed on cells of the immune system, including T-cells, B-cells, macrophages, and dendritic cells, making it a key target for modulating immune responses without the psychotropic effects associated with Cannabinoid Receptor 1 (CB1) activation.[2][3] This technical guide provides an in-depth analysis of the immunomodulatory effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
Core Immunomodulatory Effects of this compound
This compound exerts a range of immunomodulatory effects, primarily characterized by immunosuppression and anti-inflammatory actions. These effects are mediated through its interaction with the CB2 receptor, leading to the modulation of immune cell proliferation, apoptosis, cytokine production, and cell migration.
Induction of Apoptosis in Immune Cells
A primary mechanism by which this compound imparts its immunosuppressive effects is through the induction of apoptosis, or programmed cell death, in lymphocytes.[2] In vitro studies have demonstrated that this compound triggers apoptosis in both T-cells and B-cells, as well as thymocytes.[2][4] This pro-apoptotic effect is crucial in its ability to reduce lymphocyte populations and dampen immune responses. In vivo administration of this compound in mice has been shown to cause thymic atrophy, a direct consequence of increased apoptosis in thymocytes.[2]
The apoptotic signaling cascade initiated by this compound involves both the extrinsic and intrinsic pathways.[2][4] This is evidenced by the activation of key executioner caspases, including caspase-3, caspase-8, and caspase-9.[2][4] Furthermore, this compound induces a loss of mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway.[2][4]
Modulation of Cytokine Secretion
This compound significantly alters the cytokine profile, generally shifting the balance from a pro-inflammatory to an anti-inflammatory state. In various cell types, this compound has been shown to decrease the production of pro-inflammatory cytokines while in some cases increasing anti-inflammatory cytokines.
In human rheumatoid arthritis synovial fibroblasts (RASFs), pretreatment with this compound markedly inhibits the interleukin-1β (IL-1β)-induced production of pro-inflammatory cytokines IL-6 and IL-8, as well as the inflammatory enzyme cyclooxygenase-2 (COX-2).[5][6] Similarly, in human primary keratinocytes and fibroblasts, this compound reduces the concentration of IL-6 and monocyte chemoattractant protein-1 (MCP-1), while increasing the production of the anti-inflammatory transforming growth factor-beta (TGF-β).[7][8][9] In human plasmacytoid dendritic cells (pDCs), this compound suppresses the CpG-induced production of IFNα and TNFα.[10]
Inhibition of Immune Cell Proliferation and Migration
This compound effectively inhibits the proliferation of both T-cells and B-cells in response to mitogenic stimulation.[2] This anti-proliferative effect is a direct consequence of the induction of apoptosis.[2]
Furthermore, this compound modulates the migration of immune cells. It has been shown to inhibit the chemotaxis of human monocytes towards chemokines such as CCL2 and CCL3.[11][12] This is associated with a reduction in the mRNA and surface expression of their respective receptors, CCR2 and CCR1.[11][12] Interestingly, this compound itself can act as a chemoattractant for monocytes.[11] The compound also inhibits the interferon-γ (IFN-γ)-induced expression of intercellular adhesion molecule-1 (ICAM-1), a key molecule in leukocyte adhesion and migration.[11][12]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on various immune parameters as reported in the cited literature.
| Cell Type | Parameter Measured | Effect of this compound | Concentration | Reference |
| Mouse Splenocytes | Proliferation (in response to Con A, anti-CD3, LPS) | Inhibition | 5-20 µM | [2] |
| Mouse Thymocytes | Apoptosis | Induction (66.82%) | 20 µM | [2] |
| Human RASFs | IL-6 Production (IL-1β stimulated) | ~46% Reduction | 10-20 µM | [5][13] |
| Human RASFs | IL-8 Production (IL-1β stimulated) | ~50% Reduction | 10-20 µM | [5][13] |
| Human RASFs | COX-2 Expression (IL-1β stimulated) | ~40% Reduction | 10-20 µM | [5][13] |
| Human pDCs | pIRF7 (CpG stimulated) | IC50: 1.02 ± 0.65 µM | 10⁻² - 10⁰ µM | [10] |
| Human pDCs | TNFα Production (CpG stimulated) | Inhibition | 10⁻² - 10⁰ µM | [10] |
| HIV-infected MDDC | p24 Production | Reduction | 5-10 µM | [14] |
Signaling Pathways Modulated by this compound
This compound-mediated immunomodulation involves a complex interplay of intracellular signaling pathways. The primary target is the G-protein coupled CB2 receptor.
Apoptotic Signaling Pathway
Activation of the CB2 receptor by this compound initiates a signaling cascade that converges on the activation of caspases, the central executioners of apoptosis. Evidence points to the involvement of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.
Anti-inflammatory Signaling in Monocytes
In human monocytes, this compound-induced inhibition of migration involves the PI3K/Akt and ERK1/2 pathways, but not the p38 MAPK pathway.[11][12]
Anti-inflammatory Signaling in Rheumatoid Arthritis Synovial Fibroblasts
In RASFs, this compound inhibits IL-1β-induced inflammation by targeting the TAK1-JNK/ERK signaling axis.[5][13] Interestingly, some anti-inflammatory effects of this compound in this cell type may also be mediated through the glucocorticoid receptor (GR), suggesting a potential off-target or non-canonical mechanism.[5][6][13]
Detailed Experimental Protocols
Assessment of Splenocyte Proliferation
Objective: To determine the effect of this compound on the proliferation of T and B lymphocytes.
Methodology:
-
Cell Preparation: Single-cell suspensions of splenocytes are prepared from C57BL/6 mice. Erythrocytes are lysed, and the remaining cells are washed and resuspended in culture medium to a concentration of 5x10⁶ cells/ml.[2]
-
Cell Culture: Splenocytes (5x10⁵ cells/well) are cultured in 96-well plates.[2]
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) in the presence or absence of mitogens: Concanavalin A (Con A; 2 µg/ml) or anti-CD3 monoclonal antibodies (5 µg/ml) for T-cell stimulation, or lipopolysaccharide (LPS; 5 µg/ml) for B-cell stimulation.[2]
-
Incubation: Cultures are incubated for 48 hours.[2]
-
Proliferation Assay: Proliferation is assessed by the incorporation of ³H-thymidine.[2]
TUNEL Assay for Apoptosis Detection
Objective: To quantify the level of apoptosis in immune cells following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Splenocytes or thymocytes are cultured and treated with this compound (e.g., 20 µM) or vehicle control for a specified period (e.g., overnight for thymocytes, 48 hours for splenocytes).[2]
-
Cell Harvesting and Fixation: Cells are harvested, washed twice in PBS, and fixed with 4% paraformaldehyde for 30 minutes at room temperature.[2]
-
TUNEL Staining: Apoptosis is detected using the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) method according to the manufacturer's protocol. This method labels DNA strand breaks, a characteristic of apoptosis.[2]
-
Flow Cytometry Analysis: The percentage of apoptotic (TUNEL-positive) cells is quantified by flow cytometry.[2]
Cytokine Measurement by ELISA
Objective: To measure the concentration of cytokines in cell culture supernatants.
Methodology:
-
Cell Culture and Treatment: Human primary keratinocytes or fibroblasts are stimulated with LPS (5-10 µg/mL) and treated with various concentrations of this compound for 24 hours.[7][8]
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentrations of IL-6, MCP-1, and TGF-β in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5][13]
Western Blotting for Signaling Protein Analysis
Objective: To analyze the phosphorylation status of key signaling proteins.
Methodology:
-
Cell Culture and Treatment: Human RASFs are pretreated with this compound (10 or 20 µM) for 10 minutes prior to stimulation with IL-1β (10 ng/mL) for 30 minutes.[5][13]
-
Protein Extraction: Whole-cell extracts are prepared.
-
SDS-PAGE and Transfer: Proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated forms of proteins (e.g., p-TAK1, p-JNK, p-ERK) and total protein as a loading control.
-
Detection: Bound antibodies are detected using a secondary antibody conjugated to an enzyme that produces a chemiluminescent signal.
-
Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[5][13]
Experimental Workflow Visualization
Conclusion
This compound demonstrates significant immunomodulatory properties, primarily driven by its selective agonism of the CB2 receptor. Its ability to induce apoptosis in lymphocytes, suppress pro-inflammatory cytokine production, and inhibit immune cell proliferation and migration underscores its potential as a therapeutic agent for a variety of inflammatory and autoimmune disorders. The detailed mechanisms involve intricate signaling pathways, including caspase cascades and MAPK/PI3K signaling, with emerging evidence for the involvement of the glucocorticoid receptor. Further research into the precise molecular interactions and in vivo efficacy of this compound will be crucial for its translation into clinical applications. This guide provides a comprehensive overview of the current understanding of this compound's immunomodulatory effects, serving as a valuable resource for researchers and drug development professionals in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic Regulation of Cannabinoid-Mediated Attenuation of Inflammation and Its Impact on the Use of Cannabinoids to Treat Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of JWH015 in cytokine secretion in primary human keratinocytes and fibroblasts and its suitability for topical/transdermal delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suppression of CpG-ODN-mediated IFNα and TNFα response in human plasmacytoid dendritic cells (pDC) by cannabinoid receptor 2 (CB2)-specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. CB2 cannabinoid receptor agonist this compound modulates human monocyte migration through defined intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor [frontiersin.org]
- 14. Alcohol and Cannabinoids Differentially Affect HIV Infection and Function of Human Monocyte-Derived Dendritic Cells (MDDC) - PubMed [pubmed.ncbi.nlm.nih.gov]
JWH-015: A CB2 Receptor Agonist Inducing Apoptosis in Cancer Cells - A Technical Whitepaper
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic cannabinoid JWH-015, a selective agonist for the Cannabinoid Receptor 2 (CB2), has emerged as a molecule of significant interest in oncology research. Unlike agonists targeting the CB1 receptor, this compound is devoid of psychotropic effects, enhancing its therapeutic potential.[1] Extensive in vitro and in vivo studies have demonstrated that this compound induces apoptosis in a wide array of cancer cell lines, including those of the prostate, breast, and immune system, as well as glioblastoma and bladder cancer.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis, presents quantitative data from key studies, details common experimental protocols, and visualizes the complex signaling pathways involved. The primary mechanism involves CB2 receptor activation, which triggers a cascade of events including the de novo synthesis of ceramide, modulation of the PI3K/Akt and MAPK signaling pathways, and the activation of both intrinsic and extrinsic apoptotic pathways, ultimately leading to programmed cell death.[1][2]
Core Mechanism of this compound-Induced Apoptosis
The pro-apoptotic activity of this compound is fundamentally mediated through its selective binding to and activation of the CB2 receptor. This specificity has been rigorously confirmed through experiments where the apoptotic effects of this compound were reversed by the co-administration of a CB2-specific antagonist, SR144528, or by the genetic silencing of the CB2 receptor using siRNA.[1][2][5]
Upon activation, the CB2 receptor initiates a downstream signaling cascade that converges on the cellular machinery of apoptosis. This compound has been shown to engage both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1] Evidence for this dual-pathway activation includes the observed activation of initiator caspase-8 (central to the extrinsic pathway) and caspase-9 (central to the intrinsic pathway), along with the executioner caspase-3.[1] Furthermore, this compound treatment leads to a discernible loss of mitochondrial membrane potential, a hallmark of the intrinsic pathway's initiation.[1]
References
- 1. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. realmofcaring.org [realmofcaring.org]
- 3. Revealing the therapeutic potential of synthetic cannabinoids: a systematic review of cannabinoid receptor binding dynamics and their implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of human tumour prostate PC-3 cell growth by cannabinoids R(+)-Methanandamide and this compound: involvement of CB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
JWH-015: In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of JWH-015, a selective cannabinoid receptor 2 (CB2) agonist. The protocols detailed below are based on established methodologies for investigating the effects of this compound on cancer cell lines and immune cells.
Introduction
This compound is a synthetic cannabinoid that acts as a selective agonist for the CB2 receptor, which is primarily expressed on immune cells and in various peripheral tissues.[1][2] Due to its non-psychoactive properties and immunomodulatory effects, this compound is a valuable tool for investigating the therapeutic potential of CB2 activation in various diseases, including cancer and inflammatory conditions.[1][2] In vitro studies have demonstrated its ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in a variety of cell types.[1][3][4]
Mechanism of Action
This compound exerts its biological effects primarily through the activation of the CB2 receptor. This activation can trigger a cascade of downstream signaling events that vary depending on the cell type and context. Key reported mechanisms include:
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in cancer cells and immune cells.[1][4] This can involve both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, characterized by the activation of caspases-3, -8, and -9.[1]
-
Cell Cycle Arrest: In some cell lines, this compound can halt the cell cycle, contributing to its anti-proliferative effects.
-
Modulation of Signaling Pathways: this compound influences several critical intracellular signaling pathways. In prostate cancer cells, it has been shown to activate JNK and inhibit Akt signaling.[3] In human monocytes, its effects are mediated through the PI3K/Akt and ERK1/2 pathways.[5][6] In breast cancer cells, this compound-induced apoptosis is associated with changes in the MAPK/ERK pathway and is calcium-dependent.[4][7]
-
Ceramide Synthesis: In prostate cancer cells, this compound can trigger the de novo synthesis of ceramide, a lipid second messenger involved in cell death.[3]
Quantitative Data Summary
The following tables summarize typical experimental parameters for in vitro studies using this compound.
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Cell Type | Effective Concentration Range (µM) | Observed Effects | Reference |
| PC-3 | Human Prostate Cancer | 5 - 10 | Inhibition of cell viability, induction of apoptosis. | [3] |
| DU-145 | Human Prostate Cancer | Not specified, but anti-proliferative effects observed. | Anti-proliferative effects. | [3] |
| LNCaP | Human Prostate Cancer | Not specified, but anti-proliferative effects observed. | Anti-proliferative effects. | [3] |
| 4T1 | Murine Breast Cancer | 2.8 (A50) | Reduction of cell viability, induction of apoptosis. | [4] |
| MCF7 | Human Breast Cancer | 4.16 (A50) | Reduction of cell viability, induction of apoptosis. | [4] |
| Human Monocytes | Primary Immune Cells | 5 - 20 | Reduced migration, reduced chemokine receptor expression. | [5] |
| Murine Splenocytes | Primary Immune Cells | 5 - 20 | Inhibition of proliferation, induction of apoptosis. | [1] |
| Murine Thymocytes | Primary Immune Cells | 5 - 20 | Induction of apoptosis. | [1] |
Table 2: Typical Incubation Times for this compound Treatment
| Experiment | Incubation Time | Cell Type(s) | Reference |
| Cell Viability/Proliferation | 48 - 72 hours | Prostate Cancer Cells | [3] |
| Apoptosis Induction | 12 - 48 hours | Prostate & Breast Cancer Cells, Immune Cells | [1][3][4] |
| Chemokine Receptor Expression | 12 - 18 hours | Human Monocytes | [5][6] |
| Western Blot Analysis | 1 - 18 hours | Immune Cells, Prostate Cancer Cells | [1][8] |
| Ceramide Quantification | 48 hours | Prostate Cancer Cells | [3] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Proliferation
1.1. MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
1.2. [³H]-Thymidine Incorporation Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Radiolabeling: During the final 16 hours of incubation, add 1 µCi/well of [³H]-thymidine.[3]
-
Harvesting: Harvest the cells onto glass fiber filters and wash with PBS.
-
Scintillation Counting: Measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Analysis of Apoptosis
2.1. Flow Cytometry for Sub-G1 Population
-
Cell Seeding and Treatment: Plate cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.
2.2. TUNEL Assay
-
Cell Seeding and Treatment: Culture cells on coverslips in a 24-well plate and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions to label DNA strand breaks.
-
Analysis: Analyze the cells using fluorescence microscopy or flow cytometry.[1]
2.3. Caspase Activity Assay
-
Cell Lysis: Lyse this compound-treated and control cells to extract total protein.
-
Assay Reaction: Use a commercially available colorimetric or fluorometric assay kit to measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9).
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
Protocol 3: Western Blot Analysis of Signaling Proteins
-
Protein Extraction: Lyse cells treated with this compound for various time points (e.g., 1, 6, 18 hours) in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, cleaved caspase-3) overnight at 4°C.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
Caption: this compound signaling pathways in vitro.
Experimental Workflow
Caption: General experimental workflow for this compound in vitro studies.
References
- 1. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. realmofcaring.org [realmofcaring.org]
- 4. Modulation of breast cancer cell viability by a cannabinoid receptor 2 agonist, this compound, is calcium dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. CB2 cannabinoid receptor agonist this compound modulates human monocyte migration through defined intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of breast cancer cell viability by a cannabinoid receptor 2 agonist, this compound, is calcium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of JWH-015 in Inflammation
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of JWH-015, a selective cannabinoid receptor 2 (CB2) agonist, in in vivo studies of inflammation. The protocols and data presented are compiled from peer-reviewed research and are intended to serve as a starting point for designing and conducting experiments to evaluate the anti-inflammatory potential of this compound.
Introduction
This compound is a synthetic cannabinoid that preferentially binds to the CB2 receptor, which is primarily expressed on immune cells.[1][2] This selective activity has made this compound a valuable tool for investigating the role of the endocannabinoid system in modulating immune responses and inflammation, without the psychoactive effects associated with CB1 receptor activation.[1] In vivo studies have demonstrated the efficacy of this compound in various models of inflammation, including rheumatoid arthritis, diet-induced obesity, and chronic inflammatory pain.[3][4][5] These studies highlight its potential as a therapeutic agent for inflammatory diseases.
Recent findings suggest that this compound may also exert its anti-inflammatory effects through off-target mechanisms, including interaction with the glucocorticoid receptor (GR).[3][6][7] This adds a layer of complexity to its mechanism of action and warrants careful consideration in experimental design and data interpretation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies utilizing this compound to investigate inflammation.
Table 1: Effects of this compound in a Rat Adjuvant-Induced Arthritis (AIA) Model
| Parameter | Treatment Group | Result | Percent Change vs. Control | Reference |
| Ankle Circumference | This compound (5 mg/kg, i.p., daily for 7 days) | Significant reduction | -10.5% | [3] |
| Arthritis Index (AI) Score | This compound (5 mg/kg, i.p., daily for 7 days) | Significant reduction | -22.2% | [3] |
| Bone Destruction | This compound (5 mg/kg, i.p., daily for 7 days) | Inhibition of bone destruction | Not quantified | [3] |
| Serum RANKL Levels | This compound (5 mg/kg, i.p., daily for 7 days) | Modulation | Not quantified | [3] |
| Serum OPG Levels | This compound (5 mg/kg, i.p., daily for 7 days) | Modulation | Not quantified | [3] |
Table 2: Effects of this compound in a Diet-Induced Obese (DIO) Mouse Model with Low-Grade Inflammation
| Parameter | Treatment Group | Result | Fold Change vs. Vehicle | Reference |
| IL-10 Expression (rWAT) | This compound (10 mg/kg, i.p., daily for 21 days) | Significant increase | Not specified, but significant | [4] |
| TNF-α Expression (rWAT) | This compound (10 mg/kg, i.p., daily for 21 days) | Significant decrease | Not specified, but significant | [4] |
rWAT: retroperitoneal white adipose tissue
Table 3: Effects of this compound on Mechanical Allodynia and Thermal Hyperalgesia in a Mouse Model of Chronic Inflammatory Pain
| Parameter | Treatment Group | Result | Reference |
| Mechanical Allodynia | This compound (subplantar) | Dose-dependent inhibition | [5] |
| Thermal Hyperalgesia | This compound (subplantar) | Dose-dependent inhibition | [5] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments cited in the literature.
Protocol 1: Adjuvant-Induced Arthritis (AIA) in Rats
This protocol is adapted from Fechtner et al., 2019.[3]
Objective: To evaluate the anti-inflammatory efficacy of this compound in a rat model of rheumatoid arthritis.
Materials:
-
Male Lewis rats
-
Complete Freund's Adjuvant (CFA)
-
This compound (dissolved in 3% DMSO/PBS)
-
Calipers for measuring ankle circumference
-
Arthritis Index scoring system
Procedure:
-
Induce arthritis by injecting CFA into the subplantar region of the right hind paw.
-
Monitor the animals daily for the onset of arthritis, typically around day 9 post-CFA injection.
-
Upon the onset of arthritis, randomize animals into treatment and vehicle control groups.
-
Administer this compound (5 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for 7 consecutive days.
-
Measure ankle circumference and assess the Arthritis Index (AI) score daily from the onset of arthritis until the end of the treatment period (day 17).
-
At the end of the study, collect blood samples for serum analysis of inflammatory markers (e.g., RANKL, OPG).
-
Harvest joints for histological analysis and micro-CT scanning to assess bone destruction.
Workflow for Adjuvant-Induced Arthritis Model
Caption: Workflow for the in vivo evaluation of this compound in a rat model of adjuvant-induced arthritis.
Protocol 2: Diet-Induced Obesity (DIO) and Inflammation in Mice
This protocol is adapted from Verty et al., 2015.[4][8]
Objective: To investigate the effect of chronic this compound administration on inflammation in a mouse model of diet-induced obesity.
Materials:
-
Male C57BL/6 mice
-
High-fat diet (e.g., 45% kcal from fat)
-
This compound
-
Vehicle control
-
Equipment for quantitative PCR (qPCR)
Procedure:
-
Induce obesity by feeding mice a high-fat diet for a specified period (e.g., 8-12 weeks).
-
Randomize obese mice into treatment and vehicle control groups.
-
Administer this compound (10 mg/kg) or vehicle via i.p. injection daily for 21 days.[8]
-
Monitor food intake and body weight throughout the study.
-
At the end of the treatment period, euthanize the animals and collect tissues.
-
Isolate retroperitoneal white adipose tissue (rWAT).
-
Extract RNA from the rWAT and perform qPCR to analyze the expression of pro-inflammatory (e.g., TNF-α) and anti-inflammatory (e.g., IL-10) markers.
Experimental Workflow for DIO Mouse Model
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound in diet-induced obese mice.
Signaling Pathways
This compound has been shown to modulate several signaling pathways to exert its anti-inflammatory effects.
Inhibition of IL-1β-Induced Pro-inflammatory Signaling
In rheumatoid arthritis synovial fibroblasts (RASFs), this compound inhibits the production of pro-inflammatory mediators like IL-6 and IL-8 by targeting key signaling molecules downstream of the IL-1β receptor.[3] Specifically, it has been shown to reduce the phosphorylation of TAK1 and JNK.[3][9]
This compound Signaling Pathway in RASFs
Caption: this compound inhibits IL-1β-induced pro-inflammatory signaling by blocking the phosphorylation of TAK1 and JNK.
Proposed Dual Mechanism of Action via CB2 and Glucocorticoid Receptors
While this compound is a known CB2 agonist, studies suggest that its anti-inflammatory effects in rheumatoid arthritis may also be mediated through the glucocorticoid receptor (GR).[3][6][7] This dual mechanism could contribute to its robust anti-inflammatory profile.
Dual Receptor Hypothesis for this compound Action
Caption: this compound is proposed to exert its anti-inflammatory effects through both the CB2 and glucocorticoid receptors.
Peripheral Antinociceptive Signaling Pathway
In a model of chronic inflammatory pain, the antinociceptive effects of peripherally administered this compound are mediated by a complex signaling cascade involving endogenous opioids and the nitric oxide pathway.[5][10]
References
- 1. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Obesity Effect of the CB2 Receptor Agonist this compound in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 5. The Antinociceptive Effects of this compound in Chronic Inflammatory Pain Are Produced by Nitric Oxide-cGMP-PKG-KATP Pathway Activation Mediated by Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Obesity Effect of the CB2 Receptor Agonist this compound in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoid Receptor 2 Agonist (this compound) Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts - ACR Meeting Abstracts [acrabstracts.org]
- 10. The Antinociceptive Effects of this compound in Chronic Inflammatory Pain Are Produced by Nitric Oxide-cGMP-PKG-KATP Pathway Activation Mediated by Opioids | Publicación [silice.csic.es]
Application of JWH-015 in Pain Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of JWH-015, a selective cannabinoid receptor 2 (CB2) agonist, in various preclinical pain research models. It includes detailed experimental protocols, a summary of quantitative data, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
This compound is a naphthoylindole-based synthetic cannabinoid that exhibits a higher binding affinity for the CB2 receptor (Ki = 13.8 nM) compared to the CB1 receptor (Ki = 383 nM), making it a valuable tool for investigating the role of the CB2 receptor in physiological and pathological processes, including pain modulation.[1][2] Activation of CB2 receptors is a promising therapeutic strategy for pain relief as it is largely devoid of the psychoactive side effects associated with CB1 receptor activation.[1] this compound has demonstrated significant antinociceptive effects in models of inflammatory, neuropathic, and bone cancer pain.[1][3][4][5]
Mechanism of Action in Pain Attenuation
This compound exerts its analgesic effects through multiple signaling pathways. In chronic inflammatory pain, its peripheral antinociceptive effects are mediated by the local activation of a nitric oxide-cGMP-PKG-KATP signaling pathway, which is triggered by neuronal nitric oxide synthase (NOS1) and involves endogenous opioids.[3][6][7] In models of rheumatoid arthritis, this compound has been shown to elicit anti-inflammatory effects, which contribute to its analgesic properties, partly through the glucocorticoid receptor, suggesting a potential off-target or non-canonical mechanism of action.[4][8][9] Furthermore, in the context of bone cancer pain, intrathecal administration of this compound has been shown to ameliorate impaired autophagy flux in the spinal cord.[5][10]
Data Summary: Efficacy of this compound in Preclinical Pain Models
The following tables summarize the quantitative data from key studies investigating the antinociceptive effects of this compound.
Table 1: this compound in Inflammatory Pain Models
| Pain Model | Species | Administration Route | This compound Dose Range | Outcome Measures | Key Findings | Reference |
| Complete Freund's Adjuvant (CFA)-induced chronic inflammatory pain | Mouse | Subplantar | 15-300 µg | Mechanical allodynia (von Frey), Thermal hyperalgesia (plantar test) | Dose-dependently inhibited mechanical and thermal hypersensitivity. Effects were reversed by a CB2 antagonist (AM630) and a peripheral opioid receptor antagonist (naloxone methiodide). | [3][7] |
| Adjuvant-Induced Arthritis (AIA) | Rat | Intraperitoneal (i.p.) | 5 mg/kg daily | Mechanical antinociception (von Frey) | Significantly ameliorated arthritis and showed marked antinociception. | [4][9] |
| Interleukin-1β (IL-1β)-induced inflammation in Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | Human (in vitro) | - | 10-20 µM | Inhibition of IL-6, IL-8, and COX-2 production | Markedly inhibited the production of pro-inflammatory mediators. | [4][8][9] |
Table 2: this compound in Bone Cancer Pain Models
| Pain Model | Species | Administration Route | This compound Dose Range | Outcome Measures | Key Findings | Reference |
| NCTC2472 fibrosarcoma cell implantation in femur | Mouse | Intrathecal | 0.5, 1, and 2 µg | Tactile allodynia, Thermal hyperalgesia | Dose-dependently attenuated tactile allodynia and thermal hyperalgesia. Effects were prevented by a CB2 antagonist (AM630). | [11] |
| NCTC2472 fibrosarcoma cell implantation in femur | Mouse | Intrathecal | 1 and 2 µg | Paw withdrawal mechanical threshold (PWMT), Number of spontaneous flinches (NSF) | Increased PWMT and decreased NSF in a dose-dependent manner, indicating pain relief. | [10] |
Experimental Protocols
Protocol 1: Induction and Assessment of Chronic Inflammatory Pain
This protocol is based on the Complete Freund's Adjuvant (CFA) model in mice.[3][7]
1. Induction of Inflammation:
- Administer a subplantar injection of 20 µl of Complete Freund's Adjuvant (CFA) into the right hind paw of the mouse.
- House the animals individually and allow 10 days for chronic inflammation to develop.
2. This compound Administration:
- On day 10 post-CFA injection, administer this compound (15-300 µg dissolved in a suitable vehicle) via subplantar injection into the ipsilateral (inflamed) paw.
3. Assessment of Nociception:
- Mechanical Allodynia (von Frey Test):
- Place the mouse on an elevated wire mesh platform and allow it to acclimate.
- Apply von Frey filaments of increasing stiffness to the plantar surface of the ipsilateral paw.
- The withdrawal threshold is determined as the filament stiffness that elicits a paw withdrawal response.
- Assess at baseline (pre-drug) and at various time points post-JWH-015 administration.
- Thermal Hyperalgesia (Plantar Test):
- Place the mouse in a plastic chamber on a glass floor.
- Apply a radiant heat source to the plantar surface of the ipsilateral paw.
- Measure the latency for the mouse to withdraw its paw.
- Assess at baseline (pre-drug) and at various time points post-JWH-015 administration.
Protocol 2: Induction and Assessment of Adjuvant-Induced Arthritis
This protocol is based on the Adjuvant-Induced Arthritis (AIA) model in rats.[4]
1. Induction of Arthritis:
- Induce arthritis by a single intradermal injection of 1 mg of Mycobacterium tuberculosis in 0.1 mL of mineral oil at the base of the tail.
- Monitor animals for the development of arthritis, which typically occurs within 10-14 days.
2. This compound Administration:
- At the onset of arthritis, administer this compound (5 mg/kg) or vehicle daily via intraperitoneal (i.p.) injection for 7 days.
3. Assessment of Nociception and Inflammation:
- Pain Assessment (von Frey Test):
- Measure the paw withdrawal threshold in response to von Frey filaments applied to the plantar surface of the hind paws.
- Assessment of Arthritis Severity:
- Visually score the severity of arthritis in each paw.
- Measure paw volume using a plethysmometer.
- Histopathological Analysis:
- At the end of the treatment period, euthanize the animals and collect the ankle joints for histological analysis of inflammation and bone degradation.[12]
Protocol 3: Induction and Assessment of Bone Cancer Pain
This protocol is based on the intramedullary implantation of fibrosarcoma cells in the femur of mice.[10][11]
1. Induction of Bone Cancer:
- Anesthetize the mouse.
- Make a small incision over the distal femur to expose the condyles.
- Create a small hole in the femur and inject NCTC 2472 fibrosarcoma cells into the intramedullary canal.
- Close the wound.
2. This compound Administration:
- On day 14 post-implantation, administer this compound (0.5-2 µg) or vehicle via intrathecal injection.
3. Assessment of Nociception:
- Tactile Allodynia (von Frey Test):
- Measure the paw withdrawal threshold in response to the application of von Frey filaments to the ipsilateral hind paw.
- Assess before and at multiple time points (e.g., 1, 6, 12, 24, 48, and 72 hours) after this compound administration.[11]
- Spontaneous Pain (Number of Spontaneous Flinches):
- Observe the mouse in a chamber and count the number of spontaneous flinches of the affected limb over a set period.
- Thermal Hyperalgesia:
- Measure the paw withdrawal latency to a radiant heat source.[11]
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Microglial Cannabinoid CB2 Receptors in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Antinociceptive Effects of this compound in Chronic Inflammatory Pain Are Produced by Nitric Oxide-cGMP-PKG-KATP Pathway Activation Mediated by Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor 2‑selective agonist JWH015 attenuates bone cancer pain through the amelioration of impaired autophagy flux induced by inflammatory mediators in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antinociceptive effects of this compound in chronic inflammatory pain are produced by nitric oxide-cGMP-PKG-KATP pathway activation mediated by opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Antinociceptive Effects of this compound in Chronic Inflammatory Pain Are Produced by Nitric Oxide-cGMP-PKG-KATP Pathway Activation Mediated by Opioids | PLOS One [journals.plos.org]
- 8. Frontiers | Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor [frontiersin.org]
- 9. Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabinoid receptor 2-selective agonist JWH015 attenuates bone cancer pain through the amelioration of impaired autophagy flux induced by inflammatory mediators in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intrathecal administration of the cannabinoid 2 receptor agonist JWH015 can attenuate cancer pain and decrease mRNA expression of the 2B subunit of N-methyl-D-aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for JWH-015 in Rodent Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JWH-015, a selective cannabinoid receptor 2 (CB2) agonist, in preclinical rodent models of arthritis. The following sections detail recommended dosages, experimental protocols, and the underlying signaling pathways based on current scientific literature.
Introduction
This compound is a synthetic cannabinoid that preferentially binds to the CB2 receptor, which is primarily expressed on immune cells. This selectivity makes it an attractive candidate for therapeutic development, as it is expected to have minimal psychoactive effects associated with the activation of the CB1 receptor. In the context of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction, targeting the CB2 receptor has shown promise in modulating inflammatory responses. Preclinical studies have demonstrated the anti-inflammatory and analgesic properties of this compound in rodent models of arthritis, suggesting its potential as a novel therapeutic agent.
Quantitative Data Summary
The following tables summarize the dosages of this compound used in various in vivo and in vitro studies. It is important to note that optimal dosage may vary depending on the specific animal model, strain, and experimental conditions.
Table 1: In Vivo Dosages of this compound in Rodent Models
| Animal Model | Dosage | Administration Route | Frequency | Key Findings | Reference |
| Adjuvant-Induced Arthritis (AIA) in Rats | 5 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days | Significantly ameliorated arthritis, reduced pain, and inhibited bone destruction. | [1] |
| Diet-Induced Obese Mice | 1.0, 5.0, 10.0 mg/kg | Intraperitoneal (i.p.) | Single dose | 10 mg/kg dose reduced food intake. | [2] |
| Immunosuppression Study in Mice | 100 - 150 mg/kg | Not specified | Daily for 3 days | Caused thymic atrophy and apoptosis of immune cells. | [3] |
Table 2: In Vitro Concentrations of this compound
| Cell Type | Concentration | Duration | Key Findings | Reference |
| Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | 10 - 20 µM | 10 min pre-treatment | Markedly inhibited IL-1β-induced production of IL-6, IL-8, and COX-2. | [1][4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in rodent models of arthritis.
Adjuvant-Induced Arthritis (AIA) in Rats
This protocol is adapted from Fechtner et al., 2019.[1]
Objective: To induce arthritis in rats and assess the therapeutic efficacy of this compound.
Materials:
-
Male Lewis rats (or other susceptible strain)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound
-
Vehicle (e.g., Phosphate Buffered Saline with 3% DMSO)
-
Syringes and needles for injection
-
Calipers for measuring ankle circumference
Procedure:
-
Arthritis Induction: On day 0, induce arthritis by a single intradermal injection of CFA at the base of the tail.
-
Monitoring: Monitor the animals daily for clinical signs of arthritis, such as erythema and swelling of the paws. Ankle circumference should be measured periodically.
-
This compound Administration:
-
Assessment of Arthritis:
-
Clinical Scoring: Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4, where 0=no signs, 4=severe inflammation and ankylosis).
-
Ankle Circumference: Measure the circumference of the ankle joints to quantify swelling.
-
-
Endpoint Analysis: At the end of the treatment period (e.g., day 17), euthanize the animals and collect tissues for further analysis.
-
Histopathology: Collect ankle joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Biochemical Analysis: Collect blood serum to measure levels of inflammatory markers (e.g., cytokines) and bone turnover markers (e.g., RANKL, OPG).[1]
-
Considerations for Mouse Models of Arthritis
While a detailed protocol for this compound in a mouse model of arthritis is not yet established in the cited literature, the following considerations can guide study design. The Collagen-Induced Arthritis (CIA) model is a commonly used and well-characterized model of rheumatoid arthritis in mice.
Protocol for Collagen-Induced Arthritis (CIA) in Mice:
-
Immunization: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail. A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days later.
-
This compound Dosage: Based on studies in other mouse models, a dosage range of 1-10 mg/kg (i.p.) could be a starting point for dose-finding studies.[2] For context, another CB2 agonist, HU-308, was effective at 1 mg/kg in a mouse AIA model.
-
Treatment Regimen: this compound administration can be initiated either prophylactically (before the onset of symptoms) or therapeutically (after the onset of symptoms) to assess its preventative or treatment effects, respectively.
-
Outcome Measures: Similar to the rat AIA model, assessment should include clinical scoring, paw thickness measurements, histopathology of the joints, and analysis of inflammatory and autoimmune markers.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects through the modulation of specific intracellular signaling pathways, primarily downstream of the CB2 receptor and potentially through off-target effects.
Inhibition of IL-1β-Induced Inflammatory Signaling
In human RA synovial fibroblasts, this compound has been shown to inhibit the inflammatory cascade induced by interleukin-1β (IL-1β), a key pro-inflammatory cytokine in rheumatoid arthritis.[1][4][5] The proposed mechanism involves the following steps:
-
IL-1β Stimulation: IL-1β binds to its receptor on synovial fibroblasts, initiating a signaling cascade.
-
TAK1 Activation: This leads to the phosphorylation and activation of TGF-β-activated kinase 1 (TAK1).
-
MAPK Activation: Activated TAK1, in turn, phosphorylates and activates downstream mitogen-activated protein kinases (MAPKs), including JNK and p38.
-
Pro-inflammatory Gene Expression: The activation of these pathways results in the increased expression of pro-inflammatory genes, such as those encoding for IL-6, IL-8, and cyclooxygenase-2 (COX-2).
-
This compound Intervention: this compound pretreatment inhibits the phosphorylation of TAK1 and subsequently reduces the activation of JNK.[1][4] This disruption of the signaling cascade leads to a decrease in the production of inflammatory mediators.
Caption: IL-1β signaling pathway inhibited by this compound.
Potential Off-Target Effects via Glucocorticoid Receptor
Interestingly, some studies suggest that this compound may also exert anti-inflammatory effects independently of the CB2 receptor. Evidence indicates that this compound can bind to the glucocorticoid receptor (GR) and that its ability to reduce IL-1β-induced IL-6 and IL-8 production is diminished when the GR is knocked down.[1] This suggests a potential non-canonical mechanism of action that may contribute to its overall therapeutic profile.
Caption: General experimental workflow for testing this compound.
Summary and Future Directions
This compound has demonstrated significant anti-inflammatory and analgesic effects in preclinical models of arthritis. The primary mechanism of action appears to be the inhibition of the IL-1β signaling cascade in synovial fibroblasts, mediated at least in part by the CB2 receptor. The provided protocols for the rat AIA model offer a solid foundation for in vivo studies. For mouse models, such as the CIA model, further dose-escalation studies are recommended to determine the optimal therapeutic window. Future research should continue to explore the precise molecular mechanisms of this compound, including the relative contributions of the CB2 and glucocorticoid receptors to its therapeutic effects. These investigations will be crucial for the potential translation of this compound into a clinical candidate for the treatment of rheumatoid arthritis.
References
- 1. Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoid Receptor 2 Agonist (this compound) Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts - ACR Meeting Abstracts [acrabstracts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Preparing JWH-015 Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-015 is a synthetic cannabinoid that acts as a selective agonist for the Cannabinoid Receptor 2 (CB2).[1] With a binding affinity (Ki) of 13.8 nM for the CB2 receptor and 383 nM for the CB1 receptor, it exhibits an approximately 28-fold selectivity for CB2.[1] This selectivity makes this compound a valuable tool for investigating the role of the CB2 receptor in various physiological and pathological processes, including immune modulation, inflammation, pain, and cancer.[1] These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo experimental use, along with methodologies for key experiments.
Data Presentation
Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₁NO | [2][3] |
| Molecular Weight | 327.42 g/mol | [4][5] |
| Appearance | Off-white powder | [4][5] |
| Purity | ≥98% (HPLC) | [4][5] |
| Storage | Desiccate at -20°C | [2][4][5] |
Solubility of this compound
| Solvent | Solubility | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL | Heating may be required for higher concentrations. | [5] |
| Soluble to 10 mM | [2][6] | ||
| Ethanol | Soluble to 25 mM | [2][6] | |
| Water | Insoluble | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound, which can then be diluted for various experimental applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing this compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare a 10 mM stock solution, weigh out 3.27 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the this compound powder. To continue the example, add 1 mL of DMSO to the 3.27 mg of this compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 60°C) can be used to aid dissolution if necessary.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[2][4][5]
Protocol 2: Preparation of this compound for In Vitro Cell Culture Experiments
This protocol details the dilution of the DMSO stock solution for use in cell culture experiments. It is critical to ensure the final DMSO concentration in the cell culture medium is non-toxic (typically ≤0.1%).
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Sterile cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Final Concentration in Media: Add the diluted this compound solution to the cell culture plates. For instance, to achieve a final concentration of 10 µM in a well containing 1 mL of media, add 1 µL of the 10 mM stock solution. Ensure the final DMSO concentration does not exceed 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of cells.
Protocol 3: Preparation of this compound for In Vivo Administration in Mice
This protocol describes the preparation of this compound for intraperitoneal (i.p.) injection in mice. The vehicle composition is crucial for ensuring the solubility and bioavailability of the compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Syringes and needles for injection
Procedure:
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO. For example, to prepare a 10 mg/kg dose for a 25 g mouse, you will need 0.25 mg of this compound.
-
Vehicle Preparation: A common vehicle for in vivo administration of this compound consists of 10% DMSO, 10% Tween 80, and 80% saline.[8] Another reported vehicle is 10% DMSO in distilled water.[9]
-
Emulsion Formation:
-
First, dissolve the this compound in DMSO.
-
In a separate tube, mix the Tween 80 with the saline.
-
Slowly add the this compound/DMSO solution to the saline/Tween 80 mixture while vortexing to form a stable emulsion.
-
-
Final Volume and Administration: Adjust the final volume with saline to achieve the desired injection volume (typically 5-10 mL/kg body weight). Administer the solution via intraperitoneal injection. Prepare the formulation fresh daily before use.[8]
Key Experimental Methodologies
In Vitro Apoptosis Assay (TUNEL Assay)
This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Procedure:
-
Cell Treatment: Culture cells (e.g., thymocytes or splenocytes) in 24-well plates and treat with various concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control for a specified period (e.g., 24 hours).[7]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them according to the TUNEL assay kit manufacturer's instructions.
-
TUNEL Staining: Perform the TUNEL staining by incubating the fixed cells with the TUNEL reaction mixture containing TdT and FITC-dUTP.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.[7]
In Vivo Tumor Growth Inhibition Study in Mice
This experiment evaluates the effect of this compound on tumor progression in a xenograft mouse model.
Procedure:
-
Tumor Cell Implantation: Inject cancer cells (e.g., PC-3 prostate cancer cells) subcutaneously into the flank of immunodeficient mice.[10]
-
Tumor Growth and Grouping: Allow the tumors to reach a palpable size (e.g., 70 mm³). Randomly assign the mice to treatment and control groups.[10]
-
This compound Administration: Administer this compound (e.g., 0.15 mg/kg body weight) or vehicle control subcutaneously or intraperitoneally daily for a defined period (e.g., 14 days).[10]
-
Tumor Measurement: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology).
Mandatory Visualizations
Caption: this compound signaling pathway via the CB2 receptor.
Caption: Experimental workflow for this compound solution preparation.
References
- 1. Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] CB2 cannabinoid receptor agonist this compound modulates human monocyte migration through defined intracellular signaling pathways. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. CB2 cannabinoid receptor agonist this compound modulates human monocyte migration through defined intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Obesity Effect of the CB2 Receptor Agonist this compound in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 420magazine.com [420magazine.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. realmofcaring.org [realmofcaring.org]
Application Notes and Protocols: JWH-015 as a Pharmacological Tool for Studying the Cannabinoid Receptor 2 (CB2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-015 is a synthetic naphthoylindole that functions as a selective agonist for the cannabinoid receptor 2 (CB2).[1][2] The CB2 receptor, a G protein-coupled receptor (GPCR), is primarily expressed in immune tissues, including the spleen, tonsils, and various leukocytes, distinguishing it from the cannabinoid receptor 1 (CB1), which is abundant in the central nervous system.[3][4][5] This differential expression pattern makes the CB2 receptor an attractive therapeutic target for modulating immune responses and inflammation without the psychoactive effects associated with CB1 activation.[2][3][6] this compound serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the CB2 receptor.[3][7]
However, researchers should note that while this compound shows preferential binding to CB2, its selectivity is not absolute. It can exhibit activity at the CB1 receptor, particularly at higher concentrations.[1][8] Therefore, careful experimental design, including the use of appropriate controls and CB1/CB2-specific antagonists, is crucial for interpreting results accurately.[8][9]
Physicochemical and Pharmacological Properties
This compound's utility as a research tool is defined by its binding affinity and selectivity for the CB2 receptor over the CB1 receptor. This selectivity allows for the targeted investigation of CB2-mediated pathways.
Quantitative Data: Binding Affinity
The binding affinity (Ki) of this compound for human cannabinoid receptors has been characterized in multiple studies. The following table summarizes these findings, providing a clear comparison of its affinity for CB2 versus CB1.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Selectivity (CB1 Ki / CB2 Ki) | Reference |
| This compound | Human CB2 | 13.8 | ~28x | [1][2] |
| Human CB1 | 383 | [1][2] | ||
| Human CB1 | 6.80 x 10¹ (or 68 nM) | ~5x (based on this study's values) | [10][11] |
Note: Discrepancies in reported Ki values can arise from different experimental conditions, such as the cell lines used for receptor expression and the specific radioligand employed in the binding assay.[8]
CB2 Receptor Signaling Pathways
Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[3][5][12] Additionally, CB2 activation can stimulate other important pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cell survival, proliferation, and migration.[3][4][9]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments using this compound to study CB2 receptor function.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the CB2 receptor by measuring its ability to compete with a radiolabeled cannabinoid ligand.
Materials:
-
Cell membranes from cells expressing human CB2 receptors (e.g., CHO-CB2 or HEK293-CB2 cells).
-
Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).
-
This compound stock solution (in DMSO or ethanol).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
96-well plates and glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and scintillation counter.
Protocol:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL Binding Buffer, 50 µL [³H]CP-55,940 (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL of cell membrane suspension (10-20 µg protein).
-
Non-specific Binding (NSB): 50 µL of a high concentration of an unlabeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2), 50 µL [³H]CP-55,940, and 100 µL of cell membrane suspension.
-
Competition: 50 µL of each this compound dilution, 50 µL [³H]CP-55,940, and 100 µL of cell membrane suspension.
-
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the NSB counts from the total and competition counts. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression (one-site fit) to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.
Materials:
-
CHO or HEK293 cells stably expressing human CB2 receptors.
-
Cell culture medium.
-
Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA.
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation).
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Protocol:
-
Seed the CB2-expressing cells into a 96-well plate and grow to ~90% confluency.
-
Wash the cells with serum-free medium or Assay Buffer.
-
Pre-incubate the cells with IBMX (e.g., 0.5 mM) in Assay Buffer for 20-30 minutes at 37°C.
-
Add varying concentrations of this compound to the wells and incubate for 15 minutes.
-
Stimulate the cells by adding a submaximal concentration of forskolin (e.g., 5-10 µM) to all wells (except the basal control) and incubate for another 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Normalize the data to the forskolin-stimulated response (100%). Plot the percentage of inhibition against the log concentration of this compound. Use a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.
In Vitro T-Cell Proliferation Assay
This assay assesses the immunosuppressive potential of this compound by measuring its effect on the proliferation of T-cells stimulated by mitogens.[2][6]
Materials:
-
Splenocytes isolated from mice (e.g., C57BL/6).
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.
-
T-cell mitogen: Concanavalin A (Con A) or anti-CD3 antibodies.
-
This compound stock solution.
-
[³H]-Thymidine.
-
96-well cell culture plates.
-
Cell harvester and liquid scintillation counter.
Protocol:
-
Prepare a single-cell suspension of splenocytes.
-
Plate the splenocytes at a density of 5 x 10⁵ cells/well in a 96-well plate.
-
Add various concentrations of this compound (e.g., 0, 5, 10, 20 µM) to the wells.[2]
-
Add the T-cell mitogen (e.g., 2 µg/mL Con A) to stimulate proliferation.[2]
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[2]
-
During the last 8 hours of incubation, pulse the cells with 1-2 µCi of [³H]-Thymidine per well.[2]
-
Harvest the cells onto glass fiber filters.
-
Measure the incorporated [³H]-Thymidine by liquid scintillation counting.
-
Data Analysis: Express the results as counts per minute (CPM). Compare the CPM of this compound-treated groups to the mitogen-only control to determine the percentage of inhibition.
In Vivo Immunosuppression and Apoptosis Study
This protocol describes an in vivo experiment to evaluate the immunosuppressive effects of this compound by measuring changes in thymus cellularity and apoptosis.[2][6]
Materials:
-
C57BL/6 mice.
-
This compound.
-
Vehicle solution (e.g., 10% DMSO, 10% Tween-80, 80% saline).[13]
-
Apoptosis detection kit (e.g., TUNEL assay kit).
-
Flow cytometer.
Protocol:
-
Divide mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 10-150 mg/kg, intraperitoneally) or vehicle daily for 3 consecutive days.[2][14][15] The dose may need optimization depending on the specific research question.
-
On day 4, euthanize the mice and harvest the thymus and spleen.
-
Prepare single-cell suspensions from the thymus.
-
Count the total number of thymocytes to determine thymic cellularity.
-
Assess the level of apoptosis in the thymus using a TUNEL assay followed by flow cytometry analysis, according to the kit manufacturer's instructions.
-
Data Analysis: Compare the mean thymic cellularity and the percentage of apoptotic cells between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test).
Important Considerations for Using this compound
Due to its less-than-absolute selectivity, careful experimental design is paramount when using this compound to probe CB2 receptor function.
Recommendations:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that produces the desired effect to minimize potential off-target activity at CB1 receptors.
-
Employ Antagonists: To confirm that the observed effect is mediated by CB2, perform experiments in the presence of a selective CB2 antagonist (e.g., SR144528).[9] To rule out CB1 involvement, use a selective CB1 antagonist (e.g., SR141716A).[8]
-
Use Genetic Controls: Whenever possible, validate findings using cells or animal models where the CB2 receptor has been genetically deleted (knockout) or its expression is reduced (knockdown/siRNA).[16] This provides the most definitive evidence of target engagement.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 5. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CB2 cannabinoid receptor agonist, this compound, triggers apoptosis in immune cells: potential role for CB2-selective ligands as immunosuppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CB2-preferring agonist JWH015 also potently and efficaciously activates CB1 in autaptic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CB2 cannabinoid receptor agonist this compound modulates human monocyte migration through defined intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Emerging Role of the CB2 Cannabinoid Receptor in Immune Regulation and Therapeutic Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of breast cancer cell viability by a cannabinoid receptor 2 agonist, this compound, is calcium dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Obesity Effect of the CB2 Receptor Agonist this compound in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. realmofcaring.org [realmofcaring.org]
Application Notes and Protocols for the Detection of JWH-015 Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
JWH-015 is a synthetic cannabinoid of the naphthoylindole family that acts as a selective agonist for the CB2 receptor, though it also exhibits some activity at the CB1 receptor.[1] As with other synthetic cannabinoids, this compound undergoes extensive metabolism in the body, making the detection of its metabolites in urine a primary strategy for identifying its use. This document provides detailed application notes and protocols for the detection of this compound metabolites in urine, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted technique for the analysis of synthetic cannabinoids and their metabolites.[2][3]
Metabolic Pathway of this compound
The metabolism of this compound is complex, primarily involving hydroxylation and N-dealkylation, with further biotransformations also possible.[1][4] An in vitro study using human liver microsomes identified 22 metabolites of this compound. The main metabolic pathways include:
-
Monohydroxylation: Occurring on the naphthalene ring, indole ring, or the N-propyl group.
-
Dihydroxylation: Further hydroxylation of monohydroxylated metabolites.
-
N-dealkylation: Removal of the N-propyl group.
-
Combined Reactions: A combination of N-dealkylation and hydroxylation.
Below is a diagram illustrating the primary metabolic pathways of this compound.
Analytical Methods for Detection
The primary methods for the detection of synthetic cannabinoid metabolites in urine are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred due to its high sensitivity, specificity, and reduced need for sample derivatization.
Experimental Workflow for LC-MS/MS Analysis
The general workflow for the analysis of this compound metabolites in urine involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocols
The following protocols are based on established methods for the analysis of JWH-series synthetic cannabinoid metabolites and can be adapted and validated for the specific detection of this compound metabolites.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Collection and Storage: Collect random urine samples in sterile containers. Samples can be stored at 2-8°C for short-term storage or at -20°C for long-term storage.
-
Enzymatic Hydrolysis:
-
To 1 mL of urine, add an internal standard solution.
-
Add 50 µL of β-glucuronidase from E. coli and 2 mL of 0.2 M phosphate buffer (pH 6.5).
-
Incubate the mixture at 55°C for 1 hour to cleave glucuronide conjugates.[2]
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis® HLB 3 cc (60 mg) SPE column with 2 mL of methanol followed by 2 mL of water.[2]
-
Load the hydrolyzed urine sample onto the SPE column.
-
Wash the column with 2 mL of water, followed by 2 mL of 20% methanol in water.
-
Dry the column under vacuum for 10 minutes.
-
Elute the metabolites with 2 mL of methanol.
-
-
Evaporation and Reconstitution:
Protocol 2: LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start with 10-30% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, and re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Tandem Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Collision Gas | Argon |
MRM Transitions for this compound and Potential Metabolites:
The following table provides proposed MRM transitions for this compound and its primary metabolites. These transitions should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 328.2 | 155.0 | 200.0 |
| Hydroxylated Metabolite | 344.2 | 155.0 | 216.0 |
| N-dealkylated Metabolite | 286.1 | 155.0 | 127.0 |
| N-dealkylated, Hydroxylated Metabolite | 302.1 | 155.0 | 143.0 |
Note: The product ion at m/z 155 corresponds to the naphthoyl moiety and is a characteristic fragment for many JWH compounds.
Quantitative Data Summary
While specific quantitative validation data for this compound metabolites is not extensively published, the following table summarizes typical performance characteristics for LC-MS/MS methods for related JWH compounds, which can be used as a benchmark for method development and validation for this compound metabolites.
| Parameter | JWH-018/-073 Metabolites | JWH-122/-210/-250 Metabolites |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | 0.5 - 10 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.05 - 1.0 ng/mL | 0.5 - 10 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 |
| Recovery | 58 - 105%[3] | 53 - 95%[4] |
| Intra-assay Precision (%CV) | < 15% | < 15% |
| Inter-assay Precision (%CV) | < 15% | < 20% |
Conclusion
The detection of this compound metabolites in urine is a reliable indicator of exposure to this synthetic cannabinoid. The LC-MS/MS methods outlined in these application notes provide a robust framework for the sensitive and specific analysis of these compounds. It is crucial for laboratories to perform in-house validation of these methods to establish specific performance characteristics for the target this compound metabolites. The complexity of this compound metabolism underscores the importance of targeting multiple metabolites to ensure comprehensive detection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of AM-694, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Qualitative Confirmation of 9 Synthetic Cannabinoids and 20 Metabolites in Human Urine Using LC–MS/MS and Library Search - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of in vitro metabolites of this compound, an aminoalkylindole agonist for the peripheral cannabinoid receptor (CB2) by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of JWH-015 in Breast Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: JWH-015 is a synthetic cannabinoid that acts as a selective agonist for the Cannabinoid Receptor 2 (CB2).[1][2][3][4][5] Unlike agonists for the CB1 receptor, this compound is devoid of psychotropic activity, making it a compound of significant interest for therapeutic applications.[6][7] Research has demonstrated that CB2 receptors are functionally expressed in breast cancer cells, and their activation can modulate the tumor microenvironment.[1][8] this compound has been shown to possess anti-cancer properties, including the inhibition of tumor growth and metastasis in preclinical models of breast cancer, particularly in triple-negative breast cancer (TNBC).[6][7] Its mechanism of action involves inducing apoptosis and autophagy, making it a valuable tool for investigating novel anti-cancer strategies.[1][6][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in breast cancer models based on published literature.
Table 1: In Vitro Efficacy of this compound on Breast Cancer Cell Lines
| Cell Line | Parameter | Value (A₅₀/IC₅₀) | Treatment Duration | Reference |
|---|---|---|---|---|
| 4T1 (murine) | Cell Viability | 2.8 µM (95% CI = 2.56–3.07) | 48 hours | [1][9] |
| MCF7 (human) | Cell Viability | 4.16 µM (95% CI = 3.24–5.34) | 48 hours |[1][9] |
Table 2: In Vivo Efficacy of this compound in a Murine Breast Cancer Model
| Animal Model | Cell Line | This compound Dosage | Treatment Duration | Key Outcomes | Reference |
|---|
| Immunocompetent BALB/cfC3H mice | 4T1-Luc (orthotopic injection) | 6 mg/kg (intraperitoneal) | 21 days | Significantly reduced primary tumor burden and metastasis.[1][2][3][4][5] |[1] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects in breast cancer through multiple signaling pathways. A primary mechanism involves the induction of apoptosis.[1][2][3][4][5] This process is dependent on intracellular calcium flux and leads to changes in the MAPK/ERK signaling pathway.[1][2][3][4][5] Notably, this this compound-mediated reduction in cell viability is independent of the traditional Gαi signaling pathway typically associated with cannabinoid receptors.[1][2][5] In triple-negative breast cancer (TNBC) cells, this compound has been shown to induce cell death by activating autophagy-associated apoptosis.[6][7] Furthermore, this compound can inhibit the activation of EGFR and IGF-IR and their downstream targets, including STAT3, AKT, and ERK, thereby suppressing tumor cell migration and invasion.[10]
Caption: this compound signaling in breast cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in breast cancer research, adapted from published studies.[1]
Protocol 1: Cell Culture
-
Cell Lines:
-
MCF7 (human breast adenocarcinoma): Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 0.01 mg/mL human recombinant insulin.
-
4T1 (murine mammary carcinoma): Culture in RPMI-1640 medium supplemented with 10% FBS.
-
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells upon reaching 80-90% confluency using standard trypsinization methods.
Protocol 2: Cell Viability Assessment (Sulforhodamine B Assay)
This protocol determines the effect of this compound on the viability of breast cancer cells.
Caption: Experimental workflow for the SRB cell viability assay.
-
Cell Seeding: Plate 4T1 or MCF7 cells in 96-well plates at an appropriate density (e.g., 2,500-5,000 cells/well) and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 10 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the A₅₀ (concentration causing 50% reduction in absorbance) using non-linear regression analysis.
Protocol 3: Apoptosis Detection (Caspase 3/7 Activity Assay)
This protocol measures the induction of apoptosis by quantifying the activity of executioner caspases 3 and 7.
-
Cell Seeding and Treatment: Seed 4T1 or MCF7 cells in a 96-well plate and treat with vehicle or this compound (e.g., 1, 3, or 10 µM) for 12 to 24 hours.[1]
-
Assay Procedure: Use a commercially available Caspase-Glo® 3/7 Assay kit or a similar ELISA-based kit.
-
Lysis and Reagent Addition: Add the caspase reagent directly to the wells according to the manufacturer's instructions. This reagent typically contains a luminogenic caspase-3/7 substrate in a buffer formulated for cell lysis.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the luminescence signal of treated samples to that of the untreated control samples to determine the fold-change in caspase 3/7 activity.
Protocol 4: In Vivo Murine Mammary Tumor Model
This protocol describes an in vivo study to assess the effect of this compound on primary tumor growth and metastasis.[1]
-
Cell Preparation: Use 4T1 cells stably transfected with a luciferase reporter gene (4T1-Luc) to allow for noninvasive bioluminescence imaging.
-
Animal Model: Use immunocompetent female BALB/cfC3H mice.
-
Tumor Inoculation: Inject 1x10⁶ 4T1-Luc cells orthotopically into the c-9 mammary fat pad of each mouse.
-
Tumor Establishment: Allow tumors to establish for 7 days post-inoculation.
-
Treatment Regimen:
-
Monitoring: Perform weekly in vivo bioluminescence imaging (from day 7 through day 28) to track primary tumor growth and detect metastatic sites.
-
Endpoint Analysis: At day 28, euthanize the mice and resect the primary tumors for mass measurement.[1] Analyze common metastatic sites (e.g., lungs, liver) for the presence of luciferase-tagged cells via luminometer analysis of tissue lysates.[1]
Protocol 5: Western Blot for MAPK/ERK Pathway Analysis
This protocol is used to detect changes in the phosphorylation status of ERK1/2, a key component of the MAPK pathway.
-
Cell Treatment and Lysis: Treat breast cancer cells with this compound for time points relevant to peak caspase activity (e.g., 12-24 hours).[1] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the p-ERK signal to the total ERK signal to determine the change in ERK phosphorylation.
References
- 1. Modulation of breast cancer cell viability by a cannabinoid receptor 2 agonist, this compound, is calcium dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of breast cancer cell viability by a cannabinoid receptor 2 agonist, this compound, is calcium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Modulation of breast cancer cell viability by a cannabinoid receptor 2 agonist, this compound, is calcium dependent [repository.arizona.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel role of cannabinoid receptor 2 in inhibiting EGF/EGFR and IGF-I/IGF-IR pathways in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: JWH-015 Administration in Diet-Induced Obese Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of the selective cannabinoid receptor 2 (CB2) agonist, JWH-015, in a diet-induced obese (DIO) mouse model. The following sections detail the metabolic effects, experimental protocols, and associated signaling pathways based on preclinical research.
Summary of Metabolic Effects
Chronic administration of this compound has been demonstrated to have significant anti-obesity effects in mice with diet-induced obesity.[1] The primary findings indicate a notable reduction in body weight gain, which is associated with a transient decrease in food intake and a significant increase in markers of lipolysis in white adipose tissue (WAT).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies administering this compound to DIO mice.
Table 1: Effects of this compound on Body Weight, Food Intake, and Adipose Tissue Mass
| Parameter | Vehicle Control | This compound (10 mg/kg) | Duration | Key Findings |
| Body Weight | Maintained obese phenotype | Significant reduction compared to vehicle[1][2] | 21 days | This compound treatment led to sustained body weight reduction throughout the study period.[1] |
| 24h Food Intake | Normal for DIO mice | Profound but transient reduction[1] | 21 days | Food intake was significantly lower for the first 6 days of treatment before returning to levels comparable to the vehicle group.[1] |
| Retroperitoneal WAT (rWAT) Mass | Higher fat mass | ~40% reduction[1] | 21 days | Significant decrease in abdominal fat depot mass.[1] |
| Inguinal WAT (iWAT) Mass | Higher fat mass | ~33% reduction[1] | 21 days | Significant decrease in subcutaneous fat depot mass.[1] |
| Adipocyte Cell Size | Larger adipocytes | Significant reduction in both rWAT and iWAT[1] | 21 days | The reduction in fat mass was associated with a decrease in the size of individual fat cells. |
Table 2: Effects of this compound on Plasma Metabolites and Glucose Metabolism
| Parameter | Vehicle Control | This compound (10 mg/kg) | Duration | Key Findings |
| Non-Esterified Fatty Acids (NEFA) | Baseline levels | Significantly increased[1] | 21 days | Elevated NEFA levels are consistent with increased lipolysis in adipose tissue. |
| Triglycerides (TG) | Baseline levels | Significantly reduced | 21 days | This compound treatment improved the plasma lipid profile. |
| Aspartate Aminotransferase (AST) | Elevated in DIO mice | Significantly reduced | 21 days | Reduction in this liver enzyme suggests an improvement in obesity-associated non-alcoholic fatty liver disease (NAFLD). |
| Glucose Tolerance | Impaired in DIO mice | Improved glucose clearance | Acute and Chronic | This compound administration improved the ability to handle a glucose load.[1] |
| Insulin | Hyperinsulinemia in DIO mice | No significant change reported | 21 days | While glucose tolerance improved, fasting insulin levels were not significantly altered in this study. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the administration of this compound to diet-induced obese mice.
Diet-Induced Obesity Model
-
Diet: Mice are fed a high-fat diet (HFD) consisting of approximately 21% total fat and 19.4 MJ/kg of energy to induce obesity.[3][1][4]
-
Duration: The HFD is typically provided for a period of 8-10 weeks to establish the obese phenotype before the commencement of drug administration.
This compound Administration
-
Drug Preparation: this compound is dissolved in a vehicle solution, often a mixture of ethanol, DMSO, Tween80, and saline.[5]
-
Dosage: A dose-response study can be conducted with doses ranging from 1.0, 5.0, and 10.0 mg/kg.[1][4] The most effective dose for anti-obesity effects in DIO mice has been reported to be 10 mg/kg.[1][2]
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route.[3][1]
-
Treatment Duration: For chronic studies, daily administration for 21 days has been shown to be effective.[3][1]
Measurement of Food Intake and Body Weight
-
Acclimation: Mice should be habituated to handling and the injection procedure before the experiment begins.
-
Measurement Schedule: Body weight and 24-hour food intake should be measured daily throughout the treatment period.[1] Food intake is determined by subtracting the amount of food remaining from the known amount provided.
Glucose Tolerance Test (GTT)
-
Fasting: Mice are fasted for a specified period (e.g., 6 hours) before the test.
-
This compound Administration: this compound (10 mg/kg) or vehicle is administered i.p. 60 minutes prior to the glucose challenge.[1][6]
-
Glucose Challenge: A bolus of glucose (1 g/kg body weight) is administered via i.p. injection.[1]
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at baseline (0 min) and at 15, 30, 45, 60, 75, and 90 minutes post-glucose administration using a glucometer.[1][2]
Tissue Collection and Analysis
-
Euthanasia and Tissue Harvest: At the end of the treatment period, mice are euthanized, and various tissues, including retroperitoneal white adipose tissue (rWAT), inguinal white adipose tissue (iWAT), and brown adipose tissue (BAT), are collected and weighed.[3]
-
Western Blotting: Protein expression of key metabolic and inflammatory markers in WAT can be analyzed by Western blotting. This includes Adipose Tissue Triglyceride Lipase (ATGL), Protein Kinase A (PKA), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-10 (IL-10).[3]
-
Histology: Adipose tissue can be fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to visualize and quantify adipocyte cell size.[3]
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Adipose Tissue
References
- 1. Anti-Obesity Effect of the CB2 Receptor Agonist this compound in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Obesity Effect of the CB2 Receptor Agonist this compound in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 4. Anti-Obesity Effect of the CB2 Receptor Agonist this compound in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Chronic Administration of Cannabinoid Receptor 2 Agonist (JWH-133) Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice [frontiersin.org]
- 6. Anti-Obesity Effect of the CB2 Receptor Agonist this compound in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
Application Note: Preclinical Efficacy Assessment of JWH-015
Introduction
JWH-015 is a naphthoylindole-family chemical that functions as a selective agonist for the cannabinoid receptor 2 (CB2). It demonstrates a binding affinity (Ki) of 13.8 nM for CB2 receptors, compared to 383 nM for cannabinoid receptor 1 (CB1), indicating it binds approximately 28 times more strongly to CB2 than CB1. The CB2 receptor is primarily expressed on immune cells, and its activation is not associated with the psychotropic effects mediated by the CB1 receptor. This selectivity makes CB2 an attractive therapeutic target for managing pain and inflammation. This compound has been shown to possess immunomodulatory effects and has demonstrated potential in preclinical models of inflammation, neuropathic pain, and cancer.
This document outlines a detailed experimental design to rigorously evaluate the preclinical efficacy of this compound. The protocols provided cover essential in vitro characterization to confirm its mechanism of action and subsequent in vivo models to assess its therapeutic potential in treating inflammatory and neuropathic pain.
Phase 1: In Vitro Characterization of this compound Activity
The initial phase focuses on quantifying the interaction of this compound with the CB2 receptor and characterizing its functional consequences at the cellular level.
Experiment 1.1: CB2 Receptor Binding Affinity
Objective: To determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors to confirm its selectivity.
Methodology: Radioligand Competition Binding Assay
This protocol is adapted from established methodologies for cannabinoid receptor binding assays.
-
Materials:
-
Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).
-
Test Compound: this compound.
-
Non-specific binding control: WIN 55,212-2 (10 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
96-well filter plates and vacuum filtration manifold.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine cell membranes (10-20 µg protein/well), a fixed concentration of [³H]CP-55,940 (at its Kd, typically ~1-2 nM), and varying concentrations of this compound.
-
For total binding wells, add only membranes and radioligand.
-
For non-specific binding wells, add membranes, radioligand, and a saturating concentration of unlabeled WIN 55,212-2.
-
Incubate the plate for 90 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through GF/B filter plates, followed by three washes with ice-cold binding buffer.
-
Allow filters to dry, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.
-
-
Data Presentation:
| Compound | Receptor | Ki (nM) | Selectivity (Ki CB1 / Ki CB2) |
| This compound | CB1 | Value | \multirow{2}{}{Value} |
| CB2 | Value | ||
| Reference | CB1 | Value | \multirow{2}{}{Value} |
| CB2 | Value |
Experiment 1.2: Functional Agonist Activity (cAMP Inhibition)
Objective: To measure the potency (EC₅₀) and efficacy (Emax) of this compound in activating the CB2 receptor, which is coupled to Gi proteins and thus inhibits adenylyl cyclase.
Methodology: Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the ability of a CB2 agonist to inhibit the forskolin-induced production of cyclic AMP (cAMP).
-
Materials:
-
CHO or HEK-293 cells stably expressing the human CB2 receptor.
-
Forskolin.
-
Test Compound: this compound.
-
Reference Agonist (e.g., CP-55,940).
-
cAMP Assay Kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque plates.
-
-
Procedure:
-
Seed CB2-expressing cells into 384-well plates and incubate overnight.
-
Replace the culture medium with stimulation buffer and add serial dilutions of this compound or a reference agonist.
-
Incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (e.g., 5-10 µM) to all wells (except negative control) to stimulate adenylyl cyclase.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's instructions.
-
-
Data Presentation:
| Compound | EC₅₀ (nM) | Emax (% Inhibition of Forskolin Response) |
| This compound | Value | Value |
| Reference Agonist | Value | Value |
Experiment 1.3: Downstream Signaling (MAPK/ERK Activation)
Objective: To confirm that this compound activates downstream signaling pathways known to be modulated by CB2, such as the MAPK/ERK pathway.
Methodology: Phospho-ERK1/2 Immunoassay
This protocol measures the level of phosphorylated ERK1/2 (p-ERK) in whole cells following compound treatment.
-
Materials:
-
Immune cells expressing endogenous CB2 (e.g., human monocytes) or CB2-transfected cells.
-
Test Compound: this compound.
-
Cell Lysis Buffer.
-
Phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 antibodies.
-
ELISA or Western Blot detection reagents.
-
96-well plates.
-
-
Procedure:
-
Plate cells in 96-well plates and serum-starve overnight.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes).
-
Lyse the cells and transfer lysates to an ELISA plate coated with a capture antibody for total ERK1/2 or p-ERK1/2.
-
Alternatively, perform Western blot analysis on the cell lysates.
-
Detect p-ERK and total ERK levels using specific primary and secondary antibodies.
-
Quantify the signal and normalize the p-ERK level to the total ERK level for each sample.
-
-
Data Presentation:
| Treatment | Concentration (µM) | Fold Increase in p-ERK/Total ERK (vs. Vehicle) |
| Vehicle Control | 0 | 1.0 |
| This compound | 0.1 | Value |
| 1 | Value | |
| 10 | Value | |
| Positive Control | Value | Value |
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor by an agonist like this compound initiates a signaling cascade through the Gi protein. This inhibits adenylyl cyclase (AC), reducing cAMP production and subsequent Protein Kinase A (PKA) activity. The dissociated Gβγ subunits can also activate other pathways, including the MAPK/ERK cascade.
Phase 2: In Vivo Efficacy Assessment
This phase evaluates the therapeutic efficacy of this compound in established rodent models of inflammatory and neuropathic pain. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Experiment 2.1: Model of Acute Inflammatory Pain
Objective: To assess the anti-inflammatory and analgesic effects of this compound in a model of acute inflammation.
Methodology: Carrageenan-Induced Paw Edema
This is a well-established model for evaluating the anti-inflammatory effects of test compounds.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Procedure:
-
Acclimate animals to the testing environment.
-
Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle (e.g., DMSO/saline) via intraperitoneal (i.p.) injection. A positive control like Indomethacin (10 mg/kg) should be included.
-
After 30-60 minutes, induce inflammation by injecting 100 µL of 1% λ-carrageenan solution into the plantar surface of the right hind paw.
-
Measure paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the paw edema (volume increase) and the percentage inhibition of edema for each group compared to the vehicle control.
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | Value | 0% |
| This compound | 1 | Value | Value |
| 5 | Value | Value | |
| 10 | Value | Value | |
| Indomethacin | 10 | Value | Value |
Experiment 2.2: Model of Neuropathic Pain
Objective: To determine if this compound can alleviate mechanical allodynia, a hallmark of neuropathic pain.
Methodology: Chronic Constriction Injury (CCI) of the Sciatic Nerve
The CCI model is widely used to induce persistent neuropathic pain.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Procedure:
-
Surgery: Under anesthesia, the common sciatic nerve is exposed and four loose ligatures are tied around it.
-
Post-operative Recovery: Allow animals to recover for 7-14 days, during which neuropathic pain symptoms develop.
-
Baseline Measurement: Measure baseline mechanical sensitivity using von Frey filaments. The paw withdrawal threshold (PWT) is determined using the up-down method.
-
Drug Administration: On the test day, administer this compound (e.g., 1, 5, 10 mg/kg, i.p.), vehicle, or a positive control (e.g., Gabapentin, 100 mg/kg).
-
Post-treatment Measurement: Measure the PWT at various time points (e.g., 30, 60, 120, 180 minutes) after drug administration.
-
Data Analysis: Calculate the percent reversal of mechanical allodynia.
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) at 60 min | % Maximum Possible Effect (%MPE) |
| Sham (No Injury) | - | Value | N/A |
| CCI + Vehicle | - | Value | 0% |
| CCI + this compound | 1 | Value | Value |
| 5 | Value | Value | |
| 10 | Value | Value | |
| CCI + Gabapentin | 100 | Value | Value |
General Workflow for In Vivo Efficacy Studies
The successful execution of in vivo studies requires careful planning, from animal acclimatization to endpoint analysis. The following diagram illustrates a typical workflow.
Troubleshooting & Optimization
Technical Support Center: Optimizing JWH-015 Concentration for Cell Viability Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing JWH-015 concentration for accurate and reproducible cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in relation to cell viability?
A1: this compound is a synthetic, selective agonist for the cannabinoid receptor 2 (CB2).[1] The CB2 receptor is primarily expressed on immune cells and is also found in various cancer cell lines.[1][2] this compound has been shown to reduce the viability of cancer cells by inducing apoptosis (programmed cell death).[3][4] Its mechanism of action involves the modulation of several intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, and is dependent on cellular calcium flux.[3][5][6]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: For a new experimental setup, it is recommended to perform a dose-response screening over a broad range of concentrations. A common starting point for this compound is from the low micromolar (µM) to the high micromolar range. Based on published data, concentrations ranging from 1 µM to 50 µM are often used. For instance, studies have shown A50 values (the concentration that gives half-maximal response) of 2.8 µM in 4T1 murine mammary carcinoma cells and 4.16 µM in MCF7 human breast cancer cells.[3] Another study reported functional activity in inhibiting monocyte migration at doses of 5 to 20 μM.[7]
Q3: How should I prepare my this compound stock solution?
A3: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[2] This stock solution is then further diluted in the cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[4][8]
Q4: What are the essential controls to include in my cell viability assay?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the this compound. This control helps to determine if the vehicle itself has any effect on cell viability.[9]
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle. This serves as a baseline for 100% cell viability.
-
Positive Control: A known cytotoxic agent that is expected to reduce cell viability. This confirms that the assay is working correctly and that the cells are responsive to cytotoxic stimuli.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or uneven compound distribution. | Ensure a homogenous single-cell suspension before seeding. Calibrate pipettes regularly and use consistent pipetting techniques. Mix the plate gently after adding this compound. |
| No significant decrease in cell viability even at high this compound concentrations | The cell line may be resistant to this compound. The compound may have degraded. Insufficient incubation time. | Verify the expression of CB2 receptors on your cell line. Use a fresh stock of this compound. Increase the incubation time (e.g., from 24h to 48h or 72h).[9] |
| Vehicle control shows significant cytotoxicity | The concentration of the vehicle (e.g., DMSO) is too high. The cell line is particularly sensitive to the vehicle. | Reduce the final concentration of the vehicle to 0.1% or lower.[8] If sensitivity persists, consider using an alternative solvent. |
| Unexpected increase in viability at high this compound concentrations | Compound precipitation at high concentrations. Interference of the compound with the assay reagents. | Visually inspect the wells for any precipitate under a microscope. Run a cell-free control with the compound and assay reagents to check for direct interactions.[9] |
| Edge effects (cells on the outer wells behave differently) | Evaporation of medium from the outer wells of the microplate. | To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium. |
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Assay Type | Effective Concentration Range | Observed Effect | Citation |
| 4T1 (Murine Mammary Carcinoma) | Sulforhodamine B (SRB) | A50 = 2.8 µM | Reduction in cell viability | [3] |
| MCF7 (Human Breast Cancer) | Sulforhodamine B (SRB) | A50 = 4.16 µM | Reduction in cell viability | [3] |
| Human Monocytes | Chemotaxis Assay | 5 - 20 µM | Inhibition of chemokine-induced migration | [7] |
| PC-3 (Human Prostate Cancer) | MTT Assay | > 5 µM | Dose-dependent decrease in cell viability | [10] |
| Immune Cells (Thymocytes) | TUNEL Assay | 5, 10, 20 µM | Induction of apoptosis | [2] |
Experimental Protocols
Detailed Methodology for MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[11] Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][11]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound signaling pathways leading to apoptosis.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. mdpi.com [mdpi.com]
- 2. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of breast cancer cell viability by a cannabinoid receptor 2 agonist, this compound, is calcium dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CB2 cannabinoid receptor agonist this compound modulates human monocyte migration through defined intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] CB2 cannabinoid receptor agonist this compound modulates human monocyte migration through defined intracellular signaling pathways. | Semantic Scholar [semanticscholar.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. realmofcaring.org [realmofcaring.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
JWH-015 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of JWH-015. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a hydrophobic compound and is practically insoluble in water. Therefore, organic solvents are necessary for its dissolution. The choice of solvent will depend on the specific experimental application. For in vitro cell-based assays, DMSO is a common choice, while for some in vivo studies, ethanol may be suitable.[1] For analytical purposes such as HPLC, acetonitrile is often used.[1]
Q2: What are the optimal storage conditions for this compound to ensure its stability?
A2: To maintain the integrity and potency of this compound, it should be stored as a neat solid in a cool, dry, and dark place. The recommended storage temperature is -20°C.[2] Under these conditions, the compound is stable for at least 10 years.[2] It is also advised to desiccate the compound and protect it from light to prevent degradation.[1]
Q3: I am observing precipitation of this compound in my cell culture medium. What could be the cause and how can I resolve this?
A3: Precipitation in aqueous media is a common issue due to the low water solubility of this compound. This typically occurs when a concentrated stock solution in an organic solvent is diluted into the aqueous buffer or medium. To troubleshoot this, ensure that the final concentration of the organic solvent in your working solution is low (typically <0.1% for DMSO) to avoid solvent-induced cytotoxicity and precipitation.[1] You can also try vortexing or sonicating the solution during dilution to improve dispersion. If precipitation persists, consider using a vehicle control with the same final solvent concentration in your experiments for accurate comparison.
Q4: How does this compound degrade, and what are its primary metabolites?
A4: The metabolism of this compound has been studied in vitro and involves several biotransformation pathways. The primary routes of metabolism include hydroxylation on the naphthalene or indole rings, N-dealkylation of the propyl chain, and epoxidation of the naphthalene ring.[3][4] Further metabolism can lead to dihydroxylated and trihydroxylated products, as well as N-dealkylated metabolites that can also be hydroxylated.[4] In total, over 20 different metabolites have been identified in microsomal studies.[4]
Data Presentation
This compound Solubility Data
| Solvent | Concentration | Temperature | Notes |
| Dimethyl Sulfoxide (DMSO) | >20 mg/mL | Heating may be required | |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Ambient | |
| Ethanol | 25 mM | Ambient | |
| Water | Insoluble | Ambient | [1] |
| Methanol | Soluble | Ambient | Used for preparing stock solutions.[1] |
| Acetonitrile | Soluble | Ambient | Common solvent for HPLC analysis.[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, appropriate solvent (e.g., DMSO, ethanol), sterile microcentrifuge tubes, vortex mixer, sonicator (optional).
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM in DMSO).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, brief sonication (5-10 minutes) in a water bath can be applied. Gentle warming may also be used for DMSO stocks.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Objective: To determine the stability of this compound in a specific solvent or formulation over time and under different storage conditions.
-
Materials: this compound solution, HPLC system with a suitable detector (e.g., UV-Vis), C18 column, mobile phase (e.g., acetonitrile and water gradient), reference standard of this compound.
-
Procedure:
-
Prepare a solution of this compound at a known concentration in the desired solvent or formulation.
-
Divide the solution into several aliquots to be stored under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take an aliquot from each storage condition.
-
Inject a known volume of the aliquot onto the HPLC system.
-
Analyze the chromatogram to determine the peak area of this compound.
-
Compare the peak area of this compound at each time point and condition to the initial time point (t=0) to calculate the percentage of degradation.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
Visualizations
References
- 1. Buy this compound online - K2 Mojo [k2mojo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Identification of in vitro metabolites of this compound, an aminoalkylindole agonist for the peripheral cannabinoid receptor (CB2) by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JWH-015 and CB1 Receptor Interactions
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the potential off-target effects of JWH-015 on Cannabinoid Receptor 1 (CB1).
Frequently Asked Questions (FAQs)
Q1: Is this compound truly selective for the CB2 receptor?
A1: While this compound is considered a CB2-preferring agonist, it exhibits notable binding affinity and functional activity at the CB1 receptor.[1][2][3] Initial characterizations reported a 12- to 24-fold selectivity for CB2 over CB1.[1] However, this selectivity margin is relatively small, and at concentrations commonly used in experiments, this compound can potently and efficaciously activate CB1 receptors.[1][2][3] Therefore, researchers should exercise caution when using this compound as a "CB2-selective" agent and consider potential CB1-mediated effects in their experimental design and data interpretation.[1][2]
Q2: What are the reported binding affinities (Ki) of this compound for CB1 and CB2 receptors?
A2: The binding affinity of this compound for CB1 and CB2 receptors has been determined in several studies. The table below summarizes these findings.
| Receptor | Reported Ki (nM) | Reference |
| CB1 | 336 | [1] |
| 383 | [4] | |
| 6.80 x 10⁻¹¹ M (SPR) | [5] | |
| 2.3 x 10⁻⁵ M (Isotopic) | [5] | |
| CB2 | 13.8 | [1][4] |
Note: Discrepancies in Ki values can arise from different experimental methodologies (e.g., radioligand binding vs. surface plasmon resonance).
Q3: What is the functional activity (EC50) of this compound at the CB1 receptor?
A3: In studies using murine autaptic hippocampal neurons, which endogenously express CB1 but not CB2 receptors, this compound was found to inhibit excitatory postsynaptic currents (EPSCs) with an EC50 of 216 nM.[1][2][3] This demonstrates that this compound acts as a potent and efficacious agonist at CB1 receptors in a functional neuronal context.[1][2]
Q4: What are the downstream signaling effects of this compound at CB1 receptors?
A4: Activation of CB1 receptors by this compound in neurons leads to the inhibition of excitatory neurotransmission.[1][2] This is a canonical effect of CB1 receptor agonism, which is mediated by the Gi/o protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.[6] In T cells, activation of CB1 and CB2 can lead to a sustained increase in cAMP.[7]
Troubleshooting Guide
Issue: I am observing unexpected effects in my experiment that I attribute to CB2 activation by this compound, but the results are inconsistent.
-
Potential Cause: The observed effects may be partially or wholly mediated by off-target activation of CB1 receptors. Given the relatively low selectivity of this compound, the concentration used may be sufficient to engage CB1 receptors, especially in tissues with high CB1 expression levels.[1]
-
Troubleshooting Steps:
-
Confirm CB1 Expression: Verify the expression level of CB1 receptors in your experimental system (cell line or tissue).
-
Use a CB1 Antagonist: To dissect the contribution of CB1 activation, co-administer a selective CB1 antagonist, such as SR141716 (Rimonabant), with this compound. Reversal of the observed effect by the CB1 antagonist would indicate CB1 receptor involvement.[1][2]
-
Use a More Selective CB2 Agonist: Consider using a more highly selective CB2 agonist, such as JWH-133, to confirm that the effect is indeed mediated by CB2.[8]
-
Concentration-Response Curve: Perform a full concentration-response curve for this compound to determine if the potency aligns with its known EC50 at CB1 receptors.
-
Issue: My results with this compound are being blocked by the CB2 antagonist AM630, but I still suspect CB1 involvement.
-
Potential Cause: While AM630 is a CB2-preferring antagonist, at higher concentrations (in the low-micromolar range), it can also exhibit antagonistic activity at CB1 receptors.[1][2]
-
Troubleshooting Steps:
-
Titrate AM630 Concentration: Use the lowest effective concentration of AM630 to ensure selectivity for CB2.
-
Employ a Different CB2 Antagonist: Use an alternative, structurally distinct, and highly selective CB2 antagonist like SR144528 to confirm the specificity of the antagonism.[4][9]
-
Combined Antagonist Approach: In complex systems, using both a CB1 antagonist (e.g., SR141716) and a CB2 antagonist (e.g., AM630 or SR144528) can help to delineate the specific receptor-mediated effects.[7]
-
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound like this compound for CB1 or CB2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 cells).[6]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).[10]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[10]
-
96-well plates.
-
Filtration system (cell harvester and glass fiber filters).
-
Scintillation counter and fluid.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare the radioligand at a fixed concentration (typically near its Kd value).
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Add the non-specific binding control, radioligand, and membrane preparation.
-
Competitive Binding: Add the diluted this compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[6][10]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[6][10]
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.[10]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Functional Assay: Inhibition of Excitatory Postsynaptic Currents (EPSCs) in Autaptic Hippocampal Neurons
This protocol describes a method to assess the functional agonism of this compound at CB1 receptors in a neuronal context.
Materials:
-
Primary murine autaptic hippocampal neuron cultures (from CB1 wild-type and knockout mice as controls).[1]
-
This compound.
-
CB1 antagonist: SR141716.
-
Patch-clamp electrophysiology setup.
Procedure:
-
Culture Preparation: Prepare autaptic hippocampal neuron cultures from embryonic mice. These neurons form synapses on themselves, providing a controlled system to study synaptic transmission.[1]
-
Electrophysiology Recordings:
-
Perform whole-cell voltage-clamp recordings from single neurons.
-
Evoke EPSCs by depolarizing the neuron.
-
-
Drug Application:
-
Establish a baseline recording of EPSCs.
-
Bath-apply this compound at various concentrations.
-
Record the effect of this compound on the EPSC amplitude.
-
-
Antagonist Confirmation:
-
To confirm CB1-mediation, apply the CB1 antagonist SR141716 following this compound application. A reversal of the inhibition of EPSCs confirms the effect is CB1-dependent.[1]
-
-
Data Analysis:
-
Measure the amplitude of the EPSCs before and after drug application.
-
Normalize the EPSC amplitude in the presence of this compound to the baseline amplitude.
-
Plot the normalized EPSC amplitude against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC50.
-
Visualizations
Caption: Simplified signaling pathway of this compound at the CB1 receptor.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. The CB2-preferring agonist JWH015 also potently and efficaciously activates CB1 in autaptic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The CB2-preferring agonist JWH015 also potently and efficaciously activates CB1 in autaptic hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cannabinoid Receptor Type 1- and 2-mediated Increase in Cyclic AMP Inhibits T Cell Receptor-triggered Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tvst.arvojournals.org [tvst.arvojournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
JWH-015 storage conditions to prevent degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper storage and handling of JWH-015 to ensure its stability and the integrity of your experimental results. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is -20°C.[1] Under these conditions, this compound as a neat solid is stable for at least 10 years.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO (up to 10 mM) and ethanol (up to 25 mM). For long-term storage, it is recommended to prepare stock solutions in high-quality, anhydrous DMSO and store them in small, single-use aliquots in amber glass vials at -20°C or -80°C to minimize freeze-thaw cycles and exposure to light and air.[2][3]
Q3: What are the primary factors that can cause this compound degradation in solution?
A3: The main factors contributing to the degradation of cannabinoids like this compound in solution are:
-
Temperature: Elevated temperatures accelerate degradation. Long-term storage at room temperature is not recommended.[3]
-
Light: Exposure to UV and ambient light can cause degradation.[3]
-
Oxygen: Repeated exposure to air can lead to oxidation.[3]
-
Solvent Quality: The presence of water or other impurities in the solvent can promote degradation.
Q4: What are the expected degradation products of this compound?
A4: Based on in vitro metabolism studies, the primary degradation pathways for this compound are hydroxylation and N-dealkylation.[4] This suggests that in a laboratory setting, you might observe hydroxylated or N-dealkylated forms of this compound as the main degradation products in your analytical assays if the compound has degraded.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected experimental results.
-
Possible Cause: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure your stock solutions are stored at -20°C or -80°C, protected from light, and in airtight containers.[2][3]
-
Avoid Repeated Freeze-Thaw Cycles: Use single-use aliquots to prevent degradation from repeated temperature changes.[2]
-
Perform a Stability Check: If you suspect degradation, you can perform a stability check using the HPLC-UV protocol provided below to determine the concentration and purity of your stock solution.
-
Issue 2: Crystallization of this compound in DMSO stock solution upon freezing.
-
Possible Cause: The concentration of this compound in DMSO is too high, or the solution was not fully dissolved initially.
-
Troubleshooting Steps:
-
Gentle Warming: Warm the vial in a 37°C water bath and vortex or sonicate to redissolve the compound.
-
Prepare a More Dilute Stock: If crystallization persists, prepare a new stock solution at a lower concentration.
-
Ensure Complete Dissolution: Before freezing, ensure the compound is fully dissolved. Sonication can aid in this process.
-
Quantitative Data on Storage Conditions
| Storage Condition | Expected Stability of Synthetic Cannabinoids in Solution | Recommendations for this compound |
| -20°C in DMSO | Generally stable for several months to years when properly aliquoted and protected from light.[2][3] | Recommended for long-term storage. Prepare single-use aliquots to minimize freeze-thaw cycles. |
| 4°C in DMSO | Suitable for short-term storage (days to a week). Noticeable degradation may occur over longer periods.[3] | Use for working solutions intended for immediate use. Avoid long-term storage at this temperature. |
| Room Temperature in DMSO | Significant degradation can be expected within days to weeks.[5] | Not recommended for storage. Prepare fresh dilutions from a frozen stock for each experiment. |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC-UV
This protocol provides a general method to assess the stability of your this compound stock solution.
1. Preparation of Calibration Standards:
-
Accurately weigh a small amount of solid this compound and dissolve it in DMSO to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the primary stock solution with your mobile phase to create a series of calibration standards (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL).[6][7]
2. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for cannabinoid analysis.[8]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v), often with a small amount of formic acid or ammonium formate to improve peak shape.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 220 nm.[8]
-
Injection Volume: 20 µL.
3. Stability Study Procedure:
-
Prepare aliquots of your this compound stock solution in DMSO.
-
Store the aliquots under different conditions (e.g., -20°C, 4°C, and room temperature), protected from light.
-
At specified time points (e.g., Day 0, Week 1, Week 4, Week 12), retrieve an aliquot from each storage condition.
-
Dilute the sample with the mobile phase to a concentration that falls within the range of your calibration curve.
-
Inject the diluted sample and the calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in your stored samples by comparing their peak areas to the calibration curve. The appearance of new peaks in the chromatogram may indicate the presence of degradation products.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Simplified signaling pathway of this compound via the CB2 receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mastelf.com [mastelf.com]
- 8. um.edu.mt [um.edu.mt]
- 9. conflabs.com [conflabs.com]
Technical Support Center: Mitigating JWH-015 Induced Apoptosis in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving JWH-015 and its apoptotic effects on non-target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
A1: this compound is a synthetic cannabinoid that acts as a selective agonist for the cannabinoid receptor 2 (CB2), with a lower affinity for the cannabinoid receptor 1 (CB1).[1] The CB2 receptor is primarily expressed on immune cells, suggesting a role for this compound in immunomodulation.[2][3] However, at higher concentrations, this compound can also activate CB1 receptors, which are abundant in the central nervous system.[4]
Q2: What is the primary mechanism of this compound-induced apoptosis?
A2: this compound induces apoptosis through a multi-faceted mechanism involving both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[2][3] Key events include the activation of caspase-8, caspase-9, and the executioner caspase-3.[2][3] This process is often accompanied by the loss of mitochondrial membrane potential.[2][3]
Q3: Are there other signaling pathways involved in this compound-induced apoptosis?
A3: Yes, beyond the classical caspase cascade, this compound-induced apoptosis has been shown to involve:
-
Ceramide Synthesis: this compound can trigger the de novo synthesis of ceramide, a pro-apoptotic sphingolipid.[5]
-
MAPK/ERK Pathway: Changes in the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling cascade have been observed.[6]
-
PI3K/Akt Pathway: this compound has been shown to inhibit the pro-survival PI3K/Akt signaling pathway in some cancer cells.[5][7]
-
Calcium Signaling: The apoptotic effects of this compound can be dependent on intracellular calcium levels.[6]
Q4: Does this compound exhibit off-target effects?
A4: While this compound is considered CB2-selective, it can bind to CB1 receptors at higher concentrations, potentially leading to psychoactive effects.[4] Additionally, some studies suggest that at certain concentrations, its effects may be independent of CB2 activation, indicating the possibility of other molecular targets.[8] For instance, in some cellular contexts, this compound's anti-inflammatory effects have been linked to the glucocorticoid receptor.[8]
Q5: How can I be sure the observed apoptosis in my experiment is a CB2-mediated effect?
A5: To confirm that the apoptotic effects are mediated by the CB2 receptor, you can perform the following control experiments:
-
Use a CB2 Antagonist: Pre-treatment of your cells with a selective CB2 antagonist, such as SR144528, should block or significantly reduce this compound-induced apoptosis.[3][5]
-
Use a CB2-negative Cell Line: If possible, perform your experiment in a cell line that does not express the CB2 receptor. The absence of apoptosis in these cells would support a CB2-mediated mechanism.
-
siRNA Knockdown: Use small interfering RNA (siRNA) to specifically knockdown the expression of the CB2 receptor in your cells. A reduction in this compound-induced apoptosis following knockdown would confirm the involvement of CB2.[5]
Troubleshooting Guides
Problem 1: Excessive apoptosis observed in non-target (healthy) control cells.
| Possible Cause | Troubleshooting Steps |
| High Concentration of this compound | Titrate this compound to determine the lowest effective concentration on your target cells and the highest tolerated concentration by your non-target cells. Create a dose-response curve for both cell types. |
| Off-target CB1 Receptor Activation | If your non-target cells express CB1 receptors, consider co-treatment with a CB1 antagonist (e.g., Rimonabant) to block potential CB1-mediated apoptosis. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Run a vehicle-only control. |
| Prolonged Incubation Time | Optimize the incubation time with this compound. Shorter exposure times may be sufficient to induce the desired effect in target cells while minimizing toxicity in non-target cells. |
Problem 2: Difficulty in distinguishing between apoptosis and necrosis.
| Possible Cause | Troubleshooting Steps |
| Late-stage Apoptosis | At later stages, apoptotic cells undergo secondary necrosis. Ensure you are analyzing cells at an appropriate time point after this compound treatment. |
| Assay Limitations | Use a dual-staining method like Annexin V and Propidium Iodide (PI) to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells. |
Problem 3: Inconsistent results in apoptosis assays.
| Possible Cause | Troubleshooting Steps |
| Cell Culture Conditions | Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence cellular responses to this compound. |
| Reagent Quality | Ensure all reagents, including this compound, are of high quality and have been stored correctly. Prepare fresh dilutions of this compound for each experiment. |
| Assay Technique | Standardize your assay protocols, paying close attention to incubation times, washing steps, and instrument settings. |
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| 4T1 | Murine Mammary Carcinoma | 2.8 | SRB | [2] |
| MCF7 | Human Breast Adenocarcinoma | 4.16 | SRB | [2] |
| PC-3 | Human Prostate Adenocarcinoma | ~5-10 | MTT | [5] |
| DU-145 | Human Prostate Carcinoma | >10 | MTT | [5] |
| LNCaP | Human Prostate Carcinoma | >10 | MTT | [5] |
Note: There is a notable lack of publicly available data on the IC50 values of this compound in non-cancerous, "normal" human cell lines. This represents a critical gap in the literature and is an important area for future research to fully understand the therapeutic window and potential off-target toxicity of this compound.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cells of interest (target and non-target)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired incubation period (e.g., 24, 48, 72 hours).
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol is based on standard flow cytometry procedures for apoptosis detection.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as desired.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Western Blotting for Apoptotic Proteins (Caspases and Bcl-2 Family)
This is a general protocol for detecting changes in apoptotic protein expression and cleavage.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer and determine protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
Visualizations
Caption: Signaling pathways of this compound-induced apoptosis.
Caption: Experimental workflow for testing mitigation strategies.
Caption: Logical workflow for troubleshooting off-target apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of breast cancer cell viability by a cannabinoid receptor 2 agonist, this compound, is calcium dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CB2-preferring agonist JWH015 also potently and efficaciously activates CB1 in autaptic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. realmofcaring.org [realmofcaring.org]
- 6. researchgate.net [researchgate.net]
- 7. Overexpression of cannabinoid receptor 2 is associated with human breast cancer proliferation, apoptosis, chemosensitivity and prognosis via the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing JWH-015 Selectivity for the CB2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and resources for researchers working to improve the selectivity of the cannabinoid ligand JWH-015 for the CB2 receptor over the CB1 receptor. This document includes troubleshooting guides for common experimental hurdles, frequently asked questions, detailed experimental protocols, and a summary of quantitative data to inform your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the baseline selectivity of this compound for CB2 over CB1?
A1: this compound exhibits a moderate preference for the CB2 receptor. Published binding affinity data indicate that this compound's affinity for CB2 (Ki) is approximately 13.8 nM, while its affinity for CB1 is around 383 nM[1]. This translates to a selectivity ratio of about 28-fold in favor of CB2. However, other studies have reported selectivity as low as 12- to 24-fold[1]. This relatively narrow margin means that at higher concentrations, this compound can also activate CB1 receptors, potentially leading to undesired psychoactive effects.
Q2: What are the key structural features of this compound that can be modified to improve CB2 selectivity?
A2: The structure of this compound, (2-Methyl-1-propyl-1H-indol-3-yl)-1-naphthalenylmethanone, offers several key regions for modification to enhance CB2 selectivity. Structure-activity relationship (SAR) studies on aminoalkylindoles have identified the following as critical:
-
N-1 Alkyl Chain: The length and branching of the alkyl chain at the N-1 position of the indole ring significantly influence receptor affinity and selectivity. For many cannabimimetic indoles, an alkyl chain of 3 to 6 carbons is optimal for high affinity at both CB1 and CB2 receptors[2].
-
Indole C2 Position: Substitution at the C2 position of the indole ring, such as the methyl group in this compound, can impact selectivity.
-
Naphthoyl Ring: Substitutions on the naphthoyl ring, including the position and nature of the substituent (e.g., alkyl, methoxy groups), can dramatically alter binding affinity and selectivity for CB2 over CB1[3].
Q3: Are there any known analogs of this compound with improved CB2 selectivity?
A3: Yes, medicinal chemistry efforts have led to the development of this compound analogs with enhanced CB2 selectivity. For instance, JWH-133, which is structurally related, demonstrates a significantly higher selectivity for CB2, with a Ki of 3.4 nM for CB2 and 677 nM for CB1, resulting in an approximately 200-fold selectivity[4]. This highlights that subtle structural modifications can yield substantial improvements in selectivity.
Q4: What are some general medicinal chemistry strategies to improve the CB2 selectivity of this compound and related compounds?
A4: Several strategies can be employed:
-
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can alter selectivity. For example, bioisosteric replacement of the terminal -OH of an N-1 side chain with a methyl group has been shown to be an effective strategy for improving CB2 selectivity in some indole derivatives[5].
-
Scaffold Hopping: This involves replacing the core chemical structure (scaffold) while maintaining the spatial arrangement of key binding features. This can lead to novel compounds with improved properties, including selectivity.
-
Structure-Activity Relationship (SAR) Guided Design: Systematically modifying different parts of the this compound molecule and assessing the impact on CB1 and CB2 binding affinity can reveal trends that guide the design of more selective compounds.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments aimed at characterizing the selectivity of this compound and its analogs.
Issue 1: High Non-Specific Binding in Radioligand Binding Assays
Question: I am performing a competitive radioligand binding assay to determine the Ki of my this compound analog, but I am observing high non-specific binding, which is affecting the accuracy of my results. What can I do to troubleshoot this?
Answer: High non-specific binding (NSB) is a common issue, particularly with hydrophobic compounds like this compound and its analogs. Here are several steps you can take to reduce NSB:
-
Optimize Protein Concentration: Using too much membrane protein in your assay can increase NSB. Perform a protein titration to find the optimal concentration that gives a good specific binding window without excessive NSB.
-
Adjust Radioligand Concentration: Use a radioligand concentration that is at or near its Kd value for the receptor. Higher concentrations can lead to increased NSB.
-
Incorporate Bovine Serum Albumin (BSA): Including BSA (typically 0.1% to 1%) in your assay buffer can help to block non-specific binding sites on your assay tubes, plates, and filters.
-
Optimize Washing Steps: Increase the number and volume of washes with ice-cold wash buffer after filtration to more effectively remove unbound radioligand.
-
Pre-soak Filters: Soaking your filter mats in a solution like 0.5% polyethyleneimine (PEI) can help to reduce the binding of positively charged ligands to the negatively charged glass fiber filters.
Issue 2: Inconsistent Results in Functional Assays (GTPγS or cAMP)
Question: My GTPγS binding or cAMP accumulation assay results for a series of this compound analogs are not consistent between experiments. What could be the cause of this variability?
Answer: Inconsistent results in functional assays can stem from several factors related to both the reagents and the experimental procedure:
-
Cell Passage Number: The expression levels of GPCRs and G-proteins can change with increasing cell passage numbers. Ensure you are using cells within a consistent and validated passage range for all experiments.
-
Agonist Stimulation Time: The kinetics of G-protein activation and second messenger accumulation can vary between compounds. Perform a time-course experiment for your lead compounds to determine the optimal stimulation time for maximal response.
-
GDP Concentration (for GTPγS assays): The concentration of GDP is critical for regulating the basal [35S]GTPγS binding. You may need to optimize the GDP concentration for your specific membrane preparation and receptor system to achieve a good signal-to-background ratio.
-
Forskolin Concentration (for cAMP assays with Gi-coupled receptors): When studying Gi-coupled receptors like CB2, you need to stimulate adenylyl cyclase with forskolin to measure the inhibitory effect of your agonist. The concentration of forskolin should be optimized to produce a submaximal stimulation of cAMP production, allowing for a clear window to observe inhibition.
-
Compound Solubility: this compound and its analogs are highly lipophilic and may have poor aqueous solubility. Ensure your compounds are fully dissolved in your vehicle (e.g., DMSO) and that the final concentration of the vehicle in the assay is consistent and does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).
Issue 3: Difficulty in Distinguishing Between Full and Partial Agonists in GTPγS Assays
Question: I am using a GTPγS binding assay to characterize the efficacy of my this compound analogs, but I am finding it difficult to differentiate between full and partial agonists. How can I improve the resolution of my assay?
Answer: The GTPγS binding assay is a valuable tool for assessing agonist efficacy, but distinguishing between full and partial agonists requires careful optimization:
-
Use a Reference Full Agonist: Always include a well-characterized full agonist (e.g., CP55,940) in your experiments to establish the maximum possible stimulation (Emax). The efficacy of your test compounds can then be expressed as a percentage of this maximum response.
-
Optimize Receptor and G-Protein Stoichiometry: The level of receptor reserve can influence the apparent efficacy of an agonist. Assays with lower receptor reserve are better at distinguishing between full and partial agonists. You can sometimes reduce receptor reserve by using a lower concentration of membrane protein in your assay.
-
Data Analysis: Ensure you are using a non-linear regression model to fit your concentration-response curves and accurately determine the Emax for each compound. A partial agonist will have a statistically significant lower Emax compared to a full agonist.
Quantitative Data Presentation
The following table summarizes the binding affinities (Ki in nM) of this compound and other relevant cannabinoid ligands for the human CB1 and CB2 receptors. This data can be used as a benchmark for evaluating the selectivity of newly synthesized analogs.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity Ratio (CB1 Ki / CB2 Ki) |
| This compound | 383[1] | 13.8[1] | ~28 |
| JWH-133 | 677[2][4] | 3.4[2][4] | ~200 |
| HU-308 | >1000 | 22.7 | >44 |
| WIN 55,212-2 | 62.3 | 3.3 | ~19 |
| CP 55,940 | 0.95 | 0.68 | ~1.4 |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors (e.g., from HEK293 or CHO cells)
-
Radioligand: [3H]CP55,940 (a high-affinity cannabinoid agonist)
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5% BSA, 0.1% NaN3
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA
-
Test compounds (e.g., this compound analogs) dissolved in DMSO
-
Non-specific binding control: 10 µM WIN 55,212-2
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.
-
Competition Binding: Test compound dilution, radioligand, and cell membranes.
-
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Harvest the membranes by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to stimulate the binding of [35S]GTPγS to G-proteins upon receptor activation.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
[35S]GTPγS
-
GDP (Guanosine diphosphate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA
-
Test compounds dissolved in DMSO
-
Reference full agonist (e.g., CP55,940)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and reference agonist in assay buffer.
-
In a 96-well plate, add in triplicate: assay buffer, cell membranes (5-20 µg protein/well), and GDP (final concentration ~10 µM).
-
Add the test compounds or reference agonist to the appropriate wells.
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Analyze the data using non-linear regression to determine EC50 and Emax values.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of CB2 receptor activation.
Materials:
-
Whole cells expressing human CB2 receptors (e.g., CHO or HEK293 cells)
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor)
-
Test compounds dissolved in DMSO
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with serum-free medium containing IBMX and incubate for 30 minutes.
-
Add serial dilutions of the test compounds and incubate for 15-30 minutes.
-
Stimulate the cells with a pre-determined concentration of forskolin (e.g., 1-10 µM) and incubate for a further 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Analyze the data using non-linear regression to determine the IC50 values for the inhibition of forskolin-stimulated cAMP accumulation.
Visualizations
Caption: CB2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Developing Selective CB2 Ligands.
References
- 1. The CB2-preferring agonist JWH015 also potently and efficaciously activates CB1 in autaptic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CB2 Receptor in Immune Regulation and Disease: Genetic Architecture, Epigenetic Control, and Emerging Therapeutic Strategies [mdpi.com]
- 5. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JWH-015 In Vivo Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the CB2 receptor agonist JWH-015 in in vivo models.
Troubleshooting Guides
Issue: Unexpected Behavioral or Physiological Effects in Animal Models
A1: This is a common challenge when interpreting in vivo data for this compound. The primary reason is likely off-target activation of the CB1 receptor.[1] While this compound has a higher affinity for the CB2 receptor, it is not entirely selective and can act as a potent agonist at CB1 receptors, especially at higher concentrations.[1][2]
-
Receptor Selectivity: this compound has a binding affinity (Ki) of approximately 13.8 nM for the CB2 receptor and 383 nM for the CB1 receptor, making it about 28 times more selective for CB2.[2][3] However, this selectivity margin can be narrow in a physiological context where CB1 receptors may be highly expressed.[1]
-
Functional Activity: Studies in hippocampal neurons, which express CB1 but not CB2 receptors, have shown that this compound can inhibit neurotransmitter release with an EC50 of 216 nM, confirming its functional activity at CB1 receptors.[1]
-
Troubleshooting Steps:
-
Dose Reduction: Consider performing a dose-response study to find the lowest effective dose that elicits the desired CB2-mediated effect without significant CB1 activation.
-
Use of Antagonists: To confirm that the observed effects are CB1-mediated, co-administer a selective CB1 antagonist, such as SR141716.[1]
-
Alternative Agonists: For higher CB2 selectivity, consider using an alternative compound like JWH-133.[2][4]
-
Q2: I am observing anti-inflammatory or immunomodulatory effects that seem inconsistent or difficult to reproduce. What factors could be contributing to this variability?
A2: The immunomodulatory effects of this compound are a key area of interest, but interpreting these results can be complex.
-
Off-Target Receptor Engagement: Recent studies suggest that this compound can exert anti-inflammatory effects through off-target binding to the glucocorticoid receptor (GR).[5][6] This was observed in rheumatoid arthritis synovial fibroblasts, where this compound's anti-inflammatory action persisted even after CB2 receptors were knocked down.[5][6]
-
Apoptosis Induction: this compound has been shown to induce apoptosis in immune cells, such as splenocytes and thymocytes.[7] This can lead to a reduction in immune cell populations, which may be interpreted as an immunosuppressive effect.[7] The mechanism can involve the loss of mitochondrial membrane potential and activation of caspases.[7]
-
Experimental Model: The specific inflammatory model being used can significantly influence the outcome. The effects of this compound have been documented in models of interstitial cystitis[8], rheumatoid arthritis[5][6], and diet-induced obesity.[9]
-
Troubleshooting Steps:
-
Confirm CB2-Dependence: Use a CB2 antagonist, like AM630 or SR144528, to verify that the observed effects are mediated by the CB2 receptor.[1][9] Be aware that at high concentrations, AM630 can also antagonize CB1 receptors.[1]
-
Investigate Glucocorticoid Receptor Involvement: If CB2-dependence cannot be confirmed, consider investigating the role of the glucocorticoid receptor using a GR antagonist.
-
Assess Apoptosis: Use assays like TUNEL or caspase activation to determine if the observed immunomodulation is a result of apoptosis in immune cell populations.[7]
-
Issue: Inconsistent Results in Cancer Models
Q3: My in vivo cancer study is showing variable results in tumor growth inhibition with this compound. What could be the underlying reasons?
A3: this compound has demonstrated anti-tumor effects in various cancer models, including prostate and breast cancer.[10][11][12][13] However, the mechanisms can be complex and may not be solely dependent on canonical CB2 signaling.
-
Signaling Pathway Complexity: The anti-proliferative effects of this compound in cancer cells may be independent of the traditional Gαi signaling pathway associated with CB2 activation.[11][12][13]
-
Calcium-Dependent Mechanisms: In breast cancer cells, this compound's ability to reduce cell viability has been shown to be calcium-dependent and involves changes in the MAPK/ERK signaling pathway.[11][12][13]
-
Ceramide Synthesis: In prostate cancer cells, this compound has been found to trigger the de novo synthesis of ceramide, which is involved in cannabinoid-induced cell death.[10]
-
Troubleshooting Steps:
-
Verify CB2 Expression: Confirm the expression levels of CB2 receptors in your specific cancer cell line or tumor model.
-
Explore Downstream Signaling: Investigate downstream signaling pathways beyond Gαi, such as calcium flux, MAPK/ERK activation, and ceramide synthesis, to better understand the mechanism of action in your model.[10][11][12][13]
-
Control for Off-Target Effects: As with other models, use appropriate antagonists to rule out the involvement of CB1 or other receptors.
-
Frequently Asked Questions (FAQs)
Q4: What are the key binding affinities I should be aware of for this compound?
A4: The binding affinities of this compound are crucial for designing experiments and interpreting results. The most commonly cited values are for human cloned receptors.[3]
| Receptor | Binding Affinity (Ki) | Reference |
| Human CB1 | 383 nM | [3] |
| Human CB2 | 13.8 nM | [3] |
| Selectivity | ~28-fold for CB2 over CB1 | [2] |
Q5: How is this compound metabolized, and could its metabolites be active?
A5: this compound is primarily metabolized in the liver through hydroxylation and N-dealkylation.[2] Epoxidation of the naphthalene ring also occurs.[2] In vitro studies using rat liver slices have helped to identify the main metabolic reactions.[14] While the in vivo activity of all metabolites has not been fully characterized, it is a possibility that should be considered, as biotransformation can occur with other synthetic cannabinoids.[15]
Q6: What are typical dosages used for this compound in in vivo rodent studies?
A6: The effective dose of this compound can vary significantly depending on the animal model and the endpoint being measured. It is always recommended to perform a pilot dose-response study.
| Animal Model | Dosage | Effect | Reference |
| Diet-Induced Obese Mice | 10 mg/kg (i.p.) | Reduced food intake and body weight | [9] |
| Adjuvant-Induced Arthritis Rats | 5 mg/kg (daily i.p.) | Ameliorated arthritis and antinociception | [5][6] |
| Prostate Xenograft Tumors in Mice | Not Specified | Significant reduction in tumor growth | [10] |
| Immunosuppression in Mice | 100-150 mg/kg (daily) | Reduced splenocyte proliferation, thymic atrophy | [7] |
Experimental Protocols
Protocol 1: Assessment of this compound Effect on Food Intake in Mice
-
Animal Model: Male C57BL/6J mice.[9]
-
Habituation: For two days prior to the experiment, habituate the mice to the protocol by injecting them with a vehicle solution (e.g., 10% DMSO in distilled water) 30 minutes before the start of the dark cycle. No food is available during this 30-minute period.[9]
-
Drug Administration: On the day of the experiment, food-deprive the mice for 12 hours to establish a higher baseline of food intake.[9] Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Measurement: At the beginning of the dark cycle (30 minutes post-injection), provide a pre-weighed amount of food. Measure food consumption at 1, 2, 4, and 24 hours post-injection.[9]
-
Antagonist Co-administration: To confirm CB2 receptor mediation, a separate cohort can be pre-treated with a CB2 antagonist (e.g., AM630, 5 mg/kg) 15 minutes prior to this compound administration.[9]
Protocol 2: In Vivo Analysis of this compound-Induced Apoptosis
-
Animal Model: C57BL/6 mice.[7]
-
Treatment: Treat mice with a daily dose of this compound (e.g., 150 mg/kg) or vehicle for three consecutive days.[7]
-
Tissue Harvesting: On day 4, sacrifice the mice and harvest the thymi and/or spleens.[7]
-
Cell Preparation: Prepare single-cell suspensions from the harvested tissues.[7]
-
Viable Cell Count: Determine the total number of viable cells using a method such as trypan blue dye exclusion.[7]
-
Apoptosis Assays: Perform assays to detect apoptosis, such as TUNEL staining to identify DNA fragmentation or Western blot analysis for cleaved caspase-3.[7]
Visualizations
Caption: Troubleshooting workflow for this compound in vivo experiments.
Caption: this compound non-canonical signaling in cancer models.
References
- 1. The CB2-preferring agonist JWH015 also potently and efficaciously activates CB1 in autaptic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. JWH 015 | CAS 155471-08-2 | JWH015 | Tocris Bioscience [tocris.com]
- 4. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor [frontiersin.org]
- 7. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Imaging of Immune Modulation by Cannabinoids Using Intravital Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Obesity Effect of the CB2 Receptor Agonist this compound in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 10. realmofcaring.org [realmofcaring.org]
- 11. researchgate.net [researchgate.net]
- 12. Modulation of breast cancer cell viability by a cannabinoid receptor 2 agonist, this compound, is calcium dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of breast cancer cell viability by a cannabinoid receptor 2 agonist, this compound, is calcium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of this compound, JWH-098, JWH-251, and JWH-307 in silico and in vitro: a pilot study for the detection of unknown synthetic cannabinoids metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Bio-Activation of JWH-175 to JWH-018: Pharmacodynamic and Pharmacokinetic Studies in Mice [mdpi.com]
JWH-015 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the CB2 receptor agonist, JWH-015.
Frequently Asked Questions (FAQs)
Q1: What is the best practice for dissolving and storing this compound?
A1: this compound is a neat solid that should be stored at -20°C for long-term stability, where it can last for 10 years or more.[1] For experimental use, it is recommended to prepare a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[2][3] For example, a 20 mM stock solution in DMSO is commonly used and can be stored at -20°C.[2] When preparing your working solution, further dilute the DMSO stock in the appropriate aqueous medium for your experiment.[2] Due to the lipophilic nature of synthetic cannabinoids, ensure the compound remains fully dissolved in your final assay buffer to avoid precipitation, which can be a source of variability.[4]
Q2: I am observing high variability in my results. What are the common causes?
A2: Variability in experiments with this compound can stem from several factors:
-
Purity and Stability: Ensure the purity of your this compound compound. The solid form is stable for years when stored at -20°C.[1] However, repeated freeze-thaw cycles of stock solutions should be avoided.[4]
-
Solubility: Poor solubility in aqueous buffers is a primary cause of inconsistent results. Ensure your final concentration of DMSO or other organic solvent is compatible with your experimental system and that the compound does not precipitate.[4]
-
CB1 Receptor Off-Target Effects: this compound is considered CB2-selective, but its binding affinity for the CB1 receptor is only about 12- to 30-fold lower than for CB2.[5][6] At higher concentrations, typically in the micromolar range, this compound can activate CB1 receptors, leading to confounding results, especially in cells that express both receptors.[5][6]
-
Cell Line Differences: The expression levels of CB1 and CB2 receptors can vary significantly between different cell lines, leading to different potencies and outcomes. Furthermore, the downstream signaling machinery can differ, affecting the cellular response.
-
Metabolism: In vitro studies show that this compound can be extensively metabolized, producing numerous metabolites whose pharmacological activity is not well characterized.[7][8] In longer-term assays (e.g., >24 hours), the observed effects could be due to a combination of the parent compound and its metabolites.
Q3: My results are not being blocked by the CB2 antagonist SR144528. Does this compound have off-target effects?
A3: Yes, this is a known issue. While many effects of this compound are reversed by CB2 antagonists like SR144528 or AM630, some are not, suggesting off-target activity.[2][5] For instance, studies in breast cancer cells found that this compound's reduction of cell viability was not blocked by SR144528, nor by antagonists for CB1 or GPR55.[9] Another study suggested that the anti-inflammatory effects of this compound in rheumatoid arthritis synovial fibroblasts might be mediated through the Glucocorticoid Receptor (GR), not the CB2 receptor.[10] When interpreting results, especially those that cannot be reversed by a selective CB2 antagonist, the possibility of CB1 or other non-cannabinoid receptor targets should be considered.[6][10]
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Proliferation Assay Results
| Symptom | Possible Cause | Troubleshooting Step |
| High well-to-well variability | Compound Precipitation: this compound has poor aqueous solubility. | Visually inspect wells for precipitate. Prepare fresh dilutions for each experiment. Ensure the final DMSO concentration is consistent and non-toxic to your cells. |
| Effect plateaus or is weaker than expected | Receptor Saturation or Downregulation: High concentrations may lead to receptor saturation. Prolonged exposure can cause receptor desensitization. | Perform a detailed dose-response curve to identify the optimal concentration range. Consider shorter incubation times. |
| Results differ from published data | Different Cell Line: Receptor expression and signaling pathways vary between cell types. | Verify CB2 receptor expression in your specific cell line via qPCR or Western blot. Compare your cell line to those used in the cited literature. |
| Effect is not blocked by CB2 antagonist | Off-Target Activity: this compound may be acting on CB1 receptors or other non-canonical targets.[9][10] | Use a CB1 antagonist (e.g., SR141716A) in parallel with the CB2 antagonist to test for CB1 involvement.[5][6] Consider that the effect may be independent of cannabinoid receptors.[10] |
Issue 2: Difficulty Reproducing Signaling Pathway Activation (e.g., p-Akt, p-ERK)
| Symptom | Possible Cause | Troubleshooting Step |
| No activation or weak signal | Incorrect Timepoint: Kinase phosphorylation is often transient, peaking at specific times post-stimulation. | Perform a time-course experiment (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hrs) to identify the peak phosphorylation time for your specific pathway and cell line. |
| Basal phosphorylation is high | Serum in Media: Serum contains growth factors that activate PI3K/Akt and MAPK/ERK pathways, masking the effect of this compound. | Serum-starve cells for a period (e.g., 12-24 hours) before treating with this compound.[11] |
| Inconsistent phosphorylation levels | Compound Degradation/Metabolism: this compound can be metabolized by cells over time.[7] | Use freshly prepared this compound solutions. For longer experiments, consider if metabolites could be influencing the signaling readouts. |
Quantitative Data Presentation
Table 1: Receptor Binding Affinities (Ki) of this compound
| Receptor | Ki Value (nM) | Source(s) | Notes |
| Cannabinoid Receptor 2 (CB2) | 13.8 | [2][5] | High affinity. |
| Cannabinoid Receptor 1 (CB1) | 383 | [2] | ~28-fold lower affinity than for CB2. |
| Cannabinoid Receptor 1 (CB1) | 336 | [6] | ~24-fold lower affinity than for CB2. |
Table 2: Functional Potency (EC50 / IC50 / A50) in Various In Vitro Assays
| Assay Type | Cell Line / System | Potency Value (µM) | Source |
| Cell Viability Reduction | 4T1 (Murine Breast Cancer) | A50 = 2.8 | [9] |
| MCF7 (Human Breast Cancer) | A50 = 4.16 | [9] | |
| Apoptosis Induction | Thymocytes | Dose-dependent increase from 5-20 µM | [2] |
| Inhibition of Proliferation | PC-3 (Prostate Cancer) | Significant effect at >5 µM | [11] |
| DU-145 (Prostate Cancer) | Significant effect at >5 µM | [11] | |
| Inhibition of Cytokine Response (IFNα) | Human pDC | IC50 = 3.26 | [12] |
| Inhibition of Cytokine Response (pTBK1) | Human pDC | IC50 = 4.49 | [12] |
| Inhibition of Excitatory Postsynaptic Currents (via CB1) | Autaptic Hippocampal Neurons | EC50 = 0.216 | [6] |
Disclaimer: These values are highly dependent on the specific experimental conditions and should be used as a reference. Researchers should determine the potency of this compound in their own experimental systems.
Experimental Protocols & Visualizations
Protocol 1: Caspase-3/7 Activity Assay for Apoptosis
This protocol is adapted from methodologies used to assess this compound-induced apoptosis in immune cells.[2]
-
Cell Seeding: Plate cells (e.g., thymocytes, splenocytes) in a 96-well plate at the desired density and allow them to adhere if necessary.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) or a vehicle control (DMSO). To confirm CB2-specificity, pre-treat a parallel set of wells with a CB2 antagonist (e.g., SR144528) for 1 hour before adding this compound.[2]
-
Incubation: Incubate the plate for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.[2]
-
Assay Reagent Addition: Equilibrate the plate and the caspase detection reagent (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay reagent) to room temperature.
-
Reagent Incubation: Add the caspase reagent to each well according to the manufacturer's instructions. Mix by gentle shaking for approximately 30 seconds.[2]
-
Signal Development: Incubate the plate at room temperature, protected from light, for the time specified by the manufacturer (e.g., 1 to 6 hours).[2]
-
Data Acquisition: Measure the fluorescence or luminescence on a compatible plate reader.
-
Analysis: Subtract background readings, and normalize the data to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Protocol 2: Cell Proliferation Assay ([3H]-Thymidine Incorporation)
This protocol is based on methods used to measure the anti-proliferative effects of this compound on cancer cells.[11]
-
Cell Seeding: Plate cells (e.g., PC-3) in 24-well plates at a density of 2 x 10^4 cells per well.
-
Serum Starvation (Optional): For quiescent cells, remove serum from the media one day after seeding.[11]
-
Treatment: Add increasing concentrations of this compound or a vehicle control to the wells.
-
Incubation: Incubate the cells for the desired duration (e.g., 48 hours).[11]
-
Radiolabeling: During the final 16 hours of incubation, add 1 µCi per well of [3H]-thymidine.[11]
-
Harvesting: After incubation, wash the cells with PBS, detach them (e.g., with trypsin), and harvest the cellular contents onto filter mats using a cell harvester.
-
Scintillation Counting: Place the dried filter mats into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Express the data as a percentage of the vehicle-treated control.
Signaling Pathway Diagram
This compound primarily signals through the CB2 receptor, which is a Gi/o protein-coupled receptor. Activation typically leads to the inhibition of adenylyl cyclase and subsequent modulation of downstream kinase pathways like PI3K/Akt and MAPK/ERK, which are involved in cell survival, migration, and inflammation.[5][9]
References
- 1. caymanchem.com [caymanchem.com]
- 2. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Obesity Effect of the CB2 Receptor Agonist this compound in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The CB2-preferring agonist JWH015 also potently and efficaciously activates CB1 in autaptic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of in vitro metabolites of this compound, an aminoalkylindole agonist for the peripheral cannabinoid receptor (CB2) by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of this compound, JWH-098, JWH-251, and JWH-307 in silico and in vitro: a pilot study for the detection of unknown synthetic cannabinoids metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of breast cancer cell viability by a cannabinoid receptor 2 agonist, this compound, is calcium dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. realmofcaring.org [realmofcaring.org]
- 12. Suppression of CpG-ODN-mediated IFNα and TNFα response in human plasmacytoid dendritic cells (pDC) by cannabinoid receptor 2 (CB2)-specific agonists - PMC [pmc.ncbi.nlm.nih.gov]
addressing JWH-015's effects on unintended signaling pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CB2 receptor agonist, JWH-015. The following information addresses potential issues related to its effects on unintended signaling pathways.
Frequently Asked Questions (FAQs)
Q1: Is this compound completely selective for the CB2 receptor?
A1: While this compound is considered a selective CB2 receptor agonist, it is not entirely specific. It exhibits a higher affinity for the CB2 receptor over the CB1 receptor, with reports indicating a 28 to 165-fold greater affinity for CB2.[1] However, at higher concentrations, this compound can also activate CB1 receptors, which may lead to unintended physiological effects.[1][2]
Q2: What are the known unintended or "off-target" signaling pathways affected by this compound?
A2: Research has identified several unintended signaling pathways that can be modulated by this compound. These include:
-
CB1 Receptor Activation: At higher concentrations, this compound can activate CB1 receptors.[1][2]
-
Glucocorticoid Receptor (GR) Interaction: Studies suggest that this compound can bind to and activate the glucocorticoid receptor, leading to anti-inflammatory effects independent of CB2 activation.[3]
-
PI3K/Akt Pathway: this compound has been shown to modulate the PI3K/Akt signaling cascade in various cell types, including prostate cancer cells and human monocytes.[4]
-
MAPK Pathways (ERK1/2, JNK, p38): this compound can influence the activation of mitogen-activated protein kinases. It has been observed to activate ERK1/2 and JNK, while its effect on p38 MAPK appears to be cell-type dependent.[3][5]
-
NF-κB Pathway: In some cellular contexts, such as prostate cancer cells, this compound can induce the activation of the NF-κB signaling pathway.[6]
-
Ceramide Synthesis: this compound can trigger the de novo synthesis of ceramide, a pro-apoptotic sphingolipid, which contributes to its effects on cell viability.[5]
Q3: What are the potential consequences of this compound's activity on these unintended pathways in my experiments?
A3: The activation of off-target pathways can lead to several confounding results, including:
-
Unexpected Phenotypic Changes: Effects such as altered cell proliferation, apoptosis, or inflammatory responses may not be solely attributable to CB2 receptor activation.[6][5][7][8]
-
Difficulty in Data Interpretation: It can be challenging to discern whether an observed effect is mediated by the intended CB2 pathway or an off-target interaction.
-
Inconsistent Results: The level of off-target effects can vary depending on the experimental conditions, such as the concentration of this compound used and the cell type being studied.
Q4: How can I minimize or control for the off-target effects of this compound?
A4: To ensure the specificity of your results, consider the following control experiments:
-
Use of Selective Antagonists: Employ selective antagonists for CB1 (e.g., SR141716A) and CB2 (e.g., SR144528) to confirm that the observed effects are mediated by the intended receptor.[5]
-
Receptor Knockdown/Knockout Models: Utilize siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the CB2 receptor to verify its role in the observed signaling.[3][5]
-
Dose-Response Studies: Perform experiments across a range of this compound concentrations to identify the lowest effective concentration that minimizes off-target activation.
-
Counter-Screening: Test this compound in cell lines that do not express the CB2 receptor to identify non-specific effects.
Troubleshooting Guides
Issue 1: Unexpected cell death or apoptosis observed at high concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Off-target CB1 receptor activation | Co-treat with a selective CB1 antagonist (e.g., SR141716A) to see if the apoptotic effect is attenuated. |
| Induction of ceramide synthesis | Inhibit ceramide synthesis with an inhibitor like Fumonisin B1 to determine its contribution to cell death.[5] |
| Activation of pro-apoptotic signaling cascades (e.g., JNK) | Use specific inhibitors for pathways like JNK to assess their involvement in the observed apoptosis.[6][5] |
| General cellular toxicity | Perform a cell viability assay (e.g., LDH release assay) to distinguish between specific apoptosis and non-specific cytotoxicity. |
Issue 2: Anti-inflammatory effects are observed even in the presence of a CB2 antagonist.
| Possible Cause | Troubleshooting Step |
| Activation of the Glucocorticoid Receptor (GR) | Use a GR antagonist (e.g., mifepristone) to determine if the anti-inflammatory effects are mediated through this off-target receptor.[3] |
| Modulation of other anti-inflammatory pathways | Investigate the involvement of other signaling molecules known to be affected by this compound, such as the inhibition of pro-inflammatory transcription factors. |
Issue 3: Inconsistent results in signaling pathway activation (e.g., ERK1/2 phosphorylation) across different experiments.
| Possible Cause | Troubleshooting Step |
| Variability in this compound concentration | Prepare fresh dilutions of this compound for each experiment and verify the final concentration. |
| Cell passage number and confluency | Maintain consistent cell culture conditions, as signaling responses can vary with cell state. |
| Metabolism of this compound | Be aware that this compound can be metabolized into over 20 different compounds, which may have their own biological activities.[1][9][10][11] Consider the time course of your experiment, as metabolite effects may become more prominent over time. |
Data Presentation
Table 1: Receptor Binding Affinities of this compound
| Receptor | Ki (nM) | Reference |
| CB1 | 383 | |
| CB2 | 13.8 | |
| CB1 | 23,000 | [12] |
Note: Ki values can vary between different assay conditions and laboratories.
Experimental Protocols
Protocol 1: Western Blot Analysis of Signaling Pathway Activation
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound at the desired concentrations for the specified time. Include vehicle-only and positive controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phosphorylated and total proteins of interest (e.g., p-ERK1/2, ERK1/2, p-Akt, Akt) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
References
- 1. Anti-Obesity Effect of the CB2 Receptor Agonist this compound in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB2 cannabinoid receptor agonist this compound modulates human monocyte migration through defined intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. realmofcaring.org [realmofcaring.org]
- 6. researchgate.net [researchgate.net]
- 7. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CB2 cannabinoid receptor agonist, this compound, triggers apoptosis in immune cells: potential role for CB2-selective ligands as immunosuppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of in vitro metabolites of this compound, an aminoalkylindole agonist for the peripheral cannabinoid receptor (CB2) by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of this compound, JWH-098, JWH-251, and JWH-307 in silico and in vitro: a pilot study for the detection of unknown synthetic cannabinoids metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
how to control for JWH-015's non-CB2 mediated effects
<_>
Welcome to the technical support center for researchers utilizing the CB2-preferring agonist, JWH-015. This resource provides essential guidance on identifying and controlling for the compound's non-CB2 mediated effects to ensure the accuracy and specificity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered "CB2-preferring" rather than "CB2-selective"?
A1: this compound is a synthetic cannabinoid from the naphthoylindole family, widely used as a tool to investigate the function of the cannabinoid receptor type 2 (CB2).[1] While it binds more strongly to the CB2 receptor than the CB1 receptor, its selectivity is not absolute.[1] Studies have shown its binding affinity (Ki) for CB2 is approximately 13.8 nM, while its affinity for CB1 is around 383 nM, representing a ~28-fold selectivity for CB2.[1][2] This relatively narrow selectivity margin means that at concentrations commonly used in experiments, this compound can also engage and activate CB1 receptors, leading to potential off-target effects.[3]
Q2: My experiment using CB2 knockout (CB2-/-) cells or animals still shows a response to this compound. What are the likely non-CB2 mediated off-targets?
A2: If you observe an effect in a CB2-null system, it strongly indicates one or more off-target mechanisms. The most commonly reported non-CB2 targets for this compound include:
-
GPR55: This orphan G protein-coupled receptor is now recognized as a cannabinoid receptor. This compound has been shown to activate GPR55, leading to an increase in intracellular calcium.[4][5][6] This signaling pathway is distinct from the Gi/o coupling typical of CB1/CB2 receptors.[4][5]
-
Glucocorticoid Receptor (GR): Research has demonstrated that this compound can elicit anti-inflammatory effects independently of the CB2 receptor, and evidence suggests these effects are mediated in part through the glucocorticoid receptor.[7]
-
Other Unidentified Receptors/Mechanisms: In some experimental models, such as studies on intestinal contractility, the effects of this compound could not be attributed to CB1, CB2, or GPR55, suggesting the existence of other, as-yet-unidentified targets or non-receptor-mediated mechanisms.[8][9]
Q3: How can I be sure the effects I'm observing are mediated by CB2 and not an off-target receptor?
A3: A multi-pronged approach using rigorous controls is essential. This includes:
-
Pharmacological Blockade: Pre-treatment with a selective CB2 antagonist (e.g., AM630 or SR144528) should abolish the effect. If the effect persists, it is not CB2-mediated.[10][11]
-
Genetic Knockout: The most definitive control is to replicate the experiment in a CB2 knockout (CB2-/-) model. The absence of a this compound-induced effect in the knockout system confirms CB2 dependency.[7]
-
Counter-Screening: Test for effects in cell lines that express off-target receptors (like GPR55) but lack CB2. An effect in these cells would indicate off-target activity.
-
Use of Multiple Agonists: Corroborate your findings using other structurally different and more selective CB2 agonists, such as JWH-133 or HU-308.[12]
Troubleshooting Guide
Problem: this compound is producing an effect, but the CB2-selective antagonist AM630 is not blocking it.
| Possible Cause | Troubleshooting Step |
| Off-Target Effect | The effect is likely mediated by a non-CB2 receptor. Proceed to the "Experimental Protocols" section to test for GPR55 or GR involvement. |
| Antagonist Concentration | Ensure you are using an appropriate and validated concentration of AM630. Perform a dose-response curve for the antagonist against a known CB2-mediated effect. |
| CB1 Receptor Involvement | At higher concentrations, this compound can activate CB1 receptors.[3] Use a selective CB1 antagonist (e.g., Rimonabant/SR141716A) to see if this blocks the effect. Note that some studies suggest high concentrations of AM630 may also antagonize CB1.[3] |
Problem: I am seeing contradictory results in the literature regarding this compound's effects.
| Possible Cause | Troubleshooting Step |
| Variable Receptor Expression | The relative expression levels of CB1, CB2, and GPR55 can vary significantly between cell lines and tissues.[6] Characterize the receptor expression profile in your specific experimental model using qPCR or Western blot. |
| Concentration Differences | The selectivity of this compound is concentration-dependent. Effects seen at low nanomolar concentrations are more likely to be CB2-mediated, whereas effects requiring micromolar concentrations have a higher probability of involving off-targets.[3][7] Always perform a full dose-response curve. |
| Different Signaling Pathways | CB2 and off-targets like GPR55 activate distinct downstream signaling pathways (e.g., Gi/o vs. Gq).[4][5] Analyze specific downstream markers to dissect the pathway involved. |
Quantitative Data Summary
The following table summarizes the binding affinities and functional potencies of this compound at its primary on- and off-target receptors. This data highlights the importance of using appropriate concentrations to maintain selectivity.
| Compound | Receptor | Assay Type | Value | Unit | Reference |
| This compound | Human CB2 | Binding Affinity (Ki) | 13.8 | nM | [1][2] |
| This compound | Human CB1 | Binding Affinity (Ki) | 383 | nM | [1][2] |
| This compound | Murine Neuronal CB1 | Functional Potency (EC50) | 216 | nM | [3] |
| This compound | Human GPR55 | Functional Assay (Ca2+ rise) | ~3-5 | µM | [4] |
| This compound | Glucocorticoid Receptor | Functional Efficacy | 36% | % vs Dex | [7] |
Experimental Protocols & Visualizations
To rigorously control for non-CB2 mediated effects, a logical experimental workflow is necessary.
Caption: Diagram 1: Experimental Workflow for Dissecting this compound Effects.
This compound can activate multiple signaling cascades. Understanding these pathways is key to designing control experiments.
Caption: Diagram 2: Signaling Pathways of this compound.
Protocol 1: Pharmacological Blockade of Off-Target GPR55 Activation
Objective: To determine if the observed effect of this compound is mediated by GPR55.
Materials:
-
Your cell line or tissue preparation
-
This compound
-
GPR55 antagonist (e.g., ML-193 or CID16020046)
-
Appropriate vehicle control (e.g., DMSO)
-
Assay-specific reagents
Methodology:
-
Determine Optimal Antagonist Concentration: Perform a dose-response experiment with the GPR55 antagonist against a known GPR55 agonist (e.g., LPI) in a system expressing GPR55 to confirm its blocking efficacy. A common starting concentration for ML-193 is 1-10 µM.
-
Experimental Groups: Prepare the following treatment groups:
-
Vehicle Control
-
This compound (at your effective concentration, e.g., EC50)
-
GPR55 Antagonist alone
-
GPR55 Antagonist (pre-incubation) + this compound
-
-
Pre-incubation: Add the GPR55 antagonist or its vehicle to the respective wells/chambers and incubate for 30-60 minutes prior to adding this compound. This allows the antagonist to occupy the receptor.
-
This compound Treatment: Add this compound to the appropriate groups and incubate for the duration required to observe your experimental effect.
-
Data Analysis: Measure the outcome parameter. If the GPR55 antagonist significantly reduces or abolishes the effect of this compound compared to the "this compound alone" group, it indicates GPR55 involvement.
Protocol 2: Differentiating CB2 vs. Glucocorticoid Receptor (GR) Anti-inflammatory Effects
Objective: To determine if the anti-inflammatory effects of this compound are mediated by CB2 or the GR.[7]
Materials:
-
Immune cells or fibroblasts (e.g., RASFs)[7]
-
Pro-inflammatory stimulus (e.g., IL-1β or LPS)
-
This compound
-
CB2 antagonist (e.g., AM630)
-
GR antagonist (e.g., Mifepristone (RU-486))
-
ELISA kits for inflammatory markers (e.g., IL-6, IL-8)
Methodology:
-
Cell Culture and Stimulation: Culture cells to desired confluency. Pre-treat with the antagonists before adding this compound, followed by the pro-inflammatory stimulus.
-
Experimental Groups:
-
Control (vehicle only)
-
Stimulus only (e.g., IL-1β)
-
Stimulus + this compound
-
Stimulus + AM630 (pre-incubation) + this compound
-
Stimulus + Mifepristone (pre-incubation) + this compound
-
Stimulus + Both Antagonists (pre-incubation) + this compound
-
-
Incubation: Incubate for a period sufficient to induce cytokine production (e.g., 24 hours).
-
Data Collection: Collect the cell culture supernatant.
-
Analysis: Quantify the concentration of inflammatory markers (e.g., IL-6) using ELISA.
-
If AM630 blocks the this compound effect, it is CB2-mediated .
-
If Mifepristone blocks the this compound effect, it is GR-mediated .
-
If neither antagonist alone provides a full blockade but both together do, the effect may involve both receptors .
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. JWH 015 | CAS 155471-08-2 | JWH015 | Tocris Bioscience [tocris.com]
- 3. The CB2-preferring agonist JWH015 also potently and efficaciously activates CB1 in autaptic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Faculty Collaboration Database - Evidence for the putative cannabinoid receptor (GPR55)-mediated inhibitory effects on intestinal contractility in mice. Pharmacology 2012;90(1-2):55-65 [fcd.mcw.edu]
- 10. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to JWH-015 and JWH-133 as Selective CB2 Agonists
For researchers engaged in the exploration of the endocannabinoid system, particularly the therapeutic potential of the cannabinoid receptor 2 (CB2), the choice of a selective agonist is a critical decision that can significantly influence experimental outcomes. JWH-015 and JWH-133 are two synthetic cannabinoids from the laboratory of John W. Huffman that are widely used as pharmacological tools to probe CB2 function. While both were designed as CB2-selective agonists, they exhibit distinct pharmacological profiles. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
Quantitative Comparison: Binding Affinity and Selectivity
The primary differentiator between this compound and JWH-133 lies in their binding affinities for the CB1 and CB2 receptors and the resulting selectivity for CB2. JWH-133 demonstrates a significantly higher selectivity for the CB2 receptor, making it a more precise tool for isolating CB2-mediated effects.
| Compound | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) | CB2/CB1 Selectivity Ratio |
| This compound | 383[1][2] | 13.8[1][2][3] | ~28-fold[1] |
| JWH-133 | 677[4][5] | 3.4[4][5] | ~200-fold[4][5] |
Note: Ki values can vary depending on the specific assay conditions and cell types used.
Functional Activity and In-Vivo Implications
While binding affinity data are crucial, functional activity ultimately determines a compound's utility. JWH-133 is a highly selective full agonist for the CB2 receptor and is functionally inactive at the human CB1 receptor at typical concentrations.[4][5] This makes it particularly valuable for studies aiming to avoid the psychoactive effects associated with CB1 activation.[4] Its potent anti-inflammatory, immunomodulatory, and antioxidant properties have been extensively documented.[4][6][7][8]
Conversely, this compound, despite its preference for the CB2 receptor in binding assays, can act as a potent and efficacious agonist at CB1 receptors.[1][9] Its ~28-fold selectivity margin is relatively slender, and in systems with high CB1 expression, significant off-target effects can be observed.[9] This necessitates caution and the use of appropriate controls, such as selective antagonists or receptor-knockout models, to validate that the observed effects are indeed CB2-mediated.[2][9] Nevertheless, this compound has been effectively used to demonstrate the immunomodulatory roles of CB2 activation, such as inducing apoptosis in immune cells and modulating monocyte migration.[2][3]
Downstream Signaling Pathways
Activation of the CB2 receptor, a Gαi/o-coupled G protein-coupled receptor (GPCR), by an agonist like this compound or JWH-133 initiates a cascade of intracellular events. The canonical pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent modulation of Protein Kinase A (PKA) activity.[10] Additionally, CB2 activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, particularly extracellular signal-regulated kinases 1 and 2 (ERK1/2), and promote the recruitment of β-arrestin.[10]
Caption: Canonical signaling pathways of the CB2 receptor.
Key Experimental Protocols
Accurate characterization of selective CB2 agonists relies on standardized in vitro assays. Below are methodologies for three fundamental experiments.
Protocol 1: Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from the receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line (e.g., HEK293 or CHO) stably overexpressing either human CB1 or CB2 receptors.[11]
-
Competitive Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]CP55,940) and serial dilutions of the unlabeled test compound (this compound or JWH-133).[11]
-
Incubation: Incubate the mixture for 60-90 minutes at 30-37°C to reach binding equilibrium.[11]
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[11]
Caption: Experimental workflow for a radioligand binding assay.
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of an agonist to activate G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Methodology:
-
Membrane Preparation: Use membranes from cells expressing the CB2 receptor.[11]
-
Reaction Mixture: Prepare a reaction buffer containing GDP, [³⁵S]GTPγS, and the cell membranes.
-
Agonist Stimulation: Add varying concentrations of the CB2 agonist (this compound or JWH-133) to the reaction mixture.
-
Incubation: Incubate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunit.[11]
-
Termination and Filtration: Stop the reaction by rapid filtration over glass fiber filters.[11]
-
Scintillation Counting: Quantify the amount of [³⁵S]GTPγS bound to the membranes.
-
Data Analysis: Plot the specific [³⁵S]GTPγS binding as a function of agonist concentration to determine the EC₅₀ and Emax values, representing potency and efficacy, respectively.[11]
Protocol 3: cAMP Accumulation Assay
This assay directly measures the functional consequence of Gαi coupling: the inhibition of adenylyl cyclase activity.
Methodology:
-
Cell Culture: Plate cells expressing the CB2 receptor in a multi-well plate and grow to confluency.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase (PDE) inhibitor like IBMX for 15-30 minutes to prevent cAMP degradation.
-
Stimulation: Add the test compound (this compound or JWH-133) at various concentrations, immediately followed by an adenylyl cyclase stimulator, such as Forskolin (e.g., 10 µM).[10]
-
Incubation: Incubate for the recommended time (e.g., 30-90 minutes) to allow for cAMP production.[10]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, typically based on HTRF, ELISA, or other immunoassay principles.
-
Data Analysis: Plot the cAMP levels against the log concentration of the agonist. The agonist's inhibitory effect will be seen as a downward dose-response curve, from which an IC₅₀ value can be determined.
Caption: Experimental workflow for a cAMP accumulation assay.
Conclusion
Both this compound and JWH-133 are valuable tools for studying CB2 receptor pharmacology. However, their suitability depends on the specific research question.
-
JWH-133 is the superior choice for experiments requiring high selectivity for the CB2 receptor. Its ~200-fold selectivity over CB1 minimizes the risk of off-target effects, providing clearer, more easily interpretable data on CB2-specific functions, particularly in systems with co-expression of CB1 and CB2 receptors.[4][5]
-
This compound can be used to study CB2 function, but its potential for CB1 activation must be carefully controlled and accounted for.[1][9] It is essential to use this compound in conjunction with selective antagonists (e.g., SR144528 for CB2 and SR141716A for CB1) or in CB1-knockout models to confirm that the observed biological effects are mediated by the CB2 receptor.[2]
For researchers aiming to develop therapeutics targeting the CB2 receptor for its anti-inflammatory or immunomodulatory effects without inducing psychoactivity, JWH-133 serves as a more appropriate and reliable preclinical tool.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 5. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological potential of JWH133, a cannabinoid type 2 receptor agonist in neurodegenerative, neurodevelopmental and neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The CB2-preferring agonist JWH015 also potently and efficaciously activates CB1 in autaptic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of JWH-015 and Other Synthetic Cannabinoids: A Guide for Researchers
This guide provides a detailed comparative analysis of JWH-015, a subtype-selective cannabinoid agonist, with other notable synthetic cannabinoids. The focus is on receptor binding affinity, functional activity, and associated signaling pathways, supported by experimental data to inform researchers, scientists, and drug development professionals.
Overview of this compound
This compound is a synthetic cannabinoid from the naphthoylindole family, developed by John W. Huffman.[1][2] It is recognized for its preferential binding to the cannabinoid receptor type 2 (CB2) over the cannabinoid receptor type 1 (CB1).[2] Initial characterization reported a binding affinity (Ki) of 13.8 nM for the CB2 receptor and 336-383 nM for the CB1 receptor, indicating an approximate 24- to 28-fold selectivity for CB2.[1][2] Despite this preference, it is crucial to note that this compound can act as a potent and efficacious agonist at CB1 receptors in certain model systems, particularly where CB1 is highly expressed.[1] Its immunomodulatory effects have been demonstrated, suggesting potential therapeutic applications in pain and inflammation.[2][3]
Quantitative Data Presentation: Comparative Receptor Binding
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology. The inhibition constant (Ki) represents the affinity of the ligand for the receptor; a lower Ki value indicates a higher binding affinity. The following table summarizes the comparative binding affinities of this compound and other well-characterized synthetic cannabinoids for human CB1 and CB2 receptors.
Table 1: Comparative Binding Affinities (Ki, nM) of Synthetic Cannabinoids
| Compound | Chemical Class | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2 Ratio) | Key Characteristics |
|---|---|---|---|---|---|
| This compound | Naphthoylindole | 336 - 383[1][2] | 13.8[2] | ~24 - 28 | CB2-preferring agonist[1] |
| JWH-133 | Naphthoylindole | >4500 (low affinity) | 3.4 | >1300 | Highly selective CB2 agonist[4][5] |
| CP 55,940 | Non-classical | ~2.5[6] | ~0.92[6] | ~2.7 | Potent, non-selective full agonist[6][7] |
| WIN 55,212-2 | Aminoalkylindole | 1.9[6] | 0.28 - 3.3[6][8] | ~6.8 | Potent, non-selective full agonist[5][7] |
| JWH-018 | Naphthoylindole | 9.0[6] | 2.94[6] | ~3.1 | Potent, non-selective full agonist[6][9] |
| HU-308 | Quinolinone | >10000 (low affinity) | 22.7[8] | >440 | Highly selective CB2 agonist[4][8] |
Note: Ki values can vary between studies due to different experimental conditions and assay types.
Functional Activity and Signaling Pathways
Beyond binding affinity, the functional activity (i.e., agonism, antagonism) and the downstream signaling pathways a ligand activates are paramount. This compound generally behaves as an agonist at the CB2 receptor, but its efficacy can be system-dependent.
In a [³⁵S]GTPγS binding assay, which measures G-protein activation, this compound acted as a low-efficacy partial agonist in spleen tissues natively expressing CB2 receptors.[7] However, in CHO cells over-expressing the human CB2 receptor, it displayed full agonism in a cAMP inhibition assay.[7] In contrast, compounds like CP 55,940 and WIN 55,212-2 consistently behave as full agonists across these systems.[7]
This compound Signaling Pathways:
-
Immunomodulation: In human monocytes, this compound modulates chemotaxis by reducing the expression of chemokine receptors CCR1 and CCR2. This effect is mediated through the Phosphatidylinositol 3-Kinase (PI3K)/Akt and ERK1/2 signaling pathways, but not the p38 MAPK pathway.[10][11] This action is reversed by the CB2-selective antagonist SR-144528.[10]
-
Pro-Apoptotic Effects: In human prostate cancer cells (PC-3), this compound exerts anti-proliferative effects by inducing apoptosis.[12] This process involves the de novo synthesis of the pro-apoptotic sphingolipid ceramide and is associated with the activation of JNK (c-Jun N-terminal kinase) and the inhibition of the pro-survival kinase Akt.[12]
Below are diagrams illustrating these key experimental and signaling workflows.
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro assays: competitive radioligand binding assays and functional [³⁵S]GTPγS binding assays.
A. Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a receptor.[13][14]
-
Objective: To determine the affinity (Ki) of a test compound for CB1 and CB2 receptors.
-
Materials:
-
Cell membranes prepared from cells (e.g., HEK-293 or CHO) stably transfected with human CB1 or CB2 receptors.[14]
-
A high-affinity radioligand (e.g., [³H]CP-55,940).[13]
-
Test compound (e.g., this compound) at a range of concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).[13]
-
Filtration system (cell harvester and glass fiber filters).[13]
-
Liquid scintillation counter.[13]
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, a fixed amount of cell membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.[13][14]
-
Controls: Wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + a high concentration of an unlabeled ligand like WIN-55,212-2) are included.[13]
-
Incubation: The plate is incubated, typically for 60-90 minutes at 30°C, to allow the binding to reach equilibrium.[13][14]
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through. Filters are washed with ice-cold buffer.[13]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[13]
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[13]
-
B. [³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding, providing information on the compound's efficacy.
-
Objective: To determine if a compound is an agonist, antagonist, or inverse agonist and to quantify its potency (EC₅₀) and efficacy (Emax).
-
Materials:
-
Procedure:
-
Incubation: Membranes are incubated with [³⁵S]GTPγS, GDP, and the test compound in an appropriate buffer.[15]
-
Mechanism: Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit. The use of [³⁵S]GTPγS allows for the quantification of this activation.
-
Separation & Quantification: The assay is terminated, and bound [³⁵S]GTPγS is separated from unbound via filtration, similar to the binding assay. Radioactivity is then quantified.[7]
-
Data Analysis: Data are plotted as specific [³⁵S]GTPγS binding versus the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal effect).[7]
-
Conclusion
This compound is a valuable research tool characterized by its preference for the CB2 receptor. However, its ~24-28 fold selectivity is modest, and its capacity to activate CB1 receptors should not be overlooked, especially at higher concentrations or in systems with high CB1 expression.[1] In comparison, compounds like JWH-133 and HU-308 offer significantly higher CB2 selectivity.[4] Non-selective, high-efficacy agonists such as WIN 55,212-2 and CP 55,940 serve as important reference compounds for studying systems where both CB1 and CB2 receptors may be involved.[7]
The functional profile of this compound can be complex, exhibiting partial to full agonism depending on the assay and cell system.[7] Its engagement of distinct signaling cascades, such as the PI3K/Akt/ERK pathway in immune cells and the ceramide/JNK pathway in cancer cells, highlights its pleiotropic effects.[10][12] Researchers should carefully consider the receptor expression levels and the specific cellular context of their experimental system when interpreting results obtained with this compound and other synthetic cannabinoids.
References
- 1. The CB2-preferring agonist JWH015 also potently and efficaciously activates CB1 in autaptic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of cannabinoid receptor ligands in tissues natively expressing cannabinoid CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CB2 cannabinoid receptor agonist this compound modulates human monocyte migration through defined intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. realmofcaring.org [realmofcaring.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Pharmacological Characterization of a Novel Cannabinoid Receptor 1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
JWH-015: An In Vivo Examination of its Anti-Inflammatory Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
The synthetic cannabinoid JWH-015, a selective agonist for the cannabinoid receptor 2 (CB2), has garnered significant attention for its potential therapeutic applications, particularly for its immunomodulatory and anti-inflammatory properties. This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of this compound against other relevant compounds, supported by experimental data and detailed methodologies. The objective is to offer an evidence-based resource for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of In Vivo Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory effects across multiple in vivo models. A notable study in a rat model of adjuvant-induced arthritis (AIA) showed that daily intraperitoneal administration of this compound at a dose of 5 mg/kg significantly ameliorated the condition.[1][2][3] This effect was accompanied by a marked antinociceptive response and inhibition of bone destruction.[1][2][3] In a different model, this compound was investigated in diet-induced obese (DIO) mice, where a 10 mg/kg dose led to a reduction in the pro-inflammatory marker TNF-α and an increase in the anti-inflammatory cytokine IL-10 in retroperitoneal white adipose tissue.[4]
Comparatively, other cannabinoid receptor agonists have also been studied for their anti-inflammatory properties. For instance, HU-308 and HU-210 have been shown to inhibit p-ERK activation in rheumatoid arthritis synovial fibroblasts (RASFs), a key inflammatory pathway.[1][2] Another agonist, WIN 55,212-2, has been used in studies of neuroinflammation, where it was found to stimulate remyelination and reduce spinal cord infiltration of CD4+ T cells in a mouse model of multiple sclerosis.[5] The following table summarizes the in vivo anti-inflammatory effects of this compound in comparison to other relevant cannabinoid agonists.
| Compound | Animal Model | Dosage | Key Anti-Inflammatory Effects | Supporting Evidence |
| This compound | Adjuvant-Induced Arthritis (AIA) in Rats | 5 mg/kg, i.p., daily | Ameliorated arthritis, antinociception, inhibited bone destruction.[1][2][3] | Fechtner et al., 2019 |
| This compound | Diet-Induced Obese (DIO) Mice | 10 mg/kg, i.p. | Reduced TNF-α expression, increased IL-10 expression in adipose tissue.[4] | Verty et al., 2015 |
| HU-308 | In vitro (RASFs) | - | Inhibition of p-ERK activation.[1][2] | Richardson et al. |
| HU-210 | In vitro (RASFs) | - | Inhibition of p-ERK activation.[1][2] | Richardson et al. |
| WIN 55,212-2 | Theiler's Murine Encephalomyelitis Virus (TMEV) Induced Demyelinating Disease in Mice | - | Stimulated remyelination, reduced CD4+ T cell infiltration.[5] | Arevalo-Martin et al., 2008 |
Signaling Pathways of this compound
The anti-inflammatory action of this compound is multifaceted. While it is a known CB2 receptor agonist, studies suggest it may also exert its effects through off-target receptors. Research has indicated that this compound can still produce anti-inflammatory effects even in the absence of the CB2 receptor, pointing towards a non-canonical pathway.[1][2] Molecular docking and simulation studies have shown that this compound can favorably bind to the glucocorticoid receptor (GR), with a binding pose similar to dexamethasone.[1][2] This suggests that this compound may elicit its anti-inflammatory effects, at least in part, through the GR. In human RASFs, this compound was found to inhibit the IL-1β-induced phosphorylation of TAK1 and JNK/SAPK.[1][2]
References
- 1. Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor [frontiersin.org]
- 3. Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Obesity Effect of the CB2 Receptor Agonist this compound in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 5. Anti-Inflammatory Effects of Cannabinoids in Therapy of Neurodegenerative Disorders and Inflammatory Diseases of the CNS [mdpi.com]
A Comparative Analysis: The Synthetic Agonist JWH-015 versus Endogenous Cannabinoids
This guide provides a detailed, data-driven comparison between the synthetic cannabinoid JWH-015 and the two primary endogenous cannabinoids, anandamide (N-arachidonoylethanolamine; AEA) and 2-arachidonoylglycerol (2-AG). The focus is on their respective pharmacological profiles at cannabinoid receptors CB1 and CB2, offering researchers, scientists, and drug development professionals a comprehensive resource for experimental design and interpretation.
Pharmacological Profiles: A Head-to-Head Comparison
The fundamental distinction lies in receptor selectivity and efficacy. This compound is a synthetic aminoalkylindole developed as a selective agonist for the CB2 receptor.[1] In contrast, the endogenous lipids AEA and 2-AG exhibit broader activity across both CB1 and CB2 receptors.
-
This compound: Characterized as a CB2-preferring agonist, it displays significantly higher binding affinity for the CB2 receptor over the CB1 receptor.[1][2] This selectivity makes it a valuable tool for investigating the specific roles of the CB2 receptor, which is primarily expressed in immune cells and peripheral tissues.[3] However, its selectivity is not absolute; at higher concentrations, this compound can potently and efficaciously activate CB1 receptors, a critical consideration for experimental interpretation.[4][5]
-
Anandamide (AEA): As an endogenous cannabinoid, AEA is considered a partial agonist at both CB1 and CB2 receptors.[6] It generally shows a higher affinity for the CB1 receptor compared to the CB2 receptor.[7] Its signaling is complex and can vary depending on the cellular context and receptor expression levels.[8]
-
2-Arachidonoylglycerol (2-AG): 2-AG is the most abundant endocannabinoid in the brain and acts as a full agonist at both CB1 and CB2 receptors.[6][9][10] Like anandamide, it tends to exhibit a higher affinity for CB1 than for CB2.[7] It is considered by some to be the primary natural ligand for both receptor types.[11]
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities and functional potencies of this compound and endogenous cannabinoids at human cannabinoid receptors.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) |
| This compound | 383[1][2][12] | 13.8[1][2][12] | ~28-fold for CB2 |
| Anandamide (AEA) | ~70 | ~1000-2000 | ~14-28-fold for CB1 |
| 2-Arachidonoylglycerol (2-AG) | ~472 | ~1400 | ~3-fold for CB1 |
Note: Ki values can vary between studies based on assay conditions. The values presented are representative figures from the literature.
Table 2: Functional Activity (EC50, nM)
| Compound | Receptor | Assay Type | Potency (EC50, nM) |
| This compound | CB1 | Inhibition of Excitatory Postsynaptic Currents | 216[4][5] |
| Anandamide (AEA) | GPR55 | GTPγS Binding | Low nM range[13] |
| 2-Arachidonoylglycerol (2-AG) | CB1 / CB2 | Agonist Activity | Full Agonist[6] |
Note: Functional potency data is highly dependent on the specific assay and cell system used.
Signaling Pathways
Activation of the CB2 receptor by these ligands initiates a cascade of intracellular events. While all can couple to the canonical Gi/o protein pathway, they also exhibit biased agonism, preferentially activating distinct downstream effectors.
The primary signaling pathway for CB2 involves coupling to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[14][15] However, signaling diverges from this point.
-
This compound: Beyond cAMP inhibition, this compound has been shown to modulate immune cell migration by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt and ERK1/2 signaling pathways.[16][17] In trabecular meshwork cells, it activates p44/42 MAP kinase.[3] In certain immune cells, it can also trigger apoptosis through both death receptor (extrinsic) and mitochondrial (intrinsic) pathways.[12]
-
Anandamide (AEA): In endothelial cells, AEA can activate the CB2 receptor to stimulate Phospholipase C (PLC), leading to the formation of inositol 1,4,5-trisphosphate (IP3) and subsequent release of calcium (Ca2+) from intracellular stores.[18][19] In microglial cells, AEA acts via the ERK1/2 and JNK pathways to regulate the expression of inflammatory cytokines.[20]
-
2-Arachidonoylglycerol (2-AG): Through CB2, 2-AG is known to be coupled to the MAPK-ERK pathway, which influences processes like cell migration.[14][21] It can also induce a transient release of intracellular Ca2+ in a manner similar to AEA.[14]
Mandatory Visualizations
Caption: Comparative binding affinities for cannabinoid receptors.
Caption: Ligand-specific activation of CB2 signaling cascades.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the CB1 and CB2 receptors.
Materials:
-
Receptor Source: Cell membranes from HEK-293 or CHO cells stably transfected with human CB1 or CB2 receptor cDNA.[22]
-
Radioligand: [³H]CP-55,940 is a commonly used high-affinity, non-selective cannabinoid agonist.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand like WIN-55,212-2.[23]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[23]
-
Equipment: 96-well plates, cell harvester with glass fiber filter mats (e.g., GF/C), scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer, [³H]CP-55,940 (at a concentration near its Kd, ~0.5-1.0 nM), and receptor membranes.[23]
-
Non-specific Binding: Non-specific binding control ligand, [³H]CP-55,940, and receptor membranes.[23]
-
Competitive Binding: Diluted test compound, [³H]CP-55,940, and receptor membranes.[23]
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[22][23]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[23]
-
Quantification: Place the filter discs into scintillation vials with scintillation fluid and measure radioactivity in counts per minute (CPM) using a scintillation counter.[23]
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]
-
Protocol 2: cAMP Inhibition Functional Assay
This assay determines the functional potency (EC₅₀) of a CB2 agonist by measuring its ability to inhibit forskolin-stimulated cAMP production in a cell-based system.
Materials:
-
Cell Line: CHO-K1 or HEK-293 cells stably expressing the human CB2 receptor.[24]
-
Adenylyl Cyclase Activator: Forskolin.[24]
-
Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.[24]
-
cAMP Detection Kit: A kit based on methods like HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide Chelate Excite).[24]
-
Equipment: 384-well white plates, HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the CB2-expressing cells into a 384-well plate and incubate for 24 hours to allow for adherence.[24]
-
Compound Preparation: Prepare serial dilutions of the test agonist (e.g., this compound) in assay buffer.
-
Agonist Stimulation: Remove the culture medium and add the diluted agonist to the respective wells. Include vehicle control wells. Incubate at room temperature for 15-30 minutes.[24]
-
Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for basal controls) to stimulate adenylyl cyclase and raise intracellular cAMP levels. Incubate for 30 minutes.[24]
-
cAMP Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the specific detection kit being used.[24]
-
Data Analysis:
-
Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations using a standard curve.
-
Calculate the percentage inhibition of the forskolin-stimulated response for each agonist concentration.
-
Plot the percentage inhibition against the log concentration of the agonist.
-
Use a non-linear regression model to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal inhibition of cAMP production.[24]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. tvst.arvojournals.org [tvst.arvojournals.org]
- 4. The CB2-preferring agonist JWH015 also potently and efficaciously activates CB1 in autaptic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gpsych.bmj.com [gpsych.bmj.com]
- 10. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Arachidonoylglycerol and the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. CB2 cannabinoid receptor agonist this compound modulates human monocyte migration through defined intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] CB2 cannabinoid receptor agonist this compound modulates human monocyte migration through defined intracellular signaling pathways. | Semantic Scholar [semanticscholar.org]
- 18. Anandamide initiates Ca2+ signaling via CB2 receptor linked to phospholipase C in calf pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anandamide initiates Ca(2+) signaling via CB2 receptor linked to phospholipase C in calf pulmonary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A role for CB2 receptors in anandamide signalling pathways involved in the regulation of IL-12 and IL-23 in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
validating the pro-apoptotic effects of JWH-015 in prostate cancer cells
A Comparative Analysis of the Pro-Apoptotic Effects of the Synthetic Cannabinoid JWH-015 in Prostate Cancer Cell Lines.
This guide provides a comprehensive comparison of the pro-apoptotic effects of the synthetic cannabinoid this compound in prostate cancer cells against other cannabinoids and a standard chemotherapeutic agent. The data presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for prostate cancer.
Comparative Efficacy in Inducing Apoptosis
The synthetic cannabinoid this compound has demonstrated significant pro-apoptotic effects in various prostate cancer cell lines, including PC-3, DU-145, and LNCaP. Its efficacy is compared with other cannabinoids, R(+)-Methanandamide (MET) and Cannabidiol (CBD), as well as the conventional chemotherapeutic drug, Docetaxel.
Table 1: Comparative Cell Viability in Prostate Cancer Cell Lines After Treatment
| Compound | Cell Line | Concentration | Treatment Duration | % Cell Viability | Citation |
| This compound | PC-3 | 10 µM | 48h | ~50% | [1] |
| DU-145 | 10 µM | 48h | ~60% | [1] | |
| LNCaP | 10 µM | 48h | ~80% | [1] | |
| R(+)-Methanandamide (MET) | PC-3 | 10 µM | 48h | ~55% | [1] |
| Cannabidiol (CBD) | PC-3 | 10 µM | 48h | 37.25 ± 1.599% | [2] |
| DU-145 | 1.5 µM (IC50) | 72h (serum-deprived) | 50% | ||
| LNCaP | 2.6 µM (IC50) | 72h (serum-deprived) | 50% | ||
| Docetaxel | PC-3 | 3.72 nM (IC50) | 48h | 50% | |
| DU-145 | 4.46 nM (IC50) | 48h | 50% | ||
| LNCaP | 1.13 nM (IC50) | 48h | 50% |
Table 2: Apoptosis Induction in PC-3 Prostate Cancer Cells
| Compound | Concentration | Treatment Duration | % Apoptotic Cells (Annexin V Positive) | Citation |
| This compound | 10 µM | 48h | Low but significant percentage | [1] |
| R(+)-Methanandamide (MET) | 10 µM | 48h | Low but significant percentage | [1] |
| Cannabidiol (CBD) | 10 µM | 48h | Significant increase | [2] |
Signaling Pathway of this compound-Induced Apoptosis
This compound induces apoptosis in prostate cancer cells primarily through the activation of the Cannabinoid Receptor 2 (CB2). This initiates a signaling cascade involving the de novo synthesis of ceramide, a bioactive sphingolipid.[3] Increased ceramide levels are associated with the activation of c-Jun N-terminal kinase (JNK) and the inhibition of the pro-survival protein kinase B (Akt) pathway, ultimately leading to programmed cell death.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of cannabinoids on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (PC-3, DU-145, LNCaP)
-
Complete cell culture medium
-
This compound, R(+)-Methanandamide, CBD, Docetaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (this compound, MET, CBD, or Docetaxel) and incubate for the desired duration (e.g., 48 or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated prostate cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Ceramide Quantification (DAG Kinase Method)
This enzymatic assay quantifies the levels of ceramide in cell lysates.[4]
Materials:
-
Cell lysates from treated and untreated cells
-
Diacylglycerol (DAG) kinase
-
[γ-³²P]ATP
-
Reaction buffer
-
Thin-layer chromatography (TLC) system
-
Phosphorimager
Procedure:
-
Extract lipids from cell lysates.
-
Resuspend the lipid extract in a detergent-containing buffer.
-
Initiate the kinase reaction by adding DAG kinase and [γ-³²P]ATP.
-
Incubate the reaction mixture to allow for the phosphorylation of ceramide to ceramide-1-phosphate.
-
Extract the lipids and separate them by TLC.
-
Detect and quantify the radiolabeled ceramide-1-phosphate using a phosphorimager.
This guide provides a foundational understanding of the pro-apoptotic effects of this compound in prostate cancer cells, supported by comparative data and detailed experimental protocols. Further in-depth studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Inhibition of human tumour prostate PC-3 cell growth by cannabinoids R(+)-Methanandamide and this compound: Involvement of CB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-proliferative effect of Cannabidiol in Prostate cancer cell PC3 is mediated by apoptotic cell death, NFκB activation, increased oxidative stress, and lower reduced glutathione status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. realmofcaring.org [realmofcaring.org]
- 4. Inhibition of human tumour prostate PC-3 cell growth by cannabinoids R(+)-Methanandamide and this compound: involvement of CB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of JWH-015 Efficacy Across Diverse Cancer Cell Lines
The synthetic cannabinoid JWH-015, a selective agonist for the cannabinoid receptor 2 (CB2), has garnered significant interest in oncological research for its potential as an anti-cancer agent. This guide provides a comparative overview of the efficacy of this compound in various cancer cell lines, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their understanding of its therapeutic potential.
Quantitative Efficacy of this compound: A Cross-Cancer Comparison
The cytotoxic and anti-proliferative effects of this compound vary across different cancer types and cell lines. The following table summarizes the key quantitative data from in vitro studies.
| Cancer Type | Cell Line | Parameter | Value | Reference |
| Breast Cancer | 4T1 (murine) | A50 (Viability) | 2.8 µM (95% CI = 2.56–3.07) | [1] |
| Breast Cancer | MCF7 (human) | A50 (Viability) | 4.16 µM (95% CI = 3.24–5.34) | [1] |
| Prostate Cancer | PC-3 (human) | Growth Inhibition | Dose-dependent | [2][3] |
| Prostate Cancer | DU-145 (human) | Growth Inhibition | Effective | [2][3] |
| Prostate Cancer | LNCaP (human) | Growth Inhibition | Less pronounced effect | [2] |
| Glioma | C6 (rat) | Proliferation | Significant inhibition | [4] |
| Lung Cancer | A549 & SW-1573 (human) | Migration & Invasion | Significant decrease | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Provided below are protocols for key experiments used to assess the efficacy of this compound.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells (e.g., 4T1 or MCF7) in 96-well plates at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound for a specified period (e.g., 48 hours).
-
Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The A50 value, the concentration required to reduce cell viability by 50%, can then be calculated.[1]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide - PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cancer cells (e.g., PC-3) and treat with this compound at various concentrations.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and assess the impact of this compound on signaling pathways.
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, Bcl-2, Bax) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the molecular pathways affected by this compound and a typical experimental workflow.
A representative experimental workflow for evaluating this compound.
Signaling pathways modulated by this compound in prostate cancer cells.[2][3][6]
Calcium-dependent signaling of this compound in breast cancer cells.[1][7][8]
Comparative Discussion
This compound demonstrates broad anti-cancer activity, though its mechanisms and potency differ between cancer types.
-
In prostate cancer , particularly in androgen-resistant PC-3 cells, this compound's effects are strongly linked to the CB2 receptor.[2][3] It induces apoptosis through multiple pathways, including the activation of JNK and inhibition of the pro-survival Akt pathway.[3] A key mechanism is the induction of de novo ceramide synthesis, a pro-apoptotic lipid second messenger.[2][3] Additionally, this compound can activate the PI3K/Akt and NF-κB pathways, leading to IL-6 secretion, highlighting a complex signaling network.[6] The compound is effective in various prostate cancer lines, but its impact is less significant in androgen-sensitive LNCaP cells.[2]
-
In breast cancer , this compound reduces the viability of both murine (4T1) and human (MCF7) mammary carcinoma cells by inducing apoptosis.[1][7][8] A distinguishing feature of its action in these cells is the dependency on intracellular calcium flux.[1][7][8] This calcium signaling subsequently leads to alterations in the MAPK/ERK pathway.[1][7][8] Interestingly, the pro-apoptotic effect appears to be independent of the classical Gαi signaling pathway often associated with cannabinoid receptors.[1][7][8] In vivo studies have confirmed that this compound can reduce primary tumor burden and metastasis.[1][7][8]
-
In other cancers , this compound has shown promise as well. It inhibits the proliferation of C6 glioma cells and reduces the migration and invasion of non-small cell lung cancer lines (A549 and SW-1573) by inhibiting EGF-induced signaling.[4][9] Furthermore, it has been shown to induce apoptosis in leukemia and lymphoma cell lines that express the CB2 receptor.[10]
This compound is a potent CB2 agonist with significant anti-cancer properties across a range of malignancies. Its efficacy is mediated through diverse, cell-type-specific signaling pathways. In prostate cancer, it leverages ceramide synthesis and modulates the JNK and Akt pathways. In breast cancer, a calcium-dependent mechanism influencing MAPK/ERK signaling is predominant. The data presented here underscore the importance of further investigation into this compound as a potential therapeutic agent and highlight the need for tailored approaches based on cancer-specific molecular contexts.
References
- 1. Modulation of breast cancer cell viability by a cannabinoid receptor 2 agonist, this compound, is calcium dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. realmofcaring.org [realmofcaring.org]
- 3. Inhibition of human tumour prostate PC-3 cell growth by cannabinoids R(+)-Methanandamide and this compound: involvement of CB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revealing the therapeutic potential of synthetic cannabinoids: a systematic review of cannabinoid receptor binding dynamics and their implications for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of breast cancer cell viability by a cannabinoid receptor 2 agonist, this compound, is calcium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. oatext.com [oatext.com]
Navigating Autophagy Flux: A Comparative Guide to JWH-015 and Classical Modulators
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a fundamental cellular recycling process, is a critical target in various pathological conditions. Its modulation presents a promising therapeutic avenue for a range of diseases, from neurodegenerative disorders to cancer. This guide provides a comprehensive cross-validation of JWH-015, a selective cannabinoid receptor 2 (CB2) agonist, and its impact on autophagy flux, benchmarked against the classical autophagy modulator rapamycin and the inhibitor chloroquine.
This compound: A Modulator of Impaired Autophagy Flux
This compound has emerged as a significant modulator of autophagy, particularly in contexts of inflammation-induced autophagy impairment.[1][2] Its mechanism of action is primarily linked to its agonistic activity on the CB2 receptor. Activation of CB2R by this compound has been shown to ameliorate impaired autophagy flux by downregulating pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[1][2][3] This anti-inflammatory effect appears to restore the cell's autophagic capacity.
Performance Comparison: this compound vs. Alternatives
This section provides a comparative overview of the quantitative effects of this compound, rapamycin, and chloroquine on key autophagy markers: the LC3-II/LC3-I ratio and p62/SQSTM1 levels. It is crucial to note that the presented data is compiled from different studies and experimental conditions; therefore, a direct comparison should be made with caution.
Quantitative Data Summary
Table 1: Effect of this compound on Autophagy Markers
| Cell Type/Model | Treatment & Concentration | Effect on LC3-II/LC3-I Ratio | Effect on p62 Levels | Reference |
| LPS-stimulated primary neurons | This compound (1 µM) | Decreased | Decreased | [1][2] |
| Bone cancer pain model (mice) | This compound (2 µg, intrathecal) | Decreased | Decreased | [1][2] |
Table 2: Effect of Rapamycin on Autophagy Markers
| Cell Type | Treatment & Concentration | Effect on LC3-II/LC3-I Ratio | Effect on p62 Levels | Reference |
| PCCl3 cells | Rapamycin (125 nM) | Increased | Decreased | [4] |
| VCPR155H/+ mouse model | Rapamycin | Decreased | Decreased | [5] |
Table 3: Effect of Chloroquine on Autophagy Markers
| Cell Type | Treatment & Concentration | Effect on LC3-II/LC3-I Ratio | Effect on p62 Levels | Reference |
| PCCl3 cells | Chloroquine | Increased | Increased | [4] |
| EC109 esophageal carcinoma cells | Chloroquine | Increased | Increased | [3] |
| VCPR155H/+ mouse model | Chloroquine | Increased | Increased | [5] |
Signaling Pathways
The signaling pathways governing the effects of this compound, rapamycin, and chloroquine on autophagy are distinct.
This compound Signaling Pathway
This compound activates the CB2 receptor, which can lead to the modulation of the mTOR signaling pathway, a central regulator of autophagy.[1] Activation of CB2R has been demonstrated to increase the expression of phosphorylated mTOR (p-mTOR), Beclin-1, and the LC3-II/LC3-I ratio, while concurrently decreasing the phosphorylation of ULK1 (p-ULK1) and levels of p62.[1] This suggests a complex regulatory role for CB2R in orchestrating neuronal autophagy.
Canonical Autophagy Signaling
Rapamycin induces autophagy by inhibiting mTORC1, which in turn activates the ULK1 complex and initiates autophagosome formation. Chloroquine, on the other hand, inhibits the final stage of autophagy by preventing the fusion of autophagosomes with lysosomes and increasing lysosomal pH.
Experimental Protocols
Accurate assessment of autophagy flux is critical for understanding the effects of modulators like this compound. The following are standard protocols for key experiments.
LC3 Turnover Assay via Western Blotting
This assay measures autophagic flux by quantifying the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor.
Materials:
-
Cells of interest
-
This compound, Rapamycin, or Chloroquine
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-LC3 and anti-p62
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with the compound of interest (e.g., this compound) for the desired time. For the last 2-4 hours of treatment, add a lysosomal inhibitor to a subset of wells. Include vehicle-treated and lysosomal inhibitor-only controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-II, LC3-I, and the loading control. Calculate the LC3-II/LC3-I ratio and normalize to the loading control. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.
p62 Degradation Assay via Western Blotting
This assay assesses autophagic flux by measuring the degradation of p62, a protein that is selectively degraded by autophagy.
Procedure: The procedure is identical to the LC3 Turnover Assay, but the primary antibody used is anti-p62. A decrease in p62 levels upon treatment with an autophagy inducer (in the absence of a lysosomal inhibitor) indicates increased autophagic flux. Conversely, an accumulation of p62 is observed with autophagy inhibitors.
Experimental Workflow Diagram
Conclusion
This compound presents a compelling profile as a modulator of autophagy, particularly in its ability to restore autophagy flux in inflammatory conditions. Its mechanism, centered on CB2 receptor activation and subsequent downregulation of inflammatory mediators, distinguishes it from classical autophagy modulators like rapamycin and chloroquine. While direct quantitative comparisons require further investigation under standardized conditions, the available data underscores the potential of this compound as a valuable tool for researchers and a potential therapeutic agent in diseases characterized by impaired autophagy. The provided protocols and pathway diagrams offer a foundational framework for the continued exploration of this compound and other novel autophagy modulators.
References
- 1. CB2R orchestrates neuronal autophagy through regulation of the mTOR signaling pathway in the hippocampus of developing rats with status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapamycin and Chloroquine: The In Vitro and In Vivo Effects of Autophagy-Modifying Drugs Show Promising Results in Valosin Containing Protein Multisystem Proteinopathy | PLOS One [journals.plos.org]
Assessing the Translational Potential of JWH-015: A Comparative Guide for Researchers
An objective analysis of the preclinical data surrounding the selective cannabinoid receptor 2 agonist, JWH-015, to evaluate its therapeutic promise. This guide delves into its mechanism of action, comparative efficacy in various disease models, and the detailed experimental protocols utilized in key studies.
This compound, a naphthoylindole-based synthetic cannabinoid, has been the subject of numerous preclinical investigations exploring its potential as a therapeutic agent.[1] As a selective agonist for the cannabinoid receptor 2 (CB2), it has been evaluated in a range of pathological conditions, including inflammation, cancer, and metabolic disorders.[2][3][4] This guide provides a comprehensive comparison of the experimental findings to aid researchers, scientists, and drug development professionals in assessing the translational potential of this compound.
Mechanism of Action and Signaling Pathways
This compound primarily exerts its effects through the activation of the CB2 receptor, which is predominantly expressed on immune cells.[5][6] Its binding affinity for CB2 receptors is significantly higher than for CB1 receptors, with reported Ki values of 13.8 nM for CB2 and 383 nM for CB1, indicating a roughly 28-fold selectivity.[1] However, it is important to note that this compound can still exhibit CB1 activity and may not be as selective as newer compounds like JWH-133.[1][7]
Activation of the CB2 receptor by this compound initiates a cascade of intracellular signaling events. In human monocytes, this compound has been shown to modulate migration by engaging the Phosphatidylinositol 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) 1/2 pathways, but not the p38 MAPK pathway.[8][9][10] In the context of rheumatoid arthritis, this compound has been found to inhibit inflammation in synovial fibroblasts by reducing the phosphorylation of TAK1 and JNK/SAPK.[2][11] Interestingly, some anti-inflammatory effects of this compound may occur independently of the CB2 receptor, potentially through interaction with the glucocorticoid receptor.[2][11][12]
In cancer cell lines, this compound has been demonstrated to induce apoptosis and inhibit cell growth.[4][13] This is associated with the de novo synthesis of ceramide and the modulation of the JNK and Akt signaling pathways.[4] Furthermore, in triple-negative breast cancer models, this compound has been shown to inhibit tumor growth and metastasis by inducing autophagy-associated apoptosis.[14]
Below is a diagram illustrating the primary signaling pathways activated by this compound.
Comparative Data on this compound Efficacy
The following tables summarize the quantitative data from key preclinical studies, comparing the efficacy of this compound with other cannabinoid receptor agonists where available.
Table 1: In Vitro Binding Affinities and Potency
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB2 Selectivity (CB1 Ki / CB2 Ki) | Cell Type | In Vitro Effect & Concentration |
| This compound | 383 | 13.8 | ~28 | Human Monocytes | Inhibited chemokine-induced migration (5-20 µM)[8] |
| Human RA Synovial Fibroblasts | Inhibited IL-1β-induced IL-6 and IL-8 production (10-20 µM)[2][11] | ||||
| Prostate Cancer Cells (PC-3) | Anti-proliferative effects (IC50 ~10 µM)[4] | ||||
| Breast Cancer Cells (4T1, MCF7) | Reduced cell viability and induced apoptosis[15][16] | ||||
| JWH-133 | ~680 | 3.4 | ~200 | - | - |
| HU-308 | >10,000 | 22.7 | >440 | - | - |
| WIN 55,212-2 | 62.3 | 3.3 | ~19 | - | - |
Table 2: In Vivo Efficacy in Disease Models
| Disease Model | Species | This compound Dose & Administration | Key Findings |
| Adjuvant-Induced Arthritis | Rat | 5 mg/kg, daily i.p. for 7 days | Significantly ameliorated arthritis, marked antinociception, and inhibited bone destruction[2][11] |
| Diet-Induced Obesity | Mouse | 10 mg/kg, daily i.p. for 21 days | Reduced body weight, decreased food intake (transiently), reduced fat mass, and improved glucose tolerance[3] |
| Prostate Cancer Xenograft | Mouse | - | Significant reduction in tumor growth[4][13] |
| Triple-Negative Breast Cancer | Mouse | - | Inhibited tumor growth and metastasis[14][17] |
| Bone Cancer Pain | Mouse | 1-2 µg, intrathecal | Attenuated bone cancer pain by ameliorating impaired autophagy flux in the spinal cord[18] |
| Thymic Atrophy | Mouse | 150 mg/kg, daily for 3 days | Induced thymic atrophy and apoptosis, suggesting immunosuppressive effects[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies on this compound.
Monocyte Migration Assay
-
Objective: To assess the effect of this compound on the chemotactic response of human monocytes.
-
Method:
-
Human monocytes are isolated from peripheral blood.
-
Cells are pretreated with varying concentrations of this compound (e.g., 5 to 20 µM) for 12-18 hours.
-
Monocyte migration in response to chemokines such as CCL2 and CCL3 is assessed using a modified Boyden chamber system.
-
The number of migrated cells is quantified to determine the inhibitory effect of this compound.
-
To investigate signaling pathways, selective kinase inhibitors (e.g., for PI3K, MEK1/2, p38 MAPK) are used in pretreatment.[8]
-
In Vivo Adjuvant-Induced Arthritis (AIA) Model
-
Objective: To evaluate the anti-inflammatory and analgesic effects of this compound in a rat model of rheumatoid arthritis.
-
Method:
-
Arthritis is induced in rats.
-
At the onset of arthritis, rats are administered a daily intraperitoneal (i.p.) dose of this compound (e.g., 5 mg/kg) or vehicle.
-
Arthritic scores and ankle circumference are measured regularly to assess inflammation.
-
Pain assessment is conducted using methods like the von Frey test for mechanical allodynia.
-
At the end of the study, joints are harvested for analysis of bone destruction using techniques like micro-CT scanning.[2][11]
-
Cancer Cell Proliferation and Apoptosis Assays
-
Objective: To determine the anti-cancer effects of this compound on cancer cell lines.
-
Method:
-
Cancer cell lines (e.g., PC-3 prostate cancer, 4T1 breast cancer) are cultured.
-
Cells are treated with increasing concentrations of this compound.
-
Cell viability and proliferation are measured using assays such as MTT or [3H]-thymidine incorporation.
-
Apoptosis is assessed by methods like TUNEL staining or measuring caspase-3/7 activity.
-
To confirm CB2 receptor involvement, experiments are repeated in the presence of a CB2 antagonist (e.g., SR144528) or after silencing the CB2 receptor using siRNA.[4][5]
-
The following diagram outlines a general experimental workflow for assessing the translational potential of this compound.
Conclusion and Future Directions
The preclinical data for this compound demonstrates a consistent anti-inflammatory, anti-proliferative, and immunomodulatory profile across a variety of disease models. Its ability to modulate key signaling pathways involved in inflammation and cell survival underscores its therapeutic potential. However, the translational path for this compound is not without its challenges.
Key Considerations for Translational Potential:
-
Selectivity: While considered CB2-selective, its affinity for CB1 and potential off-target effects on the glucocorticoid receptor need to be carefully considered, particularly concerning potential side effects.
-
Pharmacokinetics: Comprehensive pharmacokinetic and metabolic studies in higher-order species are necessary to determine its bioavailability, half-life, and metabolic fate.[19][20][21]
-
Clinical Trials: To date, there is a lack of publicly available information on clinical trials involving this compound.[22][23] The transition from promising preclinical results to human clinical trials is a critical and necessary step to validate its therapeutic efficacy and safety.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Obesity Effect of the CB2 Receptor Agonist this compound in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 4. realmofcaring.org [realmofcaring.org]
- 5. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The CB2-preferring agonist JWH015 also potently and efficaciously activates CB1 in autaptic hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. CB2 cannabinoid receptor agonist this compound modulates human monocyte migration through defined intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cannabinoid Receptor 2 Agonist this compound Inhibits Interleukin-1β-Induced Inflammation in Rheumatoid Arthritis Synovial Fibroblasts and in Adjuvant Induced Arthritis Rat via Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Preclinical and Clinical Assessment of Cannabinoids as Anti-Cancer Agents [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Modulation of breast cancer cell viability by a cannabinoid receptor 2 agonist, this compound, is calcium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Cannabinoid receptor 2-selective agonist JWH015 attenuates bone cancer pain through the amelioration of impaired autophagy flux induced by inflammatory mediators in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolism of this compound, JWH-098, JWH-251, and JWH-307 in silico and in vitro: a pilot study for the detection of unknown synthetic cannabinoids metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of in vitro metabolites of this compound, an aminoalkylindole agonist for the peripheral cannabinoid receptor (CB2) by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. cannabisevidence.org [cannabisevidence.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Personal Protective Equipment for Handling JWH-015
For Immediate Release
Researchers, scientists, and drug development professionals handling the synthetic cannabinoid JWH-015 must adhere to stringent safety protocols to mitigate potential health risks. This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe handling of this potent research chemical. Adherence to these guidelines is critical to ensure a safe laboratory environment and prevent accidental exposure.
This compound, a naphthoylindole and a selective agonist for the CB2 receptor, is primarily available as a neat solid or crystalline powder.[1][2] While it is a valuable tool in immunological and pain research, its pharmacological activity necessitates careful handling.
Personal Protective Equipment (PPE) and Safety Precautions
Due to the potential for pharmacological effects upon accidental exposure, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment and key safety measures.
| PPE/Safety Measure | Specifications and Rationale |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher is essential when handling the powdered form to prevent inhalation.[3] All weighing and solvent preparation should occur within a certified chemical fume hood to minimize airborne exposure.[4] |
| Eye and Face Protection | Chemical safety goggles are required at all times to protect against splashes or accidental contact with the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Protective Clothing | A lab coat must be worn to protect street clothing and skin from contamination.[4] Consider disposable gowns for procedures with a higher risk of spillage. |
| Ventilation | All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[4] |
| Hygiene Practices | Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn. |
Operational Plan for Handling this compound
A clear and systematic operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of the research.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. The container should be clearly labeled with the compound name, concentration, and hazard information.[4] this compound should be stored at -20°C in a desiccated environment to ensure its stability.[1][5]
Preparation of Solutions
This compound is soluble in DMSO (up to 10 mM) and ethanol (up to 25 mM).[2][5] When preparing solutions, perform all calculations and initial weighing within a fume hood. Use dedicated spatulas and weighing boats to avoid cross-contamination.
Experimental Use
When conducting experiments, ensure that all equipment is properly calibrated and maintained. Use clear and concise labeling for all prepared solutions and experimental samples.
Spill Management
In the event of a spill, immediately alert others in the vicinity. For small spills of the powdered form, gently cover with an absorbent material to avoid raising dust, and then carefully collect the material into a sealed container for hazardous waste. For liquid spills, contain the spill with absorbent pads and decontaminate the area. Avoid using water for cleanup of the solid material.[4]
Disposal Plan
All unused this compound, contaminated materials (e.g., gloves, absorbent pads, weighing boats), and solvent residues must be disposed of as hazardous chemical waste.[4] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocol Example: In Vitro Cell Culture Treatment
The following is a representative protocol for treating cell cultures with this compound, synthesized from methodologies cited in published research.
Objective: To assess the effect of this compound on cell viability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Cell line of interest (e.g., Jurkat cells)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Cell viability assay kit (e.g., MTT, WST-1)
Methodology:
-
Stock Solution Preparation (in a fume hood):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to prepare a 10 mM stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of cell culture medium.
-
Incubate the plate for 24 hours to allow the cells to adhere.
-
-
Treatment:
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound treatment) and a negative control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared treatment solutions.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions.
-
Read the absorbance using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the data and perform statistical analysis to determine the dose-dependent effects of this compound.
-
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. CB2 cannabinoid receptor agonist, this compound triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.2. Drugs [bio-protocol.org]
- 5. worksafebc.com [worksafebc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
